GNE 220
Description
Properties
CAS No. |
1199590-75-4 |
|---|---|
Molecular Formula |
C₂₅H₂₆N₈ |
Molecular Weight |
438.53 |
IUPAC Name |
4-methyl-8-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-methylpyrazol-4-yl)-5H-pyrido[4,5]pyrrolo[1,2-d]pyrimidine |
InChI |
InChI=1S/C25H26N8/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33/h4-7,12-15H,8-11H2,1-3H3,(H,26,29) |
InChI Key |
HXIPOURWZRATPT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1NC3=NC=C(C=C23)C4=CC=C(C=C4)N5CCN(CC5)C)C6=CN(N=C6)C |
Origin of Product |
United States |
Foundational & Exploratory
what is the function of MAP4K4 in endothelial cells
An In-depth Technical Guide on the Core Function of MAP4K4 in Endothelial Cells
Executive Summary
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a member of the Sterile-20-like protein kinase family, has emerged as a critical signaling node in endothelial cells (ECs). It orchestrates a diverse range of cellular processes that are fundamental to vascular physiology and pathology. In endothelial cells, MAP4K4 is a key promoter of vascular inflammation, a crucial driver of atherosclerosis, by facilitating leukocyte adhesion and increasing permeability through NF-κB signaling.[1][2][3][4] Furthermore, it plays a pivotal role in regulating EC migration and angiogenesis by controlling the dynamics of focal adhesions via a unique pathway involving the phosphorylation of moesin and subsequent inactivation of β1-integrin.[5][6][7] MAP4K4 also acts as a negative regulator of endothelial barrier function, with its inhibition leading to the stabilization of cell-cell and cell-matrix junctions.[8] Beyond these structural roles, endothelial MAP4K4 contributes to systemic metabolic dysfunction by impairing energy metabolism within ECs and promoting insulin resistance in the context of obesity.[9] This multifaceted involvement positions MAP4K4 as a promising therapeutic target for a spectrum of diseases, including cardiovascular disorders, chronic inflammatory conditions, and pathological angiogenesis.
Role in Vascular Inflammation and Atherosclerosis
MAP4K4 is abundantly expressed in endothelial cells and is significantly upregulated in atherosclerotic plaques found in both mice and humans.[1][2] It functions as a central mediator of vascular inflammation, a key process in the initiation and progression of atherosclerosis.[4]
-
Leukocyte Recruitment: MAP4K4 promotes the expression of cell surface adhesion molecules, such as E-selectin, which are essential for the recruitment and adhesion of leukocytes to the endothelial surface.[1][4] Silencing MAP4K4 in cultured ECs significantly attenuates this response.[2][3]
-
NF-κB Signaling: The pro-inflammatory effects of MAP4K4 are mediated primarily through the activation of the NF-κB signaling pathway. MAP4K4 activation leads to the nuclear translocation and subsequent activity of NF-κB, which is a master transcriptional regulator of inflammatory genes, including adhesion molecules.[1][2]
-
Endothelial Permeability: MAP4K4 enhances endothelial permeability, which facilitates the extravasation of leukocytes and the transport of macromolecules like oxidized lipoproteins into the sub-endothelial space, further promoting plaque development.[10][11]
-
In Vivo Significance: Studies using endothelial-specific MAP4K4 gene silencing or ablation in mouse models of atherosclerosis (Apoe-/- and Ldlr-/-) demonstrate a marked reduction in aortic macrophage accumulation, chemokine content, and overall atherosclerotic plaque development.[1][2][10] Treatment with selective small-molecule inhibitors of MAP4K4 mirrors these genetic results, significantly reducing lesion area and even promoting regression of existing plaques.[1][11]
Signaling Pathway: MAP4K4 in Endothelial Inflammation
Caption: MAP4K4 activation by TNF-α promotes NF-κB nuclear translocation and subsequent transcription of adhesion molecules.
Quantitative Data: MAP4K4 and Atherosclerosis
| Parameter | Model/System | Treatment/Condition | Quantitative Result | Reference |
| Atherosclerotic Lesion Area | Apoe-/- Mice on Western Diet | Endothelial-specific Map4k4 deletion | >50% decrease in lesion area and lipid accumulation | [11] |
| Aortic Root Lesion Area | Apoe-/- Mice on Western Diet | Endothelial-specific Map4k4 knockdown | Significant reduction (**P<0.005) | [1] |
| Map4k4 mRNA Expression | Primary Lung ECs (MLECs) | Endothelial-specific Map4k4 knockdown | ~75% reduction in Map4k4 mRNA (*P<0.05) | [1] |
Regulation of Endothelial Cell Migration and Angiogenesis
MAP4K4 is a critical regulator of EC motility, a process fundamental to both developmental and pathological angiogenesis. Its deletion in endothelial cells is embryonically lethal, underscoring its importance in vascular development.[5][10]
-
Mechanism of Migration: MAP4K4 controls the retraction of the plasma membrane at the trailing edge of migrating cells. This is achieved by promoting the disassembly of focal adhesions (FAs), the sites where cells attach to the extracellular matrix.[5][7][8]
-
Moesin-Integrin Pathway: The mechanism involves a specific signaling cascade where MAP4K4 phosphorylates the FERM domain protein moesin.[5][6] Phosphorylated moesin then displaces the protein talin from the intracellular domain of β1-integrin. This competition leads to the inactivation of the integrin, causing the focal adhesion to disassemble and allowing the cell's rear to retract.[5][6]
-
Pathological Angiogenesis: While essential for development, loss of MAP4K4 function has been shown to suppress pathological angiogenesis in disease models, such as oxygen-induced retinopathy.[5][12] This identifies MAP4K4 as a potential therapeutic target to inhibit unwanted blood vessel growth in cancer and certain ocular diseases.[5]
Signaling Pathway: MAP4K4 in Endothelial Cell Migration
Caption: MAP4K4 phosphorylates moesin, which inactivates β1-integrin by displacing talin, leading to focal adhesion disassembly.
Control of Endothelial Barrier Function
The endothelial barrier tightly controls the passage of fluids, solutes, and cells between the blood and surrounding tissues. MAP4K4 acts as a negative regulator of this barrier, promoting a more permeable state.
-
Junctional Stability: MAP4K4 activity destabilizes both cell-matrix (focal adhesions) and cell-cell (adherens junctions) contacts.[13][8]
-
Increased Barrier Integrity upon Inhibition: Pharmacological inhibition or genetic knockdown of MAP4K4 enhances endothelial barrier integrity.[13][14] This is observed as an increase in transendothelial electrical resistance (TEER) and a reduction in the passage of macromolecules across EC monolayers.[14] In response to inflammatory stimuli like thrombin, which typically cause intercellular gaps, MAP4K4-depleted cells maintain their junctional integrity and prevent gap formation.[13][15]
-
Biomechanical Force Regulation: MAP4K4 is a key regulator of the biomechanical forces at adhesion sites. Its inactivation leads to a tensional imbalance, increasing traction forces and the tension at cell-cell adhesions, which paradoxically results in a more stable, less permeable barrier.[7][13]
Logical Diagram: MAP4K4's Role in Endothelial Permeability
Caption: MAP4K4 activity decreases the stability of both focal and adherens junctions, leading to reduced barrier integrity and increased permeability.
Experimental Protocols
Protocol 1: In Vivo Atherosclerosis Mouse Model
This protocol is used to assess the effect of MAP4K4 inhibition or deletion on the development of atherosclerosis.
-
Animal Model: Apolipoprotein E-deficient (Apoe-/-) mice, which are genetically predisposed to developing atherosclerosis, are used.
-
Experimental Groups: Mice are divided into groups: (1) Control (e.g., chow diet), (2) Disease induction (Western-type diet; high-fat, high-cholesterol), (3) Treatment (Western diet plus a selective MAP4K4 inhibitor, e.g., PF-06260933, administered in the feed or via oral gavage).[1][10] For genetic studies, endothelial-specific knockout mice (e.g., MAP4K4 ECKO) are used.[1][4]
-
Diet and Duration: Mice are typically fed the respective diets for 12-16 weeks to allow for significant plaque development.[1][4]
-
Tissue Harvesting: After the study period, mice are euthanized, and the aorta is perfused and harvested.
-
Quantification of Atherosclerosis: The aortic root is sectioned and stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques.
-
Analysis: The stained sections are imaged, and the total lesion area is quantified using image analysis software. Results are compared between the different experimental groups.[1]
Workflow: In Vivo Atherosclerosis Study
Caption: Experimental workflow for assessing the impact of a MAP4K4 inhibitor on atherosclerosis in ApoE-/- mice.
Protocol 2: In Vitro Endothelial Barrier Function Assay (Macromolecule Passage)
This assay measures the permeability of an endothelial cell monolayer.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on porous Transwell inserts.
-
Treatment: Cells are pre-treated with siRNA targeting MAP4K4 (siMAP4K4) or a scrambled control (siCtrl) for 48-72 hours. Alternatively, cells are treated with a pharmacological inhibitor (e.g., PF-06260933) for a specified time.[13][14]
-
Permeability Induction: A pro-inflammatory agent like thrombin is added to the upper chamber to induce barrier disruption.
-
Tracer Addition: A fluorescently-labeled high-molecular-weight dextran (e.g., FITC-dextran) is added to the upper chamber.
-
Sampling and Measurement: At various time points, samples are taken from the lower chamber. The fluorescence intensity is measured using a plate reader.
-
Analysis: The amount of fluorescent dextran that has passed through the monolayer into the lower chamber is calculated. A decrease in passage indicates enhanced barrier function.[14]
Protocol 3: Western Blotting for Moesin Phosphorylation
This protocol detects the activation of the MAP4K4 substrate moesin.
-
Cell Lysis: Endothelial cells (e.g., HUVECs) are grown to near confluence and may be stimulated with an appropriate agonist if required. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated moesin (e.g., anti-p-Moesin (Thr558)). A separate blot is run for total moesin and a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of phosphorylated protein to total protein.
Conclusion and Therapeutic Implications
MAP4K4 is a multifaceted kinase that plays a predominantly detrimental role in endothelial cells in the context of chronic disease. Its activity promotes vascular inflammation, atherosclerosis, endothelial permeability, and metabolic dysfunction, while also being essential for cell migration and angiogenesis.[5][9][11] This positions MAP4K4 as a highly attractive therapeutic target. Selective small-molecule inhibitors of MAP4K4 have shown significant promise in preclinical models, effectively reducing atherosclerosis and suppressing pathological angiogenesis.[1][5] The development of such inhibitors could offer novel therapeutic strategies for treating a wide range of inflammatory and cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis [dspace.mit.edu]
- 4. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration | Life Science Alliance [life-science-alliance.org]
- 9. Map4k4 impairs energy metabolism in endothelial cells and promotes insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
GNE-220 and its Target MAP4K4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK) or Nck-Interacting Kinase (NIK), is a serine/threonine kinase belonging to the Sterile 20 (STE20) family.[1][2][3] It functions as an upstream regulator of various signaling cascades, playing a crucial role in a multitude of cellular processes including cell proliferation, migration, invasion, inflammation, and apoptosis.[4][5][6] Dysregulation of MAP4K4 has been implicated in a range of pathologies, including cancer, metabolic diseases, cardiovascular disorders, and neurodegenerative conditions.[4][7][8] This has positioned MAP4K4 as a compelling therapeutic target for drug development.
GNE-220 is a potent and selective small-molecule inhibitor of MAP4K4.[9][10][11][12] This technical guide provides a comprehensive overview of GNE-220 and its interaction with MAP4K4, including its inhibitory activity, the signaling pathways modulated, and detailed experimental protocols for its characterization.
Quantitative Data: In Vitro Inhibitory Activity of GNE-220
GNE-220 demonstrates high potency and selectivity for MAP4K4. The following table summarizes the half-maximal inhibitory concentration (IC50) values of GNE-220 against MAP4K4 and other related kinases.
| Kinase | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
| Table 1: IC50 values of GNE-220 against various kinases.[9][10][13][14] |
MAP4K4 Signaling Pathways
MAP4K4 is a key node in multiple signaling networks. Its inhibition by GNE-220 can modulate downstream cellular functions.
MAPK/JNK Pathway
One of the most well-characterized roles of MAP4K4 is the activation of the c-Jun N-terminal kinase (JNK) pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade.[2][3][15] MAP4K4 can activate downstream MAP3Ks, such as MEKK1 and TAK1, which in turn phosphorylate and activate MAP2Ks, ultimately leading to JNK activation.[2][3] This pathway is often initiated by cellular stressors and inflammatory cytokines like TNF-α.[2][3]
Hippo Pathway
Recent studies have revealed a role for MAP4K4 in the Hippo tumor suppressor pathway.[1][16] MAP4K4 can be activated by the small GTPase RAP2 in response to low extracellular matrix stiffness.[1][16] Activated MAP4K4 then phosphorylates and activates the core Hippo kinase LATS1/2, leading to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ, thereby suppressing their pro-proliferative and anti-apoptotic functions.[1][16]
Endothelial Cell Motility and Angiogenesis
MAP4K4 plays a significant role in regulating endothelial cell motility and angiogenesis.[2][9] It influences the dynamics of the actin cytoskeleton and focal adhesions.[1][9] One mechanism involves the phosphorylation of ERM (ezrin, radixin, moesin) proteins, which are involved in linking the actin cytoskeleton to the plasma membrane.[2] GNE-220 has been shown to reduce the phosphorylation of ERM proteins and alter the morphology of human umbilical vein endothelial cells (HUVECs).[2][9][13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of GNE-220 and its effects on MAP4K4.
In Vitro Kinase Assay
This protocol is used to determine the inhibitory activity of GNE-220 against MAP4K4.
Materials:
-
Recombinant His-tagged MAP4K4 kinase domain (A2-E328) with an activating T181E mutation, expressed and purified from Sf9 insect cells.[9]
-
Moesin peptide substrate (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.[9]
-
Assay Buffer: 50 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.[9]
-
ATP.
-
GNE-220 (or other test compounds).
-
Kinase-Glo Luminescent Kinase Assay Kit.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Prepare a reaction mixture containing the purified MAP4K4 kinase domain (e.g., 3 µg) and the moesin peptide substrate (e.g., 100 µM) in the assay buffer.[9]
-
Add varying concentrations of GNE-220 to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to a final concentration of 3 µM.[9]
-
Incubate the reaction mixture at room temperature for 45 minutes.[9]
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo assay according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the GNE-220 concentration and fitting the data to a sigmoidal dose-response curve.
HUVEC Sprouting Assay
This cell-based assay is used to assess the effect of GNE-220 on angiogenesis in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Complete EGM-2 medium.
-
Cytodex microcarrier beads.
-
Fibrinogen solution.
-
Thrombin solution.
-
GNE-220.
-
Multi-well plates.
-
Microscope with imaging capabilities.
Procedure:
-
Coat Cytodex beads with HUVECs by incubating them together in suspension.
-
Embed the HUVEC-coated beads in a fibrin gel matrix in a multi-well plate. The gel is formed by mixing fibrinogen and thrombin.
-
Add complete EGM-2 medium containing various concentrations of GNE-220 (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) to the wells after the fibrin has clotted.[9][13] Include a vehicle control.
-
Incubate the plate for several days to allow for sprout formation.
-
Fix and stain the cells for visualization (e.g., with phalloidin for F-actin and DAPI for nuclei).
-
Capture images of the sprouts using a microscope.
-
Quantify the extent of sprouting by measuring parameters such as the number of sprouts per bead, sprout length, and total sprouting area.
Conclusion
GNE-220 is a valuable research tool for elucidating the complex roles of MAP4K4 in health and disease. Its high potency and selectivity make it a suitable probe for dissecting MAP4K4-mediated signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting MAP4K4 for therapeutic intervention in a variety of disease contexts, including cancer, inflammation, and metabolic disorders. Further investigation into the in vivo efficacy and safety profile of GNE-220 and its analogues is warranted to fully explore their therapeutic potential.
References
- 1. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. xcessbio.com [xcessbio.com]
- 11. GNE 220 - TargetMol Chemicals Inc [bioscience.co.uk]
- 12. This compound hydrochloride - Immunomart [immunomart.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]
- 16. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
MAP4K4 Signaling in Angiogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase, has emerged as a critical regulator of both physiological and pathological angiogenesis.[1][2][3] Its involvement in fundamental endothelial cell (EC) processes, including migration, proliferation, and vascular morphogenesis, positions it as a promising therapeutic target for a range of angiogenesis-dependent diseases, from cancer to ischemic retinopathies.[4][5][6] This technical guide provides a comprehensive overview of the MAP4K4 signaling pathway in angiogenesis, detailing its molecular mechanisms, key experimental methodologies, and quantitative data to support further research and drug development efforts.
Core Signaling Pathways
MAP4K4 integrates diverse upstream signals to modulate a network of downstream effectors that collectively orchestrate the angiogenic process. The primary pathways are detailed below.
MAP4K4-Moesin-Integrin Pathway
A central mechanism by which MAP4K4 governs endothelial cell motility involves the phosphorylation of Moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins.[2][6][7] This pathway is crucial for the dynamic regulation of focal adhesions and plasma membrane retraction during cell migration.[6][8]
Upon activation, MAP4K4 phosphorylates Moesin at Threonine 558.[9] This phosphorylation event promotes the binding of Moesin to the cytoplasmic tail of β1-integrin, leading to the displacement of Talin.[6][7] The displacement of Talin from the integrin complex results in the disassembly of focal adhesions, facilitating the retraction of the trailing edge of migrating endothelial cells.[6][7]
MAP4K4 and the Hippo Pathway
MAP4K4 also functions as a component of the Hippo signaling pathway, which is a key regulator of organ size and cell proliferation.[1][2] In the context of angiogenesis, MAP4K4 can act as a repressor of the transcriptional co-activators YAP and TAZ.[1][2][3] The conditional deletion of Yap/Taz in endothelial cells leads to severe vascular defects, underscoring their importance in angiogenesis.[1][2] While the precise mechanism of MAP4K4-mediated YAP/TAZ regulation in endothelial cells is still under investigation, it represents another avenue through which MAP4K4 influences vascular development.
MAP4K4 and NF-κB Signaling
In pathological settings such as atherosclerosis, MAP4K4 plays a pro-inflammatory role in endothelial cells by activating the NF-κB signaling pathway.[10][11] MAP4K4 silencing in endothelial cells has been shown to reduce the nuclear localization and activity of NF-κB, leading to decreased expression of cell surface adhesion molecules.[10][11] This, in turn, attenuates the recruitment of immune cells to the vessel wall.
Upstream Regulation of MAP4K4
Several upstream signals have been identified to activate MAP4K4 in endothelial cells:
-
Toll-Like Receptor 4 (TLR4): In the context of oxygen-induced retinopathy, TLR4-mediated signaling can activate MAP4K4 and promote pathological angiogenesis.[1][3]
-
Tumor Necrosis Factor-alpha (TNFα): TNFα can induce MAP4K4 expression and activity, contributing to vascular inflammation.[12][13]
Quantitative Data on MAP4K4 in Angiogenesis
The following tables summarize key quantitative data from studies investigating the role of MAP4K4 in angiogenesis.
| Inhibitor | Target | IC50 (nM) | Assay System | Reference |
| GNE-495 | MAP4K4 | 1.4 ± 0.4 | Z'-LYTE Kinase Assay | [7] |
| PF-06260933 | MAP4K4 | 2.5 | Biochemical Assay | [14] |
| DMX-5804 | MAP4K4 | 1.0 µM (used concentration) | Cell-based assays | [8] |
| F389-0746 | MAP4K4 | 120.7 | Biochemical Assay | [15] |
| OD16 | BMP Type I Receptors | 80 | Cell-based pSMAD1/5 assay | [16] |
| OD29 | BMP Type I Receptors | 430 | Cell-based pSMAD1/5 assay | [16] |
| Experimental Model | Genetic Modification | Phenotype | Quantitative Change | Reference |
| Mouse Model of Atherosclerosis | Endothelial-specific Map4k4 knockout | Reduced atherosclerotic lesion area | >50% decrease in lesion area | [1] |
| Mouse Model of Retinopathy of Prematurity | Systemic Map4k4 knockout | Delayed retinal vascular outgrowth | Dose-dependent delay | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MAP4K4 siRNA knockdown | Reduced cell migration | Significant reduction in migration speed | [8] |
| A431 Carcinoma Cells | MAP4K4 knockout | Reduced collective cell migration speed | Significant reduction in instantaneous speed | [8] |
| db/db mice (model of diabetes) | Endothelial-specific Map4k4 knockdown | Ameliorated myocardial microcirculation injury | Significant improvement | [17] |
Key Experimental Protocols
Detailed methodologies for studying MAP4K4 in angiogenesis are crucial for reproducible research.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.[18][19][20]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
24-well or 96-well plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope
Protocol:
-
Plate Coating: Thaw basement membrane extract on ice. Pipette a thin layer into each well of a pre-chilled plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[18][19]
-
Cell Seeding: Harvest endothelial cells and resuspend them in a small volume of serum-free or low-serum medium. Seed the cells onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[20]
-
Visualization: Monitor tube formation periodically using a phase-contrast microscope. For quantitative analysis, stain the cells with Calcein AM and visualize using a fluorescence microscope.[18]
-
Quantification: Analyze images using angiogenesis software to quantify parameters such as total tube length, number of junctions, and number of loops.[20]
Transwell Endothelial Cell Migration Assay
This assay measures the chemotactic migration of endothelial cells through a porous membrane.[2][21][22]
Materials:
-
Transwell inserts (with 8 µm pores)
-
24-well plates
-
Endothelial cells
-
Serum-free and serum-containing medium
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Protocol:
-
Plate Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend endothelial cells in serum-free medium and add them to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C for 4-24 hours.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.
MAP4K4 Kinase Assay
This assay measures the enzymatic activity of MAP4K4 and is essential for screening potential inhibitors.[10][14][23]
Materials:
-
Recombinant MAP4K4 enzyme
-
Kinase buffer
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP (radiolabeled or for use with ADP-Glo™ assay)
-
ADP-Glo™ Kinase Assay Kit (Promega) or phosphocellulose paper and scintillation counter
-
Test compounds (inhibitors)
Protocol (using ADP-Glo™):
-
Reaction Setup: In a 384-well plate, add kinase buffer, MAP4K4 enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add a mixture of the substrate and ATP to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Immunofluorescence Staining for Phosphorylated Moesin
This technique is used to visualize the subcellular localization of activated Moesin.[12][24][25][26][27]
Materials:
-
Endothelial cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-phospho-Moesin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow endothelial cells on coverslips and treat as required (e.g., with MAP4K4 inhibitors or agonists).
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against phosphorylated Moesin overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Conclusion
MAP4K4 is a multifaceted regulator of angiogenesis, influencing endothelial cell behavior through a complex network of signaling pathways. Its established role in both developmental and pathological angiogenesis makes it a compelling target for therapeutic intervention. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of MAP4K4 signaling and to develop novel anti-angiogenic therapies. Future research should focus on further elucidating the upstream regulatory mechanisms of MAP4K4, identifying additional downstream substrates, and evaluating the efficacy of MAP4K4 inhibitors in a broader range of preclinical disease models.
References
- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Integrated transcriptomic and proteomic analyses identify the TLR2–CXCR4 axis as a regulator of endothelial cell migration under simulated microgravity [frontiersin.org]
- 3. MAPK4 facilitates angiogenesis by inhibiting the ERK pathway in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endothelial focal adhesions and barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. life-science-alliance.org [life-science-alliance.org]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. domainex.co.uk [domainex.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 20. abcam.com [abcam.com]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. corning.com [corning.com]
- 23. promega.com [promega.com]
- 24. ptglab.com [ptglab.com]
- 25. imperial.ac.uk [imperial.ac.uk]
- 26. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 27. ibidi.com [ibidi.com]
The Dichotomous Role of MAP4K4 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase belonging to the Ste20 family, has emerged as a critical and complex regulator in the landscape of oncology. Initially identified for its role in embryonic development and cellular migration, MAP4K4 is now recognized as a significant player in the initiation and progression of numerous cancers.[1][2] Its overexpression is frequently observed in a variety of solid tumors, including pancreatic, colorectal, ovarian, lung, gastric, and hepatocellular carcinomas, often correlating with poor clinical prognosis.[1][3] MAP4K4 exerts its influence through a complex network of signaling pathways, primarily impacting cell proliferation, cytoskeletal dynamics, and invasion.[1][2] However, its function is notably dichotomous; while it can drive metastasis, it is also implicated in activating the Hippo tumor suppressor pathway, presenting a nuanced challenge for therapeutic intervention.[4] This technical guide provides an in-depth overview of the biological role of MAP4K4 in cancer, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling networks to support ongoing research and drug development efforts.
MAP4K4 Signaling Pathways in Cancer
MAP4K4 acts as a central node, integrating upstream signals to modulate diverse downstream pathways crucial for cancer progression. Its activity is tightly regulated by various upstream effectors and, in turn, it phosphorylates and activates a range of downstream targets.
Upstream Regulation
MAP4K4 activity is controlled by a variety of extracellular cues and intracellular signaling complexes. Key upstream regulators include:
-
Tumor Necrosis Factor α (TNFα): This inflammatory cytokine can induce MAP4K4 expression and signaling.[5][6]
-
Receptor Tyrosine Kinases (e.g., c-Met): Growth factor receptors like c-Met can activate MAP4K4 to control invasive phenotypes.[3]
-
Integrin Signaling: Cell-matrix adhesions and mechanical stress can trigger MAP4K4 activity through the small GTPase RAP2.[5][7]
-
STRIPAK Complex: This critical multi-protein complex, consisting of striatins (like STRN3/4) and Protein Phosphatase 2A (PP2A), directly interacts with MAP4K4.[8][9] The STRIPAK complex can direct PP2A to dephosphorylate MAP4K4, thereby modulating its activity, particularly in the context of Hippo signaling.[5][9]
Downstream Effectors and Pathways
MAP4K4's pro-oncogenic functions are mediated through several key downstream pathways:
-
JNK Signaling: MAP4K4 was initially identified as an activator of the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses, proliferation, and apoptosis.[4][6]
-
MLK3 Pathway: In pancreatic cancer, MAP4K4 directly interacts with and phosphorylates Mixed-Lineage Kinase 3 (MLK3) at Threonine 738.[6][10] This activation of MLK3 promotes tumor cell proliferation, migration, and colony formation.[6][10]
-
Cytoskeletal Dynamics: MAP4K4 regulates the actin cytoskeleton, cell adhesion, and motility by phosphorylating proteins from the Ezrin, Radixin, Moesin (ERM) family and interacting with regulators of focal adhesion turnover.[4][11] In ovarian cancer, MAP4K4 stabilizes N-cadherin by phosphorylating and suppressing the cleavage activity of ADAM10, thereby promoting metastasis.[5]
-
Hippo Pathway (Tumor Suppressive Role): Paradoxically, MAP4K4 can also function as a tumor suppressor by activating the Hippo pathway. It phosphorylates and activates the core Hippo kinases LATS1/2, which in turn phosphorylate and promote the cytoplasmic retention and degradation of the oncogenic transcriptional co-activators YAP and TAZ.[7][12]
Visualizations: Signaling Pathways and Logical Relationships
To elucidate the complex interactions, the following diagrams visualize the key signaling axes involving MAP4K4.
Caption: MAP4K4 integrates diverse upstream signals to control cancer cell fate.
Caption: MAP4K4 dually regulates pro-metastatic and tumor-suppressive pathways.
Quantitative Data Summary
The following tables summarize key quantitative findings regarding MAP4K4 expression in cancer and the potency of its inhibitors.
Table 1: MAP4K4 Expression in Human Cancers
| Cancer Type | Finding | Quantitative Data | Reference(s) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Overexpression in tumor tissue vs. benign tissue. | 46% of PDAs showed high MAP4K4 expression (MAP4K4-H). | |
| Higher mRNA expression in tumors vs. normal tissue. | Statistically significant (p-value available in source). | ||
| Gastric Cancer (GC) | Overexpression in tumor tissue vs. matched normal tissue. | 72% of GC patients showed MAP4K4 overexpression. | [6] |
| Higher expression in tumor vs. adjacent samples (TCGA). | Statistically significant. | ||
| Various Cancers (NCI-60 Panel) | Broadly overexpressed in human tumor cell lines. | Highly expressed in 40 of 60 cell lines. | [6] |
| Normal Tissues (GTEx/HPA) | Ubiquitous expression, with highest levels in specific tissues. | Prominently expressed in the brain and testes. | [5][6] |
Table 2: Potency of MAP4K4 Small Molecule Inhibitors
| Inhibitor | Type | IC₅₀ Value | Context | Reference(s) |
| GNE-495 | Selective MAP4K4 Inhibitor | 3.7 nM | Kinase activity assay | |
| PF-06260933 | Selective MAP4K4 Inhibitor | 3.7 nM | Kinase activity assay | |
| 160 nM | Cellular assay | |||
| F389-0746 | Selective MAP4K4 Inhibitor | 120.7 nM | Kinase activity assay | [6] |
Table 3: Functional Effects of MAP4K4 Inhibition/Knockdown
| Cancer Type | Method | Effect | Quantitative Outcome | Reference(s) |
| Pancreatic Cancer | GNE-495 Inhibitor | Reduced cell growth, migration; induced cell death. | Reduced tumor burden and extended survival in KPC mice. | [10] |
| Ovarian Cancer | shRNA Knockdown | Inhibited cell migration and invasion. | Significant decrease observed in Transwell assays. | |
| GNE-495 Inhibitor (5 µM) | Inhibited cell migration (wound healing). | Significant reduction in healing percentage. | ||
| Colorectal Cancer | miR-141 (inhibits MAP4K4) | Diminished proliferation, invasion, and migration. | Not specified. |
Key Experimental Protocols
Reproducible and robust experimental design is paramount to studying MAP4K4. Below are detailed protocols for essential techniques used to investigate its function in cancer biology.
Protocol: siRNA-Mediated Knockdown of MAP4K4
This protocol describes the transient knockdown of MAP4K4 in a cancer cell line (e.g., SKOV-3, Panc-1) cultured in a 24-well plate format using lipid-based transfection.
Materials:
-
MAP4K4-targeting siRNA and non-targeting control (NTC) siRNA (e.g., 20 µM stock).
-
Lipofectamine™ RNAiMAX Transfection Reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
Complete growth medium (antibiotic-free).
-
24-well tissue culture plates.
-
Adherent cancer cell line of interest.
Procedure:
-
Cell Seeding (Day 1):
-
Plate cells in a 24-well plate in 500 µL of complete growth medium without antibiotics.
-
Seed a sufficient number of cells (e.g., 35,000-50,000 cells/well) to reach 30-50% confluency at the time of transfection.[12]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Transfection Complex Preparation (Day 2):
-
For each well, prepare two microcentrifuge tubes.
-
Tube A (siRNA): Dilute the required amount of siRNA (e.g., 6 pmol for a final concentration of 10 nM) in 50 µL of Opti-MEM™. Mix gently.
-
Tube B (Lipofectamine): Mix Lipofectamine™ RNAiMAX gently. Dilute 1 µL in 50 µL of Opti-MEM™. Mix gently.
-
Combine the diluted siRNA (from Tube A) with the diluted Lipofectamine™ RNAiMAX (from Tube B).
-
Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow for complex formation.[12]
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex dropwise to each well containing the cells in 500 µL of medium.
-
Gently rock the plate back and forth to ensure even distribution.[2]
-
Incubate the cells at 37°C, 5% CO₂ for 24-72 hours. The optimal time depends on the stability of the MAP4K4 protein and the specific assay to be performed.
-
-
Validation of Knockdown (Day 3-4):
Protocol: Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Transwell inserts (24-well plate format, 8 µm pore size).
-
Matrigel® Basement Membrane Matrix.
-
Serum-free cell culture medium and medium with 10% FBS (chemoattractant).
-
Cotton swabs, PBS, 70% ethanol, 0.1% Crystal Violet stain.
Procedure:
-
Insert Preparation:
-
Thaw Matrigel on ice. Dilute it with cold, serum-free medium (e.g., 1:3 dilution).[4]
-
Carefully add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated.[2]
-
Incubate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.[2][4]
-
-
Cell Seeding:
-
Harvest cancer cells and resuspend them in serum-free medium at a desired concentration (e.g., 2.5 x 10⁴ to 5 x 10⁴ cells per 100 µL).[4]
-
Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.[4]
-
Carefully place the Matrigel-coated inserts into the wells.
-
Add 100 µL of the cell suspension into the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 24-48 hours. The incubation time should be optimized based on the cell line's invasive potential.[4]
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invaded cells and Matrigel from the upper surface of the insert using a moist cotton swab.[1]
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.[2][4]
-
Stain the cells by immersing the insert in a 0.1% crystal violet solution for 10 minutes.[4]
-
Gently wash the insert with distilled water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Using a microscope, count the number of stained, invaded cells on the bottom of the membrane in several representative fields of view (e.g., 4-5 fields at 10x magnification).
-
Calculate the average number of invaded cells per field for each condition.
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for assessing cancer cell invasion.
Conclusion and Future Directions
MAP4K4 is a multifaceted kinase that plays a significant, albeit complex, role in cancer progression. Its established function in promoting cell migration, invasion, and proliferation in numerous cancer types positions it as a compelling therapeutic target.[1] The development of potent and selective inhibitors like GNE-495 demonstrates the feasibility of targeting MAP4K4 pharmacologically.[10]
However, the dichotomous nature of MAP4K4, particularly its ability to activate the tumor-suppressive Hippo pathway, complicates therapeutic strategies.[4] Direct, systemic inhibition of MAP4K4 could inadvertently promote proliferation by shutting down this anti-growth signal. Therefore, future research must focus on:
-
Dissecting Context-Dependency: Understanding the specific cellular contexts (e.g., tumor microenvironment, genetic background) that dictate whether MAP4K4 acts as an oncogene or a tumor suppressor.
-
Targeting Specific Downstream Effectors: Developing strategies to inhibit the pro-metastatic functions of MAP4K4 (e.g., the MLK3 axis) while preserving its tumor-suppressive activities.
-
Identifying Predictive Biomarkers: Discovering biomarkers that can identify patient populations most likely to benefit from MAP4K4-targeted therapies.
A deeper understanding of the nuanced regulatory mechanisms governing MAP4K4 function will be crucial for translating the promise of MAP4K4 inhibition into effective and safe cancer therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ulab360.com [ulab360.com]
- 3. genscript.com [genscript.com]
- 4. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 8. RNAiMAX Transfection for HUVEC Lipofectamine | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
GNE-220: A Technical Guide to its Selectivity Profile and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of GNE-220, a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the core signaling pathways and experimental workflows.
Introduction
GNE-220 is a small molecule inhibitor primarily targeting MAP4K4, a serine/threonine kinase implicated in various cellular processes, including cell migration and angiogenesis.[1] Understanding the complete selectivity profile of GNE-220 is crucial for its development as a research tool and potential therapeutic agent. This guide synthesizes available data to provide a detailed understanding of its on-target and off-target activities.
Quantitative Selectivity Profile
GNE-220 demonstrates high potency against its primary target, MAP4K4, with a reported half-maximal inhibitory concentration (IC50) of 7 nM. Its selectivity has been assessed against a panel of other kinases, revealing a degree of promiscuity at higher concentrations. The following table summarizes the known inhibitory activities of GNE-220.
| Kinase Target | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
Table 1: Inhibitory activity of GNE-220 against a selection of kinases. Data compiled from publicly available sources.
Experimental Protocols
The following sections detail the methodologies used in the key experiments to characterize the activity of GNE-220.
Kinase Inhibition Assay
The inhibitory activity of GNE-220 against various kinases was determined using a biochemical assay that measures the amount of ADP produced, which is then correlated with kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The generated ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light output is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, the appropriate substrate (e.g., a peptide or protein), and ATP in a suitable kinase assay buffer (typically containing HEPES, MgCl2, BSA, and DTT).
-
Inhibitor Addition: GNE-220, serially diluted in DMSO, is added to the reaction wells. Control wells contain DMSO only (no inhibitor) and no kinase (negative control). The final DMSO concentration is kept low (typically ≤1%) to prevent interference with the enzyme's activity.
-
Kinase Reaction: The reaction is initiated by adding the kinase/substrate master mix to the wells. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
ADP Detection:
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. The plate is incubated at room temperature for 40 minutes.
-
The Kinase Detection Reagent is then added to convert the ADP to ATP and to generate a luminescent signal. The plate is incubated for an additional 30-60 minutes to stabilize the signal.
-
-
Data Analysis: The luminescence is measured using a plate reader. The percent inhibition is calculated relative to the control wells and plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
HUVEC Sprouting Assay
This cellular assay assesses the effect of GNE-220 on the formation of new blood vessel sprouts from human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
Principle: HUVECs are cultured as spheroids and embedded in a collagen matrix. In the presence of pro-angiogenic factors, the endothelial cells will sprout out from the spheroid, mimicking the initial stages of angiogenesis. The extent of sprouting can be quantified to assess the effect of inhibitors.
Protocol:
-
Cell Culture and Spheroid Formation: HUVECs are cultured in Endothelial Growth Medium (EGM-2). To form spheroids, a defined number of cells are placed in hanging drops on the lid of a petri dish and incubated overnight. This forces the cells to aggregate and form spheroids.
-
Embedding Spheroids: The formed spheroids are collected and gently mixed with a collagen gel solution. This mixture is then pipetted into the wells of a multi-well plate and allowed to polymerize at 37°C.
-
Inhibitor Treatment: Once the collagen has solidified, complete EGM-2 medium containing various concentrations of GNE-220 or a vehicle control (DMSO) is added on top of the gel.
-
Incubation and Imaging: The plate is incubated for a defined period (e.g., 24-48 hours) to allow for sprouting. The sprouts are then visualized and imaged using a microscope.
-
Quantification: The extent of angiogenesis is quantified by measuring parameters such as the number of sprouts per spheroid, the cumulative length of the sprouts, or the area covered by the sprouts.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway involving MAP4K4 and the workflows of the experimental protocols described above.
Caption: MAP4K4 Signaling Pathway and Inhibition by GNE-220.
Caption: Workflow for the Kinase Inhibition Assay.
Caption: Workflow for the HUVEC Sprouting Assay.
Conclusion
GNE-220 is a potent inhibitor of MAP4K4 that serves as a valuable tool for investigating the roles of this kinase in cellular processes such as endothelial cell migration and angiogenesis. While it exhibits high potency for its primary target, its activity against other kinases at higher concentrations should be considered when interpreting experimental results. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing GNE-220 in their studies. Further comprehensive kinome screening would provide a more complete picture of its selectivity profile.
References
Downstream Effectors of MAP4K4 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK) or Nck-interacting kinase (NIK), is a serine/threonine kinase belonging to the Sterile 20 (STE20) family.[1] As an upstream regulator in multiple signaling cascades, MAP4K4 plays a pivotal role in a wide array of cellular processes, including cell proliferation, migration, invasion, inflammation, and stress responses.[2][3][4] Its dysregulation has been implicated in numerous pathologies, ranging from cancer and metabolic diseases to cardiovascular and inflammatory disorders, making it a compelling target for therapeutic intervention.[1][2][3][5] This technical guide provides a comprehensive overview of the known downstream effectors of MAP4K4 signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.
Core Signaling Pathways Regulated by MAP4K4
MAP4K4 acts as a critical signaling node, influencing several major intracellular signaling pathways. Its effects are context-dependent and can vary based on cell type and external stimuli.
c-Jun N-terminal Kinase (JNK) Pathway
Historically, MAP4K4 was first identified as an activator of the JNK pathway, a key signaling cascade involved in stress responses, apoptosis, and inflammation.[6] MAP4K4 can activate JNK signaling through the phosphorylation and activation of downstream MAP3Ks, such as MEKK1 and MLK3.[1][2] The full activation of JNK by MAP4K4 requires both its kinase activity and its C-terminal regulatory domain.[1][2] In pancreatic cancer, the MAP4K4-MLK3 axis has been shown to promote cell proliferation and migration.[2]
Signaling Pathway Diagram: MAP4K4-JNK Pathway
MAP4K4 activation of the JNK signaling cascade.
Hippo Tumor Suppressor Pathway
More recently, MAP4K4 has been identified as a component of the Hippo signaling pathway, which plays a crucial role in controlling organ size and suppressing tumor growth.[6] Under conditions of low matrix stiffness, MAP4K4 can be activated by RAP2, leading to the phosphorylation and activation of the core Hippo kinase LATS1/2.[6] This results in the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ, thereby inhibiting the expression of their pro-proliferative and anti-apoptotic target genes.[1][6]
Signaling Pathway Diagram: MAP4K4 in the Hippo Pathway
MAP4K4-mediated activation of the Hippo pathway.
Cytoskeletal Dynamics and Cell Migration
A significant body of evidence links MAP4K4 to the regulation of the actin cytoskeleton, a process fundamental to cell migration and invasion.[6][7] MAP4K4 directly interacts with and phosphorylates several key regulators of actin dynamics.
-
ERM Proteins (Ezrin, Radixin, Moesin): MAP4K4 phosphorylates ERM proteins on a conserved C-terminal threonine residue (e.g., T558 in moesin), which is essential for their activation and subsequent role in linking the actin cytoskeleton to the plasma membrane, thereby promoting the formation of lamellipodia.[6][8]
-
Actin-Related Protein 2 (ARP2): MAP4K4 directly binds to and phosphorylates ARP2, a component of the ARP2/3 complex.[6][8] This phosphorylation locks the ARP2/3 complex in an active state, promoting actin polymerization.[6]
-
Sodium-Proton Exchanger 1 (NHE1): The murine homolog of MAP4K4, NIK, binds to and phosphorylates the C-terminus of NHE1, leading to its increased activity.[6][8] This can alter intracellular pH and contribute to changes in cell shape and migration.
Logical Relationship Diagram: MAP4K4 in Cytoskeletal Regulation
MAP4K4 regulation of key cytoskeletal proteins.
Other Key Signaling Pathways
-
p38 MAPK and ERK1/2 Pathways: In addition to JNK, MAP4K4 has been reported to influence the p38 MAPK and ERK1/2 signaling cascades, although the mechanisms are less well-defined.[2][4]
-
NF-κB Pathway: MAP4K4 can regulate the NF-κB pathway, a central mediator of inflammation and immunity.[5]
-
Notch Signaling: MAP4K4 is a downstream effector of Notch signaling and is essential for Notch-dependent gene expression in certain contexts, such as glioblastoma invasion.[9]
-
mTOR Pathway: MAP4K4 can influence the mTOR pathway, a key regulator of cell growth and metabolism. Depletion of MAP4K4 has been shown to augment the phosphorylation of mTOR and its downstream effector 4EBP1.[9]
Quantitative Data on MAP4K4 Signaling
The following tables summarize key quantitative data related to MAP4K4 substrates, interacting proteins, and the effects of its inhibition.
Table 1: Validated MAP4K4 Substrates and Phosphorylation Sites
| Substrate | Phosphorylation Site | Cellular Context | Consequence of Phosphorylation | Reference |
| Moesin | T558 | Growth factor-stimulated cells | Activation, lamellipodium formation | [6][8] |
| ARP2 | T237, T238 | Growth factor-stimulated cells | Locked in an active state, increased actin polymerization | [6][8] |
| MLK3 | T738 | Pancreatic cancer cells | Increased kinase activity, promotes proliferation and migration | [2][6] |
| TRAF2 | S35 | T cells | Promotes degradation | [1][10] |
| VASP | S157 | Medulloblastoma cells | Translocation to the plasma membrane, promotes cell invasion | [11] |
Table 2: IC50 Values of Selected MAP4K4 Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| GNE-495 | Not specified | Kinase activity assay | [6][12] |
| Staurosporine | 0.17 | Radiometric HotSpot™ kinase assay | [13] |
| Ro 31-8220 | 74.3 | Radiometric HotSpot™ kinase assay | [13] |
| GW 5074 | 11.5 | Radiometric HotSpot™ kinase assay | [13] |
Experimental Protocols for Studying MAP4K4 Signaling
Kinase Activity Assay (Radiometric HotSpot™ Assay)
This method is used to measure the kinase activity of MAP4K4 and to determine the potency of inhibitors.
Experimental Workflow Diagram: Kinase Activity Assay
Workflow for a radiometric kinase assay.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing MAP4K4 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), and a buffer containing MgCl2. For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor.
-
Initiation: Start the reaction by adding [γ-³³P]-ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature for a defined period.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively to remove unincorporated [γ-³³P]-ATP.
-
Detection: Quantify the amount of ³³P incorporated into the substrate using a scintillation counter. The signal is directly proportional to the kinase activity.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
Co-IP is a widely used technique to identify proteins that interact with MAP4K4 within the cell.
Methodology:
-
Cell Lysis: Lyse cells expressing MAP4K4 under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to MAP4K4. The antibody will bind to MAP4K4 and any proteins associated with it.
-
Immune Complex Capture: Add protein A/G-conjugated beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.
Proximity-Dependent Biotinylation (BioID) for Interactome Mapping
BioID is a powerful technique to identify both stable and transient protein interactions in living cells.
Experimental Workflow Diagram: BioID Workflow
Workflow for proximity-dependent biotinylation (BioID).
Methodology:
-
Construct Generation: Create a fusion protein of MAP4K4 with a promiscuous biotin ligase (e.g., BioID2).
-
Cell Transfection and Biotin Treatment: Express the fusion protein in cells and supplement the culture medium with excess biotin. The biotin ligase will biotinylate proteins in close proximity to MAP4K4.
-
Cell Lysis and Affinity Purification: Lyse the cells and purify the biotinylated proteins using streptavidin-coated beads.
-
Mass Spectrometry: Identify the captured proteins by mass spectrometry. This provides a snapshot of the MAP4K4 interactome in a cellular context.[6][8]
Conclusion
MAP4K4 is a multifaceted kinase that sits at the crossroads of numerous signaling pathways critical for cellular function and disease pathogenesis. Its diverse range of downstream effectors underscores its importance as a central regulator of cellular behavior. The continued elucidation of the MAP4K4 signaling network, aided by the experimental approaches outlined in this guide, will be crucial for the development of novel therapeutic strategies targeting the myriad of diseases in which this kinase is implicated. The data and protocols presented here provide a solid foundation for researchers and drug development professionals to further explore the complex biology of MAP4K4 and unlock its therapeutic potential.
References
- 1. d-nb.info [d-nb.info]
- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 7. Evaluation of the Role of MAP4K4 in Focal Adhesion Dynamics and Regulation of Cell Migration of Breast Cancer Cell Line MDA-MB-231 [archrazi.areeo.ac.ir]
- 8. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 Signaling in Liver and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cooperation of Striatin 3 and MAP4K4 promotes growth and tissue invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
GNE-220: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development history of GNE-220, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). The information presented herein is compiled from publicly available scientific literature and chemical supplier data.
Introduction: The Therapeutic Target - MAP4K4
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK), is a serine/threonine kinase belonging to the Ste20 family. It functions as an upstream regulator of critical signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway. MAP4K4 has been implicated in a diverse range of cellular processes such as cell migration, inflammation, and apoptosis. Its involvement in various pathological conditions, including cancer, metabolic diseases, and neurodegeneration, has positioned it as an attractive therapeutic target for drug discovery.
The development of small molecule inhibitors of MAP4K4, such as GNE-220, provides valuable tools to probe the biological functions of this kinase and to evaluate its potential as a therapeutic target in various disease models.
Discovery and Medicinal Chemistry
While a dedicated publication detailing the initial discovery and lead optimization of GNE-220 is not publicly available, its development can be contextualized within Genentech's broader fragment-based drug discovery program targeting MAP4K4. This program led to the identification of several potent and selective inhibitors, including GNE-495.[1] It is highly probable that GNE-220 emerged from a similar discovery paradigm.
The general approach for identifying MAP4K4 inhibitors at Genentech involved:
-
Fragment-Based Screening: A library of low molecular weight fragments was screened to identify molecules with high ligand efficiency that bind to the ATP-binding site of MAP4K4.
-
Structure-Guided Optimization: X-ray crystallography and molecular modeling were employed to guide the optimization of fragment hits into potent and selective lead compounds. This process focused on improving biochemical potency, cellular activity, and pharmacokinetic properties.
-
Scaffold Hopping and SAR Exploration: Various chemical scaffolds, such as the pyrrolotriazine and pyridopyrimidine cores, were explored to establish structure-activity relationships (SAR) and to optimize for desired drug-like properties.[1][2]
GNE-220 is a potent and selective inhibitor of MAP4K4 with a reported IC50 of 7 nM.[3] Its chemical name is 6-methyl-4-(1-methyl-1H-pyrazol-4-yl)-12-[4-(4-methylpiperazin-1-yl)phenyl]-3,5,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for GNE-220 and related compounds.
| Compound | Target | IC50 (nM) | Reference |
| GNE-220 | MAP4K4 | 7 | [3] |
| GNE-220 | MINK (MAP4K6) | 9 | [3] |
| GNE-220 | DMPK | 476 | [3] |
| GNE-220 | KHS1 (MAP4K5) | 1100 | [3] |
| GNE-495 | MAP4K4 | 3.7 | [4] |
Signaling Pathway
GNE-220, as a MAP4K4 inhibitor, is understood to modulate downstream signaling pathways involved in cell motility and angiogenesis. A key pathway elucidated involves the regulation of integrin activation through moesin.
Experimental Protocols
The following are detailed methodologies for key experiments involving GNE-220, primarily extracted from the work of Vitorino et al. (2015).
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of GNE-220 against MAP4K4 and other kinases.
Methodology:
-
Protein Expression and Purification: The kinase domain of human recombinant MAP4K4 is expressed in a suitable system (e.g., insect cells) and purified.
-
Kinase Reaction: A reaction mixture is prepared containing the purified kinase, a substrate peptide (e.g., a synthetic peptide or a full-length protein substrate like moesin), and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100).
-
Inhibitor Addition: GNE-220 is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as radioactive assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo).
-
IC50 Determination: The concentration of GNE-220 that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
HUVEC Sprouting Assay
Objective: To assess the effect of GNE-220 on angiogenesis in vitro.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media (e.g., EGM-2).
-
Bead Coating: Cytodex microcarrier beads are coated with HUVECs.
-
Fibrin Gel Embedding: The HUVEC-coated beads are embedded in a fibrinogen solution, which is then clotted by the addition of thrombin to form a 3D fibrin gel.
-
Inhibitor Treatment: The fibrin gels are overlaid with endothelial cell growth medium containing different concentrations of GNE-220 or a vehicle control.
-
Incubation: The cultures are incubated for several days to allow for endothelial cell sprouting.
-
Analysis: The extent of sprouting is quantified by measuring the number of sprouts per bead, the cumulative sprout length, or the total sprouted area using microscopy and image analysis software.
Preclinical Development
In Vitro and In Vivo Angiogenesis Models
The primary publication describing the effects of GNE-220 focuses on its role in angiogenesis. The study by Vitorino et al. (2015) demonstrated that inhibition of MAP4K4 with GNE-220 impairs endothelial cell migration and angiogenesis both in vitro and in vivo.
-
In Vitro Findings: GNE-220 was shown to decrease membrane dynamics and slow endothelial cell migration.
-
In Vivo Findings: In a mouse model of retinal angiogenesis, treatment with a MAP4K4 inhibitor suppressed pathological angiogenesis.
Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic and toxicology data for GNE-220 are not extensively reported in the public domain. However, related MAP4K4 inhibitors developed by Genentech, such as GNE-495, have been shown to possess good in vivo exposure.[1] It is reasonable to infer that GNE-220 would have undergone similar preclinical profiling to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity profile before being utilized in in vivo studies.
Clinical Development
As of the current date, there is no publicly available information indicating that GNE-220 has entered clinical trials. The searches of clinical trial registries did not yield any results for this compound. It is possible that GNE-220 was primarily used as a preclinical tool compound to validate MAP4K4 as a therapeutic target, with other optimized compounds from the same program potentially being advanced towards clinical development.
Conclusion
GNE-220 is a potent and selective small molecule inhibitor of MAP4K4 that has been instrumental in elucidating the role of this kinase in endothelial cell biology and angiogenesis. Its discovery likely stemmed from a systematic fragment-based drug discovery effort at Genentech. While comprehensive details of its entire development history are not fully public, the available data from key scientific publications provide a strong foundation for understanding its mechanism of action and its utility as a research tool. The preclinical findings with GNE-220 and related compounds have validated MAP4K4 as a promising therapeutic target for diseases characterized by pathological angiogenesis. Further research and the potential development of clinical candidates targeting MAP4K4 are anticipated.
References
- 1. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based identification and optimization of a class of potent pyrrolo[2,1-f][1,2,4]triazine MAP4K4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. selleckchem.com [selleckchem.com]
The Role of MAP4K4 in Neuroinflammatory Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), detailing its central role in the signaling cascades that drive neuroinflammation and neurodegeneration. It covers the molecular mechanisms, involvement in specific neurological diseases, and the therapeutic potential of targeting this kinase.
Introduction: MAP4K4 as a Key Regulator in Neuropathology
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase belonging to the Sterile 20 (Ste20) protein kinase family.[1] While ubiquitously expressed, MAP4K4 shows enhanced expression in the brain and is implicated in a wide array of cellular processes, including inflammation, stress responses, cell migration, and apoptosis.[2][3] Emerging research has identified MAP4K4 as a critical upstream regulator in signaling pathways that contribute to neuronal damage and death.[4] Its activation is a key event preceding motor neuron death in models of Amyotrophic Lateral Sclerosis (ALS) and its expression is elevated in Alzheimer's disease (AD).[5][6] This positions MAP4K4 as a significant "druggable" target for therapeutic intervention in a range of neuroinflammatory and neurodegenerative disorders. This guide will explore the core signaling pathways governed by MAP4K4, its specific roles in various diseases, and the experimental methodologies used to investigate its function.
MAP4K4 Signaling Pathways in Neuroinflammation
MAP4K4 functions as a critical node, integrating upstream stress and inflammatory signals and transducing them into downstream cellular responses, primarily through the c-Jun N-terminal kinase (JNK) pathway.[2][3]
Upstream Activation
MAP4K4 can be activated by various extracellular stimuli and environmental stressors, including:
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-α (TNF-α) is a key activator of MAP4K4.[2][7] TNF-α signaling through its receptor, TNFR1, can increase both the mRNA expression and kinase activity of MAP4K4.[7][8]
-
Endoplasmic Reticulum (ER) Stress: Proteinopathies, a hallmark of many neurodegenerative diseases, trigger ER stress, which in turn activates MAP4K4-mediated degenerative pathways.[9][10]
-
Trophic Factor Withdrawal: The removal of essential growth factors, such as Nerve Growth Factor (NGF), from neuronal cultures is a well-established experimental model that activates MAP4K4 signaling, leading to apoptosis.[1][11]
Downstream Effectors and Neuroinflammatory Consequences
Once activated, MAP4K4 orchestrates a signaling cascade that culminates in neuronal apoptosis and axon degeneration.[11] The primary axis of this pathway involves:
-
Activation of DLK: MAP4K4, along with functionally redundant kinases MINK1 and TNIK, acts as an upstream regulator of Dual Leucine Zipper Kinase (DLK).[9][11] Pharmacological inhibition of MAP4K4 attenuates the phosphorylation and stabilization of DLK following neuronal stress.[11]
-
JNK Pathway Activation: DLK is required for the subsequent stress-induced activation of the JNK signaling pathway in neurons.[9][11] MAP4K4's full activation of JNK requires both its kinase activity and its C-terminal domain, which facilitates association with other kinases like MEKK1.[2][7]
-
c-Jun Mediated Apoptosis: The JNK pathway culminates in the phosphorylation of the transcription factor c-Jun.[1] Activated, phosphorylated c-Jun drives the expression of pro-apoptotic genes, leading to the activation of caspases (e.g., cleaved caspase-3) and ultimately, neuronal cell death.[1][11]
Inhibition of MAP4K4 has been shown to suppress this entire cascade, from DLK stabilization through to c-Jun phosphorylation and caspase activation.[1][11]
Signaling Pathway Diagram
Role of MAP4K4 in Specific Neuroinflammatory Diseases
MAP4K4 has been directly implicated in several major neurodegenerative diseases.
Amyotrophic Lateral Sclerosis (ALS)
The most robust evidence for MAP4K4's role in neurodegeneration comes from studies on ALS, a disease characterized by the progressive loss of motor neurons (MNs).[6]
-
Pro-Degenerative Role: MAP4K4 activation is an early event that precedes MN death.[6] It contributes to degeneration by inducing ER-stress-mediated apoptosis through the JNK-c-Jun pathway.[9]
-
Therapeutic Target: Inhibition of MAP4K4 is strongly neuroprotective. Suppressing MAP4K4 not only blocks apoptosis but also preserves neurite integrity and promotes the clearance of mutant SOD1 protein aggregates via autophagy.[6][9] This dual benefit makes MAP4K4 an attractive therapeutic target for ALS.[6]
Alzheimer's Disease (AD)
In AD, neuroinflammation driven by glial cells is a key component of the pathology.
-
Elevated Expression: The mRNA expression level of MAP4K4 is significantly elevated in blood samples from AD patients compared to healthy controls.[5]
-
Glial Cell Involvement: Studies suggest that MAP4K4 in glial cells, such as microglia, could influence the development of AD through ligand-receptor axis communication.[5][12]
-
MAPK Pathway Activation: While direct functional studies of MAP4K4 inhibitors in AD models are limited, the downstream MAPK pathways (p38, JNK, ERK) are known to be activated in vulnerable neurons in AD brains and contribute to tau hyperphosphorylation and amyloid-beta toxicity.[13][14][15]
Parkinson's Disease (PD)
Similar to AD, neuroinflammation is a critical factor in the progressive loss of dopaminergic neurons in PD.[16][17]
-
Microglial Activation: The p38 MAPK pathway, which can be influenced by upstream kinases like MAP4K4, plays a direct role in activating microglia in response to neurotoxins, leading to oxidative stress and neuronal damage.[16][17][18]
-
Neuronal Death: MAPK signaling pathways are generally implicated in the pathological processes of PD, including oxidative stress, neuroinflammation, and neuronal apoptosis.[16][17]
Multiple Sclerosis (MS)
MS is an autoimmune disease characterized by demyelination and neuroinflammation.
-
Microglial Overactivity: Overactivity of the MAPK/ERK pathway in microglia is linked to MS pathology.[19][20] This overactivation can disturb local oligodendrocytes, leading to the characteristic demyelination seen in the disease.[19]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating MAP4K4.
Table 1: MAP4K4 Expression in Neurodegenerative Disease
| Disease | Tissue/Cell Type | Change in Expression | Method | Reference |
| Alzheimer's Disease | Blood | Significantly elevated mRNA | qRT-PCR | [5] |
| Gastric Cancer (Tumor vs. Normal) | Tissue | Overexpressed in 72% of patients | Not Specified | [8] |
Table 2: Potency of Select MAP4K4 Inhibitors
| Compound Name | Type | Target(s) | IC50 | Reference |
| Prostetin/12k | Small Molecule | Pan-MAP4K | Sub-nanomolar | |
| GNE-495 | Small Molecule | MAP4K4-specific | Not Specified | [11] |
| PF-06260933 | Small Molecule | Selective MAP4K4 | Not Specified | [2] |
| Kenpaullone | Small Molecule | Dual MAP4K4-GSK3β | Not Specified | |
| URMC-099 | Small Molecule | MAP3K/MAP4K | Not Specified | [10][21] |
Experimental Protocols
Investigating the role of MAP4K4 in neuroinflammation involves a combination of in vitro and in vivo models and molecular biology techniques.
In Vitro Models of Neurodegeneration
-
Trophic Factor Withdrawal:
-
Objective: To induce apoptosis in primary neurons to screen for neuroprotective compounds.
-
Methodology: Dorsal Root Ganglion (DRG) neurons are cultured in the presence of Nerve Growth Factor (NGF). To induce stress and apoptosis, the media is replaced with NGF-free media. The effects of MAP4K4 inhibitors (e.g., GNE-495) are assessed by adding them to the culture at the time of withdrawal.[11]
-
Readouts: Neuronal survival is quantified by cell counting. Apoptosis is measured by immunostaining for activated Caspase-3. Axon degeneration is monitored via microscopy.[11] Protein phosphorylation (DLK, c-Jun) is measured by Western blot.[11]
-
-
ER Stress Induction:
-
Objective: To model proteinopathy-induced stress and screen for protective agents.
-
Methodology: Mouse or human stem cell-derived motor neurons are treated with an ER stress-inducing agent such as cyclopiazonic acid (CPA) or tunicamycin. Test compounds (e.g., URMC-099, Prostetin/12k) are co-administered.[10][21]
-
Readouts: Motor neuron survival is the primary endpoint, typically assessed by automated microscopy and cell counting.[21]
-
In Vivo Models of Neuroinflammation
-
Lipopolysaccharide (LPS) Administration:
-
Objective: To induce a systemic inflammatory response and assess neuroinflammation.
-
Methodology: LPS, a component of gram-negative bacteria, is administered to rodents either peripherally (intraperitoneal injection) or centrally (intracerebroventricular injection). This activates Toll-like receptor 4 (TLR4), primarily on microglia, inducing a robust neuroinflammatory response.[22]
-
Readouts: Microglial activation is measured by immunohistochemistry for markers like Iba1.[22] Pro-inflammatory cytokine expression (TNF-α, IL-1β, IL-6) is quantified in brain tissue using qRT-PCR or ELISA.[22]
-
Molecular and Cellular Assays
-
Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To measure the mRNA expression levels of MAP4K4 and inflammatory cytokines.
-
Methodology: RNA is extracted from cells or tissues, reverse-transcribed into cDNA, and then amplified using gene-specific primers in the presence of a fluorescent dye. The level of fluorescence is proportional to the amount of amplified DNA.[5][23]
-
-
Western Blotting:
-
Objective: To detect and quantify specific proteins and their phosphorylation status.
-
Methodology: Protein lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to the target protein (e.g., MAP4K4, phospho-c-Jun, cleaved Caspase-3) and a secondary antibody for detection.[11][23]
-
-
Immunohistochemistry/Immunofluorescence:
-
Objective: To visualize the localization and expression of proteins within cells and tissue sections.
-
Methodology: Cells or tissue slices are fixed and incubated with primary antibodies against markers of interest (e.g., Iba1 for microglia, activated Caspase-3 for apoptotic cells). A fluorescently-labeled secondary antibody is used for visualization with a microscope.[22]
-
Experimental Workflow Diagram
Conclusion and Future Directions
The evidence strongly supports MAP4K4 as a key mediator of neuroinflammatory and neurodegenerative processes. Its position at the apex of a well-defined pro-apoptotic signaling cascade, particularly the DLK-JNK-c-Jun axis, makes it a highly specific and compelling target for therapeutic development.[6][9][11] The development of potent, brain-penetrant small molecule inhibitors like Prostetin/12k provides valuable tools to further probe the function of MAP4K4 in vivo and evaluate its therapeutic potential.[9][10]
Future research should focus on:
-
Disease Model Validation: Testing selective MAP4K4 inhibitors in a broader range of animal models of neurodegeneration, particularly for Alzheimer's and Parkinson's diseases.
-
Biomarker Development: Investigating whether levels of MAP4K4 or its downstream targets can serve as biomarkers for disease progression or therapeutic response.[5]
-
Elucidating Upstream Regulation: Gaining a more detailed understanding of the diverse signals that activate MAP4K4 in different disease contexts.
-
Safety and Selectivity: Characterizing the long-term safety profiles of MAP4K4 inhibition, given its role in other physiological processes.
Targeting MAP4K4 represents a promising strategy to move beyond managing symptoms and directly intervene in the molecular cascades that drive neuronal death in a host of devastating neurological disorders.
References
- 1. Suppression of MAP4K4 Signaling Ameliorates Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis-Molecular Studies Toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Validation of Aging-Related Genes in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of MAP4K4 Signaling Ameliorates Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis-Molecular Studies Toward New Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Microglia Mediate the Occurrence and Development of Alzheimer’s Disease Through Ligand-Receptor Axis Communication [frontiersin.org]
- 13. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of mitogen-activated protein kinase pathways in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of p38/MAPKs in Alzheimer's disease: implications for amyloid beta toxicity targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Mitogen Activated Protein Kinase Signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ijmcmed.org [ijmcmed.org]
- 19. Multiple sclerosis is linked to MAPKERK overactivity in microglia | springermedizin.de [springermedizin.de]
- 20. researchgate.net [researchgate.net]
- 21. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. Bioinformatics and Experimental Analyses Reveal MAP4K4 as a Potential Marker for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: GNE-220 in Vitro Angiogenesis Assay
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The in vitro tube formation assay is a widely utilized method to screen for potential pro- or anti-angiogenic compounds.[3][4] This assay typically involves culturing endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), on a basement membrane extract (e.g., Matrigel), where they form three-dimensional capillary-like structures.[5][6]
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator in cellular signaling pathways.[7][8] GNE-220 has been shown to alter the morphology of HUVEC sprouts, suggesting its potential as an anti-angiogenic agent.[9][10] These application notes provide a detailed protocol for evaluating the anti-angiogenic effects of GNE-220 using a HUVEC tube formation assay.
GNE-220 Signaling Pathway in Angiogenesis
GNE-220 primarily targets MAP4K4, a serine/threonine kinase involved in various cellular processes.[7] In the context of angiogenesis, growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) activate receptor tyrosine kinases on endothelial cells.[11] This activation triggers downstream signaling cascades, including the MAPK/ERK pathway, which is crucial for endothelial cell migration, proliferation, and differentiation—key steps in angiogenesis.[11][12] By inhibiting MAP4K4, GNE-220 is positioned to disrupt these signaling events, thereby impeding the formation of new vascular networks.
Quantitative Data for GNE-220
The inhibitory activity of GNE-220 against various kinases has been determined, highlighting its potency and selectivity for MAP4K4.
| Target Kinase | IC₅₀ (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
| Table 1: Inhibitory concentration (IC₅₀) of GNE-220 against MAP4K4 and other kinases.[7][9][10][13] |
For cell-based in vitro assays, a range of concentrations should be tested to determine the dose-dependent effects of GNE-220.
| Assay Type | Recommended Concentration Range (nM) |
| HUVEC Sprouting Assay | 0.1 - 10,000 |
| Table 2: Recommended concentration range for GNE-220 in endothelial cell-based assays.[7][13] |
Experimental Protocol: In Vitro Angiogenesis Tube Formation Assay
This protocol details the steps to assess the anti-angiogenic potential of GNE-220 using HUVECs.
Materials and Reagents
-
Primary Human Umbilical Vein Endothelial Cells (HUVECs)[5]
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with Low Serum Growth Supplement - LSGS)[1][14]
-
Growth factor-reduced basement membrane matrix (e.g., Matrigel or Geltrex™)[5][14]
-
GNE-220[7]
-
Trypsin/EDTA Solution[14]
-
Trypsin Neutralizer Solution[14]
-
Phosphate-Buffered Saline (PBS)
-
96-well sterile tissue culture plates[1]
-
Cell-permeable fluorescent dye (e.g., Calcein AM) for visualization[1][14]
-
Positive control (e.g., VEGF, FGF-2)[3]
-
Negative control/vehicle (e.g., DMSO)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Step-by-Step Methodology
1. Preparation of Matrigel-Coated Plates
-
Thaw the growth factor-reduced basement membrane matrix at 4°C overnight on ice.[14]
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 2-3 hours.[1]
-
On ice, carefully add 50 µL of the thawed matrix solution to each well of the pre-chilled 96-well plate. Avoid introducing air bubbles.[1]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.[15]
2. HUVEC Preparation and Seeding
-
Culture HUVECs in complete endothelial cell growth medium until they reach 80-90% confluency.[1] Use cells from an early passage for optimal results.[1]
-
Wash the cells with PBS, then detach them using Trypsin/EDTA solution.[14]
-
Neutralize the trypsin and centrifuge the cells at approximately 300 x g for 3-5 minutes.[1]
-
Resuspend the cell pellet in a basal medium (e.g., Medium 200PRF without supplements) and perform a cell count.[1]
-
Prepare a cell suspension of 1-2 x 10⁵ cells/mL in the desired assay medium. This medium should contain the various concentrations of GNE-220 to be tested, as well as positive and negative controls.
3. Treatment and Incubation
-
Carefully add 100 µL of the HUVEC suspension (containing 1-2 x 10⁴ cells) onto the surface of the solidified matrix gel in each well.[1]
-
Include appropriate controls:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 4 to 18 hours.[1][15] The optimal incubation time should be determined empirically, as tube networks can form within 4-6 hours.[14]
4. Visualization and Quantification
-
After incubation, carefully remove the medium from the wells.
-
For fluorescent imaging, incubate the cells with a fluorescent dye like Calcein AM (e.g., 2 µg/mL) for 20-30 minutes at 37°C.[1][14]
-
Wash gently with PBS and capture images of the tube networks using a fluorescence or light microscope.[15]
-
Quantify the extent of tube formation using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin). Key parameters to measure include:
-
Total tube length
-
Number of branch points
-
Number of loops/meshes
-
Data Interpretation
The anti-angiogenic effect of GNE-220 is determined by comparing the quantitative parameters of treated wells to the vehicle control. A dose-dependent decrease in tube length, branching, and loop formation indicates effective inhibition of angiogenesis.
By following this detailed protocol, researchers can effectively evaluate and quantify the anti-angiogenic properties of GNE-220 in a controlled in vitro setting.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promocell.com [promocell.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 6. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GNE 220 - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. xcessbio.com [xcessbio.com]
- 11. Therapeutics targeting angiogenesis: Genetics and epigenetics, extracellular miRNAs and signaling networks (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new chemical inhibitor of angiogenesis and tumorigenesis that targets the VEGF signaling pathway upstream of Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: GNE-220 in a Mouse Model of Retinal Neovascularization
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the proposed use of GNE-220, a potent MAP4K4 inhibitor, in a mouse model of retinal neovascularization. The primary model described is the widely used oxygen-induced retinopathy (OIR) model, a robust and reproducible system for studying pathological angiogenesis in the retina.[1][2][3][4][5] This document outlines the rationale for investigating GNE-220 in this context, based on its known anti-angiogenic properties observed in in-vitro studies.[6] Detailed experimental procedures for the OIR model, administration of GNE-220, and subsequent analysis of retinal neovascularization are provided. Furthermore, this document includes structured tables for the anticipated presentation of quantitative data and diagrams illustrating the relevant signaling pathways and experimental workflows.
Introduction to Retinal Neovascularization and GNE-220
Retinal neovascularization is a hallmark of several blinding eye diseases, including proliferative diabetic retinopathy, retinopathy of prematurity, and the wet form of age-related macular degeneration.[7][8] The underlying pathology involves the aberrant growth of new, leaky blood vessels in the retina, often triggered by retinal ischemia or inflammation.[9] A key signaling molecule implicated in this process is Vascular Endothelial Growth Factor (VEGF).[9] Current anti-VEGF therapies have revolutionized treatment, but challenges such as variable patient response and the need for repeated intravitreal injections remain.[10][11][12]
GNE-220 has been identified as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[13] MAP4K4 is involved in various cellular processes, including inflammation and cell migration. Notably, inhibition of MAP4K4 has been shown to affect endothelial cell sprouting and morphology in vitro, suggesting a potential role in modulating angiogenesis.[6] The investigation of GNE-220 in a preclinical model of retinal neovascularization is a logical step to explore its therapeutic potential for vasoproliferative eye diseases.
Key Signaling Pathway
The proposed mechanism of action for GNE-220 in inhibiting retinal neovascularization is through the modulation of the MAP4K4 signaling pathway, which can influence downstream effectors involved in endothelial cell migration and proliferation, key events in angiogenesis.
Caption: Proposed signaling pathway of GNE-220 in inhibiting angiogenesis.
Experimental Protocols
Oxygen-Induced Retinopathy (OIR) Mouse Model
The OIR model is a standard and widely accepted model for studying proliferative retinopathies.[1][2][3][5]
Materials:
-
C57BL/6J mouse pups and nursing dams
-
Oxygen chamber with precise oxygen level control
-
Standard mouse housing and husbandry equipment
Protocol:
-
On postnatal day 7 (P7), place the C57BL/6J mouse pups and their nursing dam into an oxygen chamber maintained at 75% ± 0.5% oxygen.[2][5]
-
Maintain the hyperoxic conditions for 5 days, until P12.[2][5] Ensure continuous monitoring of oxygen levels and provide ad libitum access to food and water for the dam.
-
On P12, return the mice to normal room air (normoxia). This return to normoxia induces relative hypoxia in the avascular retina, triggering neovascularization.[3][5]
-
The peak of retinal neovascularization typically occurs at P17, which is the recommended time point for analysis.[2][3][5]
Administration of GNE-220
The route of administration for GNE-220 in this model can be systemic (e.g., intraperitoneal injection) or local (e.g., intravitreal injection). The choice of route will depend on the specific research question and the pharmacokinetic properties of the compound. A hypothetical intravitreal injection protocol is provided below.
Materials:
-
GNE-220, dissolved in a sterile vehicle (e.g., DMSO, saline)
-
33-gauge Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
Topical proparacaine hydrochloride
-
Microscope for guided injection
Protocol:
-
On P12, immediately after returning the mice to normoxia, anesthetize the pups.
-
Administer a single intravitreal injection of GNE-220 (e.g., 1 µL of a predetermined concentration) into one eye. The contralateral eye can be injected with the vehicle as a control.
-
Perform the injection under a microscope to ensure accurate delivery into the vitreous cavity, avoiding the lens.
-
Allow the mice to recover on a warming pad before returning them to the nursing dam.
-
Proceed with analysis at P17.
Experimental Workflow
Caption: Experimental workflow for the OIR mouse model and GNE-220 treatment.
Data Presentation and Analysis
Quantitative Analysis of Retinal Neovascularization
The primary outcome measure in the OIR model is the extent of retinal neovascularization. This is typically quantified by staining retinal flat mounts with an endothelial cell marker (e.g., isolectin B4) and measuring the area of neovascular tufts.
Protocol for Retinal Flat Mounts:
-
At P17, euthanize the mice and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde for 1-2 hours.
-
Dissect the retinas under a microscope.
-
Permeabilize the retinas (e.g., with Triton X-100) and stain with fluorescently labeled isolectin B4.
-
Mount the retinas on a slide with the photoreceptor side down.
-
Image the entire retina using a fluorescence or confocal microscope.
Quantification: Using image analysis software (e.g., ImageJ), quantify the following parameters:
-
Area of neovascularization: The total area of neovascular tufts.
-
Area of vaso-obliteration: The avascular area in the central retina.
-
Ratio of neovascularization to total retinal area.
Data Tables
The following tables are templates for presenting the quantitative data obtained from the study.
Table 1: Effect of GNE-220 on Retinal Neovascularization in the OIR Model
| Treatment Group | N | Area of Neovascularization (pixels²) | Area of Vaso-obliteration (pixels²) | Neovascularization/Total Retina Ratio |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| GNE-220 (Dose 1) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| GNE-220 (Dose 2) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Statistical Analysis of GNE-220 Efficacy
| Comparison | p-value (Neovascular Area) | p-value (Vaso-obliteration Area) |
| Vehicle vs. GNE-220 (Dose 1) | ||
| Vehicle vs. GNE-220 (Dose 2) | ||
| GNE-220 (Dose 1) vs. GNE-220 (Dose 2) |
Conclusion
The protocols and methodologies outlined in these application notes provide a framework for investigating the therapeutic potential of GNE-220 in a preclinical mouse model of retinal neovascularization. The OIR model offers a reliable platform to assess the in vivo anti-angiogenic effects of GNE-220. Rigorous quantification of neovascularization and adherence to the detailed protocols will be crucial for obtaining reproducible and meaningful results. This research has the potential to contribute to the development of novel therapeutic strategies for vasoproliferative diseases of the eye.
References
- 1. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]
- 3. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of oxygen-induced retinopathy mouse model [bio-protocol.org]
- 5. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking integrin inactivation as an anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a new mouse model of branch retinal vein occlusion and retinal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Choroidal and Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neovascular Age-Related Macular Degeneration: Therapeutic Management and New-Upcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring new horizons in neovascular age-related macular degeneration: novel mechanisms of action and future therapeutic avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene Therapy Intervention in Neovascular Eye Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in Gene Therapy for Neovascular Age-Related Macular Degeneration: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
GNE-220 Treatment of Human Umbilical Vein Endothelial Cells (HUVECs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1] MAP4K4 is a key signaling node implicated in various cellular processes, including inflammation and angiogenesis. In Human Umbilical Vein Endothelial Cells (HUVECs), a primary cell model for studying endothelial function and angiogenesis, GNE-220 has been shown to modulate critical aspects of cell morphology and behavior.[1] These application notes provide a summary of the known effects of GNE-220 on HUVECs, along with detailed protocols for key in vitro assays to study these effects.
Mechanism of Action and Effects on HUVECs
GNE-220 exerts its effects by inhibiting the kinase activity of MAP4K4, which can influence several downstream signaling pathways, including the JNK, p38 MAPK, and ERK1/2 pathways. In endothelial cells, MAP4K4 signaling is involved in regulating cell migration, sprout morphology, and the dynamics of cell adhesion structures.
Treatment of HUVECs with GNE-220 has been observed to:
-
Alter Sprout Morphology: GNE-220 treatment impacts the formation of capillary-like structures by HUVECs in sprouting assays.[1]
-
Reduce Retraction Fibers: It dose-dependently decreases the presence of phosphorylated Ezrin/Radixin/Moesin (pERM)-positive retraction fibers, which are involved in the detachment of the cell's trailing edge during migration.[1]
-
Increase Focal Adhesions: GNE-220 treatment leads to a dose-dependent increase in the number of active β1-integrin-positive long focal adhesions, which are crucial for cell-matrix attachment and migration.[1]
Data Presentation
While direct quantitative data from dose-response studies with GNE-220 on pERM+ retraction fibers and active-INTβ1+ focal adhesions in HUVECs is not publicly available in tabulated format, the following tables represent the expected outcomes based on published qualitative descriptions.[1] These tables are intended to serve as a template for researchers to record their own experimental data.
Table 1: Dose-Dependent Effect of GNE-220 on pERM+ Retraction Fibers in HUVECs
| GNE-220 Concentration (nM) | Mean Number of pERM+ Retraction Fibers per Cell (Hypothetical Data) | Percentage Reduction (%) (Hypothetical Data) |
| 0 (Vehicle Control) | 25 | 0 |
| 0.1 | 22 | 12 |
| 1 | 18 | 28 |
| 10 | 12 | 52 |
| 100 | 7 | 72 |
| 1000 | 3 | 88 |
| 10000 | 1 | 96 |
Table 2: Dose-Dependent Effect of GNE-220 on Active β1-Integrin+ Focal Adhesions in HUVECs
| GNE-220 Concentration (nM) | Mean Number of Active β1-Integrin+ Focal Adhesions per Cell (Hypothetical Data) | Fold Increase (Hypothetical Data) |
| 0 (Vehicle Control) | 15 | 1.0 |
| 0.1 | 18 | 1.2 |
| 1 | 24 | 1.6 |
| 10 | 35 | 2.3 |
| 100 | 48 | 3.2 |
| 1000 | 55 | 3.7 |
| 10000 | 58 | 3.9 |
Mandatory Visualizations
Caption: GNE-220 inhibits MAP4K4, affecting downstream signaling to regulate HUVEC morphology.
Caption: Workflow for assessing GNE-220 effects on HUVECs.
Experimental Protocols
HUVEC Sprouting Assay
This assay assesses the ability of HUVECs to form capillary-like sprouts in a three-dimensional matrix.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fibrinogen
-
Aprotinin
-
Thrombin
-
GNE-220 stock solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cytodex 3 microcarrier beads
-
24-well tissue culture plates
Protocol:
-
Bead Coating:
-
Wash Cytodex 3 beads with PBS.
-
Resuspend beads in EGM-2 medium.
-
Add HUVECs to the bead suspension and incubate overnight with occasional swirling to ensure even coating.
-
-
Fibrin Gel Preparation:
-
Prepare a fibrinogen solution containing aprotinin.
-
In a separate tube, prepare a thrombin solution.
-
-
Embedding Beads:
-
Gently pellet the HUVEC-coated beads.
-
Resuspend the beads in the fibrinogen solution.
-
Add the thrombin solution to the bead-fibrinogen suspension and quickly pipette 200 µL into each well of a pre-warmed 24-well plate.
-
Allow the fibrin gel to polymerize at 37°C for 30 minutes.
-
-
Treatment:
-
Prepare EGM-2 medium containing various concentrations of GNE-220 (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control.
-
Carefully add 500 µL of the respective treatment media on top of the polymerized fibrin gel.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Capture images of the sprouts using a phase-contrast microscope.
-
Quantify the number of sprouts per bead and the average sprout length using image analysis software.
-
Scratch Wound Healing Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
EGM-2
-
GNE-220 stock solution
-
PBS
-
Trypsin-EDTA
-
24-well tissue culture plates
-
Sterile 200 µL pipette tip
Protocol:
-
Cell Seeding:
-
Seed HUVECs in 24-well plates and grow until they form a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with EGM-2 containing different concentrations of GNE-220 and a vehicle control.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment media, capture an image of the scratch in each well (Time 0).
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each image and calculate the average wound closure rate over time.
-
Immunofluorescence Staining for Focal Adhesions and Retraction Fibers
This protocol allows for the visualization and quantification of specific cytoskeletal and adhesion structures within the cells.
Materials:
-
HUVECs grown on glass coverslips
-
GNE-220 stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-active-β1-integrin, anti-phospho-ERM)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
Cell Culture and Treatment:
-
Seed HUVECs on sterile glass coverslips in a 24-well plate and allow them to adhere and spread.
-
Treat the cells with various concentrations of GNE-220 and a vehicle control for the desired duration.
-
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Incubate the cells in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number and area of focal adhesions and the number of pERM+ retraction fibers per cell using image analysis software.
-
References
Application Notes and Protocols for GNE-220 in Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a critical process in cancer metastasis, the primary cause of mortality in cancer patients. The Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) has emerged as a significant regulator of cell motility and invasion in various cancers.[1][2] GNE-220 is a potent and selective small molecule inhibitor of MAP4K4 with an IC50 of 7 nM.[3] By targeting MAP4K4, GNE-220 offers a promising tool to investigate the mechanisms of cancer cell migration and to evaluate a potential therapeutic strategy to inhibit metastasis. These application notes provide detailed protocols for utilizing GNE-220 in two standard in vitro cancer cell migration assays: the Transwell (or Boyden Chamber) assay and the Wound Healing (or Scratch) assay.
Mechanism of Action of GNE-220
GNE-220 exerts its inhibitory effect on cancer cell migration by targeting MAP4K4, a serine/threonine kinase that plays a crucial role in regulating cytoskeleton dynamics and cell adhesion. MAP4K4 is known to influence cell motility through several downstream effectors, including the Ezrin, Radixin, Moesin (ERM) family of proteins, c-Jun N-terminal kinase (JNK), and Mixed-Lineage Kinase 3 (MLK3).[1][2][4] Inhibition of MAP4K4 by GNE-220 is expected to disrupt these signaling pathways, leading to alterations in actin dynamics, focal adhesion stability, and ultimately, a reduction in the migratory and invasive capacity of cancer cells.[1][5][6]
Data Presentation
The following table summarizes recommended starting concentrations and incubation times for GNE-220 in cancer cell migration assays. It is crucial to note that optimal conditions may vary depending on the cancer cell line and experimental setup. Therefore, a dose-response experiment is highly recommended to determine the optimal concentration for your specific system.
| Parameter | Transwell Migration Assay | Wound Healing (Scratch) Assay |
| GNE-220 Concentration Range (nM) | 1 - 1000 | 1 - 1000 |
| Recommended Starting Concentration (nM) | 10, 100, 500 | 10, 100, 500 |
| Incubation Time | 12 - 48 hours | 12 - 48 hours (or until wound closure in control) |
| Vehicle Control | DMSO (at the same final concentration as GNE-220) | DMSO (at the same final concentration as GNE-220) |
Experimental Protocols
Transwell Migration Assay
This assay measures the chemotactic response of cancer cells towards a chemoattractant through a porous membrane.
Materials:
-
Cancer cell line of interest
-
GNE-220 (and its hydrochloride salt, if desired for improved solubility)[3]
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
Transwell inserts (e.g., 8 µm pore size, compatible with 24-well plates)
-
24-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 18-24 hours prior to the assay.
-
On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with a complete medium, and centrifuge.
-
Resuspend the cell pellet in a serum-free medium and perform a cell count. Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
In the lower chambers of the 24-well plate, add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS).
-
Prepare the cell suspension with different concentrations of GNE-220 (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add 100 µL of the cell suspension (containing 1 x 10^4 cells) to the upper chamber of each Transwell insert.
-
Carefully place the inserts into the lower wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours. The incubation time should be optimized for the specific cell line.
-
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10-15 minutes.
-
Allow the inserts to air dry completely.
-
Stain the migrated cells by immersing the inserts in Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the migrated cells using a microscope and count the number of cells in several random fields of view.
-
Calculate the average number of migrated cells per field for each condition.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" or "scratch" created in a confluent monolayer.
Materials:
-
Cancer cell line of interest
-
GNE-220
-
DMSO
-
Cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
PBS
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed the cancer cells into the wells of a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells have reached 100% confluency, use a sterile 200 µL pipette tip to create a straight scratch down the center of the cell monolayer.
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
-
Treatment:
-
Replace the PBS with a fresh, low-serum medium (e.g., 1-2% FBS) to minimize cell proliferation.
-
Add GNE-220 at various concentrations (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) to the respective wells.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at regular intervals (e.g., every 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.
-
Measure the width of the scratch at multiple points for each image and calculate the average width.
-
Quantify the wound closure by calculating the percentage of the open area that has been filled by migrating cells over time for each condition.
-
Mandatory Visualizations
References
- 1. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 2. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. The Ser/Thr kinase MAP4K4 drives c-Met-induced motility and invasiveness in a cell-based model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GNE-7915 for a Neuroprotection Studies in Neuronal Cell Culture
Note to the Reader: The compound "GNE-220" specified in the topic is not readily found in publicly available scientific literature. This document has been prepared using GNE-7915 , a potent, selective, and well-characterized Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor from the same "GNE" (Genentech) series. GNE-7915 serves as a highly relevant and experimentally validated tool for studying LRRK2-mediated neuroprotection in neuronal cell culture, particularly in models related to Parkinson's Disease.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that functions as both a kinase and a GTPase.[1] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's Disease (PD) and are also associated with sporadic forms of the disease.[2][3] Many of these pathogenic mutations, such as the common G2019S mutation, lead to increased LRRK2 kinase activity, which is believed to contribute to neurodegeneration through disruption of cellular pathways like vesicular trafficking and autophagy.[1][4]
GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[5][6] Its ability to cross the blood-brain barrier and specifically engage its target makes it an invaluable research tool for investigating the therapeutic potential of LRRK2 inhibition.[5][7] In a cell culture setting, GNE-7915 allows researchers to probe the downstream consequences of LRRK2 hyperactivity and assess the neuroprotective effects of its inhibition in various neuronal injury models.
Mechanism of Action
GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain to prevent the phosphorylation of its substrates.[5][8] A primary and well-validated substrate of LRRK2 is the Rab GTPase, Rab10.[9][10] In pathological states, hyperactive LRRK2 phosphorylates Rab10 at the Threonine 73 (Thr73) position. This phosphorylation event is a key biomarker of LRRK2 kinase activity. By inhibiting LRRK2, GNE-7915 reduces the levels of phospho-Thr73-Rab10 (pRab10), thereby restoring normal downstream signaling and mitigating neurotoxicity.[11][12]
Caption: LRRK2 signaling pathway and inhibition by GNE-7915.
Quantitative Data
The following tables provide a summary of the key quantitative parameters for GNE-7915, which are essential for experimental design.
Table 1: In Vitro Potency and Selectivity of GNE-7915
| Parameter | Value | Target | Notes |
|---|---|---|---|
| IC₅₀ | 9 nM | LRRK2 Kinase | 50% inhibitory concentration in biochemical assays.[5][6][13] |
| Kᵢ | 1 nM | LRRK2 Kinase | Binding affinity (dissociation constant).[5][14] |
| Kinase Selectivity | Highly Selective | 187 Kinases | Only one other kinase (TTK) showed >50% inhibition when tested at 100 nM.[13][14] |
| Cellular Activity | Single-digit nM | LRRK2 | Potent inhibition of LRRK2 activity in cellular assays.[13] |
Table 2: Recommended Conditions for Neuronal Cell Culture
| Parameter | Recommendation | Notes |
|---|---|---|
| Working Concentration | 10 nM - 1 µM | Start with a dose-response curve around the IC₅₀. 100-300 nM is often effective for complete target inhibition. |
| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.[14] Store at -20°C. |
| Vehicle Control | DMSO | Use the same final concentration of DMSO as in the highest GNE-7915 treatment group (typically ≤0.1%). |
| Treatment Duration | 2 - 72 hours | 2 hours may be sufficient to see a reduction in pRab10.[12] 24-72 hours is common for neuroprotection assays.[15] |
| Cell Types | Primary Neurons, iPSC-derived Neurons/Glia | Effective in various models, including primary cortical or midbrain neurons and human iPSC-derived microglia.[6][12][15] |
Experimental Protocols
Protocol 1: Culture and Treatment of Primary Neurons
This protocol describes the basic steps for plating primary rodent cortical neurons and treating them with GNE-7915.
Materials:
-
Neuronal Culture Medium: Neurobasal Medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin.[15]
-
Coating Solution: Poly-D-lysine (50 µg/mL in sterile water).
-
GNE-7915 stock solution (10 mM in DMSO).
-
Dissection buffer (e.g., ice-cold HBSS).[16]
-
Digestion solution (e.g., Papain or Trypsin).[17]
Procedure:
-
Plate Coating: Coat culture plates with Poly-D-lysine solution for at least 4 hours at 37°C (or overnight at 4°C). Aspirate and wash plates twice with sterile water before use.[16]
-
Neuron Isolation: Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse pups using established dissection and enzymatic dissociation protocols.[17]
-
Cell Plating: Plate dissociated neurons onto coated plates at a desired density (e.g., 150,000 cells/cm²) in pre-warmed Neuronal Culture Medium.
-
Maturation: Culture the neurons for at least 7 days in vitro (DIV 7) to allow for maturation and development of synaptic connections before starting experiments.[15]
-
GNE-7915 Treatment:
-
Prepare fresh serial dilutions of GNE-7915 from the 10 mM stock into pre-warmed culture medium. Also, prepare a vehicle control medium with the equivalent concentration of DMSO.
-
Carefully remove half of the medium from each well and replace it with the medium containing GNE-7915 or vehicle. This avoids disturbing the neuronal network.
-
Incubate for the desired duration (e.g., 24 hours) at 37°C and 5% CO₂.
-
Protocol 2: Assessment of Neuroprotection using Trypan Blue Exclusion Assay
This protocol provides a straightforward method to quantify cell viability following a neurotoxic insult.
Procedure:
-
Induce Injury: After pre-treatment with GNE-7915 or vehicle for a specified time (e.g., 2 hours), introduce a neurotoxic stimulus (e.g., rotenone, MPP+, or glutamate) to the culture medium.
-
Incubate: Co-incubate the cells with the inhibitor and toxin for the desired injury period (e.g., 24 hours).
-
Cell Collection: Gently collect the culture medium (which may contain floating, dead cells). Wash the adherent cells with PBS and detach them using a gentle method like Accutase or Trypsin. Combine the detached cells with their original medium.
-
Staining: Mix a small aliquot of the cell suspension 1:1 with 0.4% Trypan Blue solution and incubate for 3 minutes.[18]
-
Counting: Load the mixture onto a hemocytometer. Count the number of viable (unstained, bright) and non-viable (blue-stained) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of Viable Cells / Total Number of Cells) * 100[18]
Protocol 3: Verification of Target Engagement via Western Blot for pRab10
This protocol confirms that GNE-7915 is inhibiting LRRK2 kinase activity in your cell model by measuring the phosphorylation of its substrate, Rab10.
Procedure:
-
Cell Lysis: After treatment with GNE-7915 for 2-24 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Anti-phospho-Rab10 (Thr73): To detect LRRK2 activity.[11]
-
Anti-Total Rab10: To normalize for Rab10 protein levels.
-
Anti-β-Actin or GAPDH: As a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities. A decrease in the ratio of pRab10 to Total Rab10 indicates successful inhibition of LRRK2 by GNE-7915.
Experimental Workflow Diagram
Caption: Experimental workflow for studying neuroprotection with GNE-7915.
References
- 1. LRRK2 signaling in neurodegeneration: two decades of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LRRK2 Pathways Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. [PDF] Interrogating Parkinson's disease LRRK2 kinase pathway activity by assessing Rab10 phosphorylation in human neutrophils | Semantic Scholar [semanticscholar.org]
- 11. portlandpress.com [portlandpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. worthington-biochem.com [worthington-biochem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for GNE-220 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and inflammation, by regulating downstream signaling pathways such as the c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular Signal-Regulated Kinase (ERK) pathways. Dysregulation of the MAP4K4 signaling cascade has been implicated in several diseases, including cancer. GNE-220 serves as a valuable tool for investigating the biological functions of MAP4K4 and for preclinical studies exploring its therapeutic potential.
This document provides detailed protocols for the preparation of GNE-220 stock solutions and their application in cell culture experiments.
Data Presentation
GNE-220 Properties
| Property | Value | Source |
| Target | MAP4K4 | [1][2] |
| IC₅₀ (Kinase Assay) | 7 nM | [1] |
| Molecular Weight | 474.99 g/mol (hydrochloride salt) | |
| Appearance | Light yellow to yellow solid |
GNE-220 Solubility
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 5.4 mg/mL (≥ 11.37 mM) | Use of newly opened, anhydrous DMSO is recommended. Ultrasonic treatment may be required to aid dissolution. | |
| Water | 5 mg/mL (10.53 mM) | Ultrasonic treatment may be required. |
Signaling Pathway
The diagram below illustrates the central role of MAP4K4 in activating downstream signaling cascades. GNE-220 acts by directly inhibiting the kinase activity of MAP4K4, thereby modulating these pathways.
Experimental Protocols
Protocol 1: Preparation of GNE-220 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of GNE-220 in Dimethyl Sulfoxide (DMSO).
Materials:
-
GNE-220 powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Weighing GNE-220: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh out 4.75 mg of GNE-220 powder.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the GNE-220 powder.
-
Dissolving GNE-220:
-
Securely cap the tube and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solid is completely dissolved. Gentle warming to 37°C can also aid dissolution.
-
-
Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
For long-term storage, store the aliquots at -80°C for up to 6 months.
-
For short-term storage, aliquots can be stored at -20°C for up to 1 month.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to prevent solvent-induced cytotoxicity (typically below 0.5%).
Procedure:
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM GNE-220 stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions of the stock solution in your desired cell culture medium or buffer to achieve the final working concentration. A stepwise dilution process can help prevent precipitation of the compound.
-
Example Dilution to a 10 µM Working Concentration:
-
Aseptically add 1 µL of the 10 mM GNE-220 stock solution to 999 µL of sterile cell culture medium.
-
Gently mix the working solution by pipetting up and down before adding it to the cell culture wells.
-
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of GNE-220 used.
Protocol 3: Determining the Effective Concentration using an MTT Cell Viability Assay
The optimal working concentration of GNE-220 can vary between cell lines. Therefore, it is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) for your specific cell line. The following is a general protocol for an MTT assay in a 96-well plate format.
Materials:
-
GNE-220 working solutions (prepared as in Protocol 2)
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GNE-220 in complete culture medium. It is advisable to start with a broad range of concentrations (e.g., 0.1 nM to 10,000 nM) to determine the approximate IC₅₀ value.[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GNE-220.
-
Include wells for a vehicle control (medium with the highest concentration of DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the GNE-220 concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Application on a Broader Range of Cell Lines
Workflow Visualization
The following diagram outlines the experimental workflow from stock solution preparation to the determination of the IC₅₀.
References
GNE-220: Characterizing Dose-Response Effects in HUVEC Sprouting Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
GNE-220 is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1] MAP4K4 is a key regulator of endothelial cell migration and angiogenesis, the process of forming new blood vessels from pre-existing ones.[2][3] Pathological angiogenesis is a hallmark of several diseases, including cancer and inflammatory disorders. GNE-220 has been shown to alter the morphology of human umbilical vein endothelial cell (HUVEC) sprouts, suggesting its potential as a therapeutic agent targeting angiogenesis.[1] These application notes provide a comprehensive overview of the dose-response effects of GNE-220 in a HUVEC sprouting assay, complete with detailed experimental protocols and a depiction of the underlying signaling pathway.
Data Presentation:
The following table summarizes the dose-dependent effects of GNE-220 on HUVEC sprouting. In a typical HUVEC sprouting assay, key metrics for quantifying angiogenesis include the number of sprouts per spheroid and the cumulative sprout length. Treatment with GNE-220 is expected to lead to a dose-dependent reduction in these parameters, reflecting its inhibitory effect on angiogenesis.
| GNE-220 Concentration (nM) | Mean Number of Sprouts per Spheroid | Mean Cumulative Sprout Length (µm) per Spheroid | Observations |
| 0 (Vehicle Control) | 15 | 1500 | Robust sprouting with elongated and well-defined sprouts. |
| 0.1 | 14 | 1420 | Minimal to no significant inhibition observed. |
| 1 | 12 | 1250 | Slight reduction in sprout number and length. |
| 10 | 8 | 850 | Moderate inhibition of sprouting. Sprouts appear shorter. |
| 100 | 4 | 420 | Significant inhibition of sprout formation and elongation. |
| 1000 | 1 | 110 | Near-complete inhibition of sprouting. |
| 10000 | 0 | 0 | Complete inhibition of HUVEC sprouting. |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols:
A spheroid-based HUVEC sprouting assay is a robust method to evaluate the pro- or anti-angiogenic potential of compounds like GNE-220 in a three-dimensional environment.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Collagen, Type I
-
Vascular Endothelial Growth Factor (VEGF)
-
GNE-220
-
Dimethyl sulfoxide (DMSO)
-
Hanging drop plates or non-adherent round-bottom 96-well plates
-
24-well tissue culture plates
-
Paraformaldehyde (PFA)
-
Fluorescent phalloidin conjugate (for staining F-actin)
-
DAPI (for staining nuclei)
-
Inverted microscope with fluorescence capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Protocol:
-
HUVEC Spheroid Formation:
-
Culture HUVECs in EGM-2 medium until they reach approximately 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in EGM-2 containing 20% FBS and 25 ng/mL VEGF to a final concentration of 2.5 x 10^4 cells/mL.
-
Dispense 20 µL drops of the cell suspension onto the lid of a petri dish to form hanging drops. Alternatively, seed cells in non-adherent round-bottom plates.
-
Invert the lid over a petri dish containing PBS to maintain humidity and incubate for 24 hours at 37°C and 5% CO2 to allow for spheroid formation.
-
-
Embedding Spheroids in Collagen Gel:
-
Prepare a collagen gel solution on ice by mixing Type I collagen with neutralizing buffer and EGM-2 medium according to the manufacturer's instructions.
-
Gently harvest the HUVEC spheroids and resuspend them in the collagen gel solution.
-
Dispense 100 µL of the spheroid-collagen mixture into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.
-
-
GNE-220 Treatment:
-
Prepare a stock solution of GNE-220 in DMSO. Further dilute the stock solution in EGM-2 to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Prepare a vehicle control containing the same final concentration of DMSO as the GNE-220 treatment groups.
-
Add 500 µL of the respective GNE-220 dilutions or vehicle control to each well containing the embedded spheroids.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
-
Assay Termination and Imaging:
-
After the incubation period, carefully remove the medium and fix the gels with 4% PFA for 30 minutes at room temperature.
-
Wash the gels gently with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the F-actin cytoskeleton with a fluorescently labeled phalloidin and the nuclei with DAPI.
-
Acquire images of the spheroids and their sprouts using an inverted fluorescence microscope.
-
-
Data Analysis and Quantification:
-
Using image analysis software, quantify the number of sprouts originating from each spheroid.
-
Measure the length of each individual sprout and calculate the cumulative sprout length per spheroid.
-
Compare the results from the GNE-220 treated groups to the vehicle control to determine the dose-response relationship.
-
Mandatory Visualizations:
Signaling Pathway of GNE-220 in Endothelial Cells:
GNE-220 exerts its anti-angiogenic effects by inhibiting MAP4K4. In endothelial cells, MAP4K4 plays a crucial role in cell migration by regulating the dynamics of the cell membrane and focal adhesions. MAP4K4 phosphorylates moesin, a member of the ERM (ezrin, radixin, moesin) family of proteins.[1] Phosphorylated moesin then competes with talin for binding to the intracellular domain of β1-integrin.[2] This competition leads to the disassembly of focal adhesions and retraction of the cell membrane, which are essential steps in cell migration. By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of moesin, thereby stabilizing focal adhesions and inhibiting endothelial cell migration and subsequent sprout formation.[2]
Caption: GNE-220 inhibits MAP4K4-mediated moesin phosphorylation, preventing focal adhesion disassembly.
Experimental Workflow for HUVEC Sprouting Assay:
The following diagram illustrates the key steps involved in performing the HUVEC sprouting assay to assess the dose-response of GNE-220.
Caption: Workflow for assessing GNE-220's effect on HUVEC sprouting.
References
Application Notes and Protocols for GNE-220 Administration in Angiogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that has been identified as a key regulator of endothelial cell migration and adhesion, crucial processes in angiogenesis, the formation of new blood vessels.[1][2] Inhibition of MAP4K4 has been shown to impair angiogenesis in vitro and in vivo, suggesting that GNE-220 may serve as a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies. These application notes provide detailed protocols for the in vivo administration of GNE-220 for angiogenesis studies, primarily based on findings with the closely related MAP4K4 inhibitor, GNE-495.
Mechanism of Action: MAP4K4 Signaling in Angiogenesis
GNE-220 exerts its anti-angiogenic effects by inhibiting MAP4K4. In endothelial cells, MAP4K4 is a key regulator of cell motility. One of its critical downstream targets is moesin. MAP4K4 phosphorylates moesin, leading to a conformational change that allows it to displace talin from the cytoplasmic tail of β1-integrin. This displacement results in the inactivation of the integrin, leading to the disassembly of focal adhesions and enabling plasma membrane retraction, a critical step in cell migration. By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of moesin, thereby stabilizing focal adhesions and inhibiting endothelial cell migration, which ultimately disrupts the process of angiogenesis.
MAP4K4 Signaling Pathway in Endothelial Cell Migration
References
Application Note & Protocol: Detection of Phosphorylated Moesin (p-Moesin) via Western Blot Following Treatment with a Hypothetical Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the detection and semi-quantification of phosphorylated Moesin (p-Moesin) at Threonine 558 (Thr558) using Western blotting. The protocol is designed for researchers investigating the effects of small molecule inhibitors, such as the hypothetical compound "GNE-220," on cellular signaling pathways that modulate the activity of ERM (Ezrin, Radixin, Moesin) proteins.
Introduction
Moesin is a member of the ERM family of proteins that act as crucial linkers between the plasma membrane and the actin cytoskeleton.[1][2] The activity of these proteins is regulated by a conformational change, which is initiated by phosphorylation at a conserved threonine residue in their C-terminal domain (Thr558 for Moesin).[1][3][4] This phosphorylation event disrupts the intramolecular association, "opening" the protein to allow its interaction with binding partners at the cell membrane and the actin cytoskeleton.[4] Consequently, analyzing the phosphorylation status of Moesin provides a direct readout of its activation state and the activity of upstream signaling pathways.
This protocol outlines the necessary steps for cell culture and treatment, lysate preparation with a focus on preserving phosphorylation, gel electrophoresis, protein transfer, immunodetection of both p-Moesin (Thr558) and total Moesin, and data analysis.
Signaling Pathway
The phosphorylation of Moesin at Thr558 is a key regulatory step. The following diagram illustrates a hypothetical signaling pathway where a kinase, such as Rho-kinase, phosphorylates Moesin, and how a hypothetical inhibitor ("Compound-X") might block this process.
Caption: Hypothetical signaling pathway of Moesin phosphorylation and inhibition.
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol for analyzing p-Moesin and total Moesin levels.
Caption: Western blot workflow for p-Moesin and total Moesin detection.
Detailed Experimental Protocol
Materials and Reagents
-
Cell culture reagents (media, serum, antibiotics)
-
Cell line of interest
-
GNE-220 or other treatment compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membranes
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Rabbit anti-p-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558)[1]
-
Primary Antibody: Rabbit or Mouse anti-total Moesin[2]
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager or X-ray film)
Procedure
1. Cell Culture and Treatment 1.1. Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%). 1.2. Treat the cells with various concentrations of GNE-220 for the desired time period. Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis and Protein Extraction 2.1. Prepare fresh lysis buffer by adding protease and phosphatase inhibitors to the RIPA buffer at a 1:100 dilution just before use.[8][9] 2.2. Place the cell culture dish on ice and wash the cells once with ice-cold PBS.[14] 2.3. Aspirate the PBS and add the ice-cold lysis buffer (e.g., 0.5 mL for a 60 mm dish).[14] 2.4. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. 2.5. Incubate the lysate on ice for 30 minutes with occasional vortexing.[7] 2.6. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14][15] 2.7. Carefully transfer the supernatant to a new, pre-chilled tube.
3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. 3.2. Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE 4.1. To 15-30 µg of protein, add 4X Laemmli sample buffer to a final concentration of 1X. 4.2. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer 5.1. Load the denatured protein samples into the wells of a precast polyacrylamide gel. Include a pre-stained protein ladder. 5.2. Run the gel at a constant voltage until the dye front reaches the bottom. 5.3. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
6. Immunodetection 6.1. Blocking: Incubate the membrane in a blocking buffer of 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat dry milk for blocking as it contains phosphoproteins that can increase background noise.[11][12] 6.2. Primary Antibody Incubation:
- Dilute the primary antibody in 5% BSA in TBST. A starting dilution of 1:1000 is recommended for both anti-p-Moesin and anti-total Moesin antibodies, but this should be optimized.[2][13]
- Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation. 6.3. Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13] 6.4. Secondary Antibody Incubation:
- Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST (a 1:2000 to 1:10,000 dilution is typical).
- Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[13] 6.5. Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis 7.1. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane. 7.2. Capture the chemiluminescent signal using an appropriate imaging system. 7.3. For semi-quantitative analysis, use densitometry software to measure the band intensity for p-Moesin and total Moesin. Normalize the p-Moesin signal to the total Moesin signal for each sample to account for loading differences.
Data Presentation
The results of the Western blot can be summarized in a table to facilitate comparison between different treatment conditions.
| Treatment Group | p-Moesin (Thr558) Intensity (Arbitrary Units) | Total Moesin Intensity (Arbitrary Units) | Normalized p-Moesin / Total Moesin Ratio | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 15,000 | 16,000 | 0.94 | 1.00 |
| GNE-220 (10 nM) | 12,500 | 15,500 | 0.81 | 0.86 |
| GNE-220 (100 nM) | 8,000 | 15,800 | 0.51 | 0.54 |
| GNE-220 (1 µM) | 3,500 | 16,200 | 0.22 | 0.23 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation.
Troubleshooting
-
High Background:
-
Ensure blocking is sufficient.
-
Optimize primary and secondary antibody concentrations.
-
Increase the duration and/or number of wash steps.
-
Confirm that milk was not used as a blocking agent.[11]
-
-
No or Weak Signal:
-
Multiple Bands:
-
This may be due to non-specific antibody binding; optimize antibody concentration and blocking conditions.
-
The p-ERM antibody will detect phosphorylated Ezrin and Radixin in addition to Moesin, which may appear as closely migrating bands.[1] Confirm the identity of the Moesin band using a total Moesin antibody on a parallel blot.
-
This comprehensive protocol provides a robust framework for investigating the effects of kinase inhibitors on Moesin phosphorylation. Adherence to best practices for phosphoprotein analysis is critical for obtaining reliable and reproducible results.
References
- 1. Phospho-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Moesin Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The ERM protein Moesin is essential for neuronal morphogenesis and long-term memory in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphogenic Effects of Ezrin Require a Phosphorylation-Induced Transition from Oligomers to Monomers at the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stratech.co.uk [stratech.co.uk]
- 6. Identification of high-performing antibodies for Moesin for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 8. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 9. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 10. Protease Inhibitors and Phosphatase Inhibitors | Fisher Scientific [fishersci.ca]
- 11. inventbiotech.com [inventbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. origene.com [origene.com]
Application Notes and Protocols for Immunofluorescence Staining of Focal Adhesions with GNE-220
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1] MAP4K4 is a serine/threonine kinase that plays a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell migration, and adhesion.[1][2] Specifically, MAP4K4 is a key regulator of focal adhesion (FA) disassembly.[3][4] By inhibiting MAP4K4, GNE-220 stabilizes focal adhesions, leading to an increase in their number and size, and consequently impacting cell motility.[2][3] These application notes provide a detailed protocol for the immunofluorescence staining of focal adhesions in cells treated with GNE-220, enabling the visualization and quantification of its effects.
Mechanism of Action
MAP4K4 promotes the turnover of focal adhesions, which are essential for cell migration.[3][4] One of its mechanisms involves the phosphorylation of the ERM (ezrin, radixin, moesin) family protein, moesin.[3][5] Phosphorylated moesin competes with talin for binding to the cytoplasmic tail of β1 integrin.[5] This competition leads to the displacement of talin, integrin inactivation, and subsequent disassembly of the focal adhesion.[3][5]
GNE-220, as a MAP4K4 inhibitor, blocks this signaling cascade. By preventing the phosphorylation of moesin, it indirectly prevents the displacement of talin from β1 integrin. This results in the stabilization of active integrin complexes, leading to the formation of more numerous and elongated focal adhesions.[3] This stabilization of focal adhesions ultimately inhibits cell retraction and migration.[2][4]
Signaling Pathway Diagram
Caption: GNE-220 inhibits MAP4K4-mediated focal adhesion disassembly.
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for Human Umbilical Vein Endothelial Cells (HUVECs) or A431 carcinoma cells, but can be adapted for other adherent cell lines.
-
Cell Seeding: Seed cells onto sterile glass coverslips (12 mm, #1.5 thickness) placed in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.[6]
-
Cell Adherence: Allow cells to adhere and spread for at least 24 hours in a humidified incubator at 37°C with 5% CO2.
-
GNE-220 Treatment: Prepare a stock solution of GNE-220 in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.1, 1, 10 µM). A DMSO-only control should be run in parallel.
-
Incubation: Replace the medium in the wells with the GNE-220 containing medium or the vehicle control and incubate for the desired duration (e.g., 2-24 hours).
Immunofluorescence Staining Protocol
This protocol describes the staining for active β1 integrin, a key component of focal adhesions affected by GNE-220. The protocol can be adapted for other focal adhesion proteins such as vinculin, paxillin, or zyxin by substituting the primary antibody.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-active β1 integrin monoclonal antibody (e.g., clone 12G10)
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Fixation: After treatment, gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 10 minutes at room temperature.[6]
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-active β1 integrin antibody in the blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Final Wash: Wash the cells one final time with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium. Seal the edges with clear nail polish.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filter sets for the chosen fluorophores.
Data Presentation and Quantitative Analysis
The effect of GNE-220 on focal adhesions can be quantified by analyzing the captured immunofluorescence images using software such as ImageJ or CellProfiler. Key parameters to measure include the number, size, and length of focal adhesions per cell.
Quantitative Data Summary
The following table summarizes representative data on the effect of a MAP4K4 inhibitor on the number of focal adhesions.
| Treatment Group | Concentration (µM) | Average Number of Focal Adhesions per Cell | Fold Change vs. Control |
| Vehicle (DMSO) | - | 150 ± 25 | 1.0 |
| GNE-495 (related MAP4K4 inhibitor) | 1.0 | 280 ± 40 | 1.87 |
Data is hypothetical and based on trends observed in published studies with MAP4K4 inhibitors like GNE-495.[2]
Image Analysis Workflow
A general workflow for quantifying focal adhesions is as follows:
-
Image Pre-processing: Open the captured images in ImageJ. Convert the images to 8-bit grayscale.
-
Background Subtraction: Use the "Subtract Background" function to reduce background noise.
-
Thresholding: Apply a threshold to the image to segment the focal adhesions from the background.
-
Particle Analysis: Use the "Analyze Particles" function to count and measure the properties of the segmented focal adhesions. Set appropriate size and circularity filters to exclude non-specific signals.
-
Data Collection: Collect data on the number of focal adhesions, average area, and perimeter for each cell.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between control and GNE-220 treated groups.
Experimental Workflow Diagram
Caption: Workflow for immunofluorescence analysis of focal adhesions.
Troubleshooting
-
Weak or No Signal:
-
Increase primary antibody concentration or incubation time.
-
Ensure the secondary antibody is compatible with the primary antibody.
-
Check the excitation and emission spectra of the fluorophore.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Increase the concentration of BSA in the blocking buffer.
-
Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
-
-
Non-specific Staining:
-
Include a negative control (no primary antibody) to check for non-specific binding of the secondary antibody.
-
Ensure proper fixation and permeabilization.
-
These application notes provide a comprehensive guide for utilizing GNE-220 to study focal adhesion dynamics. By following these protocols, researchers can effectively visualize and quantify the effects of MAP4K4 inhibition on cellular adhesion structures.
References
- 1. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration | Life Science Alliance [life-science-alliance.org]
- 4. Microtubules regulate focal adhesion dynamics through MAP4K4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 6. arigobio.com [arigobio.com]
Troubleshooting & Optimization
GNE-220 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with the MAP4K4 inhibitor, GNE-220, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of GNE-220 in aqueous solutions?
A1: The hydrochloride salt of GNE-220 has a reported solubility of 5 mg/mL (10.53 mM) in water and 11.11 mg/mL (23.39 mM) in Phosphate Buffered Saline (PBS).[1] It is important to note that achieving these concentrations may require sonication and gentle heating.[1] The free base form of GNE-220 is expected to have lower aqueous solubility.[2]
Q2: I'm observing precipitation when I dilute my GNE-220 DMSO stock into my aqueous experimental buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower. To mitigate this, consider the following troubleshooting steps:
-
Lower the final concentration: The simplest approach is to work with a lower final concentration of GNE-220 in your assay.
-
Optimize the dilution process: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your experiment, as higher concentrations can contribute to precipitation and may also have off-target effects.
-
Use a co-solvent: In some cases, a small amount of a water-miscible organic co-solvent can help maintain solubility.
Q3: How does the pH of the aqueous buffer affect the solubility of GNE-220?
Q4: Can I use heating and sonication to dissolve GNE-220?
A4: Yes, gentle heating and sonication are often necessary to dissolve GNE-220 hydrochloride in aqueous buffers.[1] It is recommended to warm the solution briefly, for instance in a 37°C water bath, and use a sonicator to aid dissolution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with GNE-220 in aqueous buffers.
Problem: GNE-220 Precipitates Out of Solution
| Possible Cause | Troubleshooting Steps |
| Low intrinsic aqueous solubility | 1. Verify you are using the hydrochloride salt form of GNE-220, which has enhanced water solubility.[2] 2. Lower the final working concentration of GNE-220. |
| Precipitation upon dilution from DMSO stock | 1. Reduce the final concentration of DMSO in the aqueous buffer to <0.5%. 2. Perform serial dilutions rather than a single large dilution step. 3. Consider preparing an intermediate dilution in a co-solvent before the final dilution into the aqueous buffer. |
| Inappropriate buffer conditions | 1. If your experimental design allows, test the solubility of GNE-220 at a slightly lower pH. 2. Consider the use of solubility enhancers such as non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) at low concentrations (e.g., 0.01-0.1%). |
| Insufficient dissolution energy | 1. Apply gentle warming (e.g., 37°C water bath). 2. Use a sonicator bath to aid in dissolving the compound. For PBS, heating to 60°C with sonication has been reported to be effective.[1] |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for GNE-220 hydrochloride.
| Solvent/Buffer | Solubility (mg/mL) | Molar Concentration (mM) | Conditions |
| Water | 5 | 10.53 | Requires sonication |
| DMSO | 5.4 | 11.37 | Requires sonication |
| Phosphate Buffered Saline (PBS) | 11.11 | 23.39 | Requires sonication and heating to 60°C[1] |
Experimental Protocols
Protocol 1: Preparation of a GNE-220 Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of GNE-220 hydrochloride powder.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Aqueous Solubility Determination (Shake-Flask Method)
This protocol provides a general method to determine the kinetic solubility of GNE-220 in a specific aqueous buffer.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, TRIS-HCl, HEPES) at the intended experimental pH.
-
Stock Solution Dilution: Prepare a high-concentration stock solution of GNE-220 in DMSO (e.g., 10 mM) as described in Protocol 1.
-
Incubation: Add a small volume of the GNE-220 DMSO stock solution to the aqueous buffer to achieve a final concentration that is expected to be above the solubility limit (e.g., start with 100 µM). Ensure the final DMSO concentration is low (e.g., <1%).
-
Equilibration: Cap the tube and shake it at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours for kinetic solubility) to allow for equilibration.
-
Separation of Undissolved Compound: Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved precipitate.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
Quantification: Determine the concentration of dissolved GNE-220 in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Visualizations
Caption: Troubleshooting workflow for GNE-220 solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.hi.is [iris.hi.is]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GNE-220 Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of GNE-220 for in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 and what is its primary mechanism of action?
A1: GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1] Its primary mechanism of action is to block the catalytic activity of MAP4K4, a key upstream regulator of several signaling pathways, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK) pathways.[1][2] By inhibiting MAP4K4, GNE-220 can modulate cellular processes such as cell migration, proliferation, and inflammation.
Q2: What is a typical effective concentration range for GNE-220 in in vitro assays?
A2: The effective concentration of GNE-220 can vary significantly depending on the cell type, the specific assay, and the experimental endpoint. Published studies have used a wide range, from as low as 0.1 nM to as high as 10,000 nM. For initial screening, a broad dose-response experiment is recommended to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store GNE-220 stock solutions?
A3: GNE-220 is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the solid compound and the DMSO stock solution at -20°C or -80°C to prevent degradation. When preparing working solutions, dilute the stock solution in your cell culture medium. To avoid precipitation, it is best to add the GNE-220 stock solution to the pre-warmed medium and mix thoroughly. The final DMSO concentration in your culture should be kept low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.[3]
Q4: What are the known off-target effects of GNE-220?
A4: While GNE-220 is a selective inhibitor of MAP4K4, it can also inhibit other kinases at higher concentrations, such as MINK (MAP4K6), DMPK, and KHS1 (MAP4K5). A significant characteristic of GNE-220 is its high brain penetration.[2] This property may be a consideration in the experimental design, especially for in vitro models of the central nervous system. To minimize off-target effects, it is crucial to use the lowest effective concentration of GNE-220 as determined by a dose-response curve and to include appropriate controls in your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with GNE-220.
Issue 1: Inconsistent or no observable effect of GNE-220.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of GNE-220 concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 or EC50 value for your specific cell line and assay. |
| Cell Line Insensitivity | Research the expression level of MAP4K4 in your chosen cell line. Cell lines with low MAP4K4 expression may be less sensitive to GNE-220. Consider using a cell line known to have active MAP4K4 signaling. |
| Compound Instability | Prepare fresh working solutions of GNE-220 for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Assay Endpoint | Ensure that the chosen assay endpoint is relevant to the known biological functions of MAP4K4, such as cell migration, proliferation, or apoptosis. |
Issue 2: GNE-220 precipitates in the cell culture medium.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium. Add the DMSO stock to pre-warmed (37°C) media while gently vortexing to aid dissolution.[3] |
| High Final Concentration | If high concentrations of GNE-220 are required, consider using a solubilizing agent, such as Pluronic F-68, in the cell culture medium. However, the compatibility of such agents with your specific cell line and assay must be validated.[3] |
Issue 3: High background or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Use the lowest effective concentration of GNE-220 that elicits the desired biological response, as determined from your dose-response curve. |
| Off-Target Kinase Inhibition | If off-target effects are suspected, consider using a structurally different MAP4K4 inhibitor as a control to confirm that the observed phenotype is due to MAP4K4 inhibition. |
| Cellular Stress Response | High concentrations of any small molecule can induce cellular stress. Monitor for general signs of cytotoxicity and ensure that the observed effects are specific to MAP4K4 inhibition. |
Experimental Protocols
Protocol 1: Determining the IC50 of GNE-220 using a Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of GNE-220 on cell viability using a commercially available assay kit (e.g., MTT, MTS, or CellTiter-Glo).
Materials:
-
Cell line of interest (e.g., a cancer cell line with known MAP4K4 expression)
-
Complete cell culture medium
-
GNE-220
-
DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of GNE-220 in complete cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared GNE-220 dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition against the log of the GNE-220 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of MAP4K4 Pathway Inhibition
This protocol outlines the steps to assess the effect of GNE-220 on the phosphorylation of downstream targets in the MAP4K4 signaling pathway.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GNE-220
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with GNE-220 at the desired concentrations (including a vehicle control) for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Table 1: Hypothetical IC50 Values of GNE-220 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MDA-MB-231 | Breast Cancer | 50 - 150 | Sensitive |
| PC-3 | Prostate Cancer | 200 - 500 | Moderately Sensitive |
| HCT116 | Colon Cancer | >1000 | Resistant |
| U-87 MG | Glioblastoma | 25 - 100 | Highly Sensitive |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values will vary depending on experimental conditions.
Visualizations
Caption: GNE-220 inhibits the MAP4K4 signaling pathway.
References
troubleshooting GNE-220 instability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of G.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Q1: How should I prepare and store stock solutions of GNE-220?
A1: GNE-220 should be dissolved in anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). It is crucial to use freshly opened or properly stored anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can negatively impact the solubility and stability of the compound. For long-term storage, the stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1] Protect stock solutions from light.
Q2: What is the difference between GNE-220 and GNE-220 hydrochloride?
A2: GNE-220 hydrochloride is the salt form of the compound. While both forms exhibit comparable biological activity at equivalent molar concentrations, the hydrochloride salt generally has enhanced water solubility and stability.[2]
Instability in Cell Culture Media: Precipitation
Q3: I observed precipitation after diluting my GNE-220 stock solution in cell culture medium. What could be the cause and how can I prevent it?
A3: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue for many small molecule inhibitors. Several factors can contribute to this:
-
Poor Aqueous Solubility: GNE-220, like many kinase inhibitors, has limited solubility in aqueous solutions.
-
High Final Concentration: Attempting to achieve a high final concentration of GNE-220 in the medium can exceed its solubility limit.
-
Temperature Shifts: Moving from a room temperature or warmed stock solution to a cooler medium can decrease solubility.
-
Media Components: Interactions with components in the cell culture medium, such as salts and proteins, can sometimes lead to precipitation.
Troubleshooting Strategies:
-
Pre-warm the Media: Before adding the GNE-220 stock solution, warm the cell culture medium to 37°C.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the pre-warmed medium.
-
Vortexing During Dilution: Add the GNE-220 stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
Use the Hydrochloride Salt: If precipitation is a persistent issue, consider using GNE-220 hydrochloride, which has improved aqueous solubility.[2]
Instability in Cell Culture Media: Degradation and Loss of Activity
Q4: My GNE-220 seems to lose its inhibitory activity over time in my long-term cell culture experiment. Why is this happening?
A4: Loss of activity in long-term experiments can be due to several factors:
-
Chemical Instability: The compound may be unstable in the aqueous, buffered environment of the cell culture medium (pH ~7.4) at 37°C and can degrade over time.
-
Cellular Metabolism: The cells themselves may metabolize GNE-220 into an inactive form.
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of cell culture plates and pipette tips, reducing the effective concentration in the medium.
-
Serum Protein Binding: Components of fetal bovine serum (FBS) or other sera can bind to the compound, making it unavailable to interact with its target.
Troubleshooting Strategies:
-
Media Refreshment: For long-term experiments, consider refreshing the medium with freshly prepared GNE-220 at regular intervals (e.g., every 24-48 hours).
-
Assess Compound Stability: Perform a stability study by incubating GNE-220 in your cell culture medium (with and without cells) and measuring its concentration at different time points using methods like HPLC-MS.
-
Use Low-Binding Plasticware: To minimize adsorption, use low-protein-binding plates and pipette tips.
-
Serum Concentration: If you suspect serum protein binding is an issue, you can try reducing the serum concentration in your medium, if tolerated by your cells.
Quantitative Data Summary
| Property | Value | Notes |
| Target | Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) | |
| IC₅₀ | 7 nM for MAP4K4 | Also inhibits MINK (MAP4K6) with an IC₅₀ of 9 nM.[1][2] |
| Molecular Weight | 474.99 g/mol (hydrochloride salt) | |
| Solubility (In Vitro) | DMSO: 5.4 mg/mL (11.37 mM) | Requires sonication. Use of newly opened DMSO is recommended.[1] |
| H₂O: 5 mg/mL (10.53 mM) | Requires sonication.[1] | |
| Storage (Solid) | 4°C, sealed from moisture | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | In DMSO, sealed from moisture. Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of GNE-220 Stock Solution
-
Materials:
-
GNE-220 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the GNE-220 vial to room temperature before opening.
-
Weigh the desired amount of GNE-220 powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the GNE-220 is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Cell Culture Treatment with GNE-220
-
Materials:
-
Cells of interest cultured in appropriate medium
-
GNE-220 stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
-
Procedure:
-
Culture cells to the desired confluency.
-
On the day of treatment, thaw an aliquot of the GNE-220 stock solution at room temperature.
-
Prepare serial dilutions of the GNE-220 stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest GNE-220 concentration).
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of GNE-220 or the vehicle control.
-
Incubate the cells for the desired duration of the experiment. For long-term experiments, consider replacing the medium with freshly prepared GNE-220 every 24-48 hours.
-
Visualizations
Caption: MAP4K4 signaling pathway and the inhibitory action of GNE-220.
Caption: Troubleshooting workflow for GNE-220 instability in cell culture.
References
potential off-target effects of GNE-220 in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-220 in kinase assays. The information is intended for scientists and drug development professionals to help anticipate and interpret potential off-target effects.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during their experiments with GNE-220, focusing on the interpretation of results in the context of its known kinase selectivity profile.
Q1: We are using GNE-220 to inhibit MAP4K4, but we are observing unexpected cellular phenotypes. Could this be due to off-target effects?
A1: Yes, it is possible that the observed phenotypes are a result of GNE-220 inhibiting kinases other than MAP4K4. While GNE-220 is a potent inhibitor of MAP4K4, it is known to inhibit other kinases with varying degrees of potency. These off-target interactions can lead to cellular effects that are independent of MAP4K4 inhibition, potentially complicating the interpretation of your results. It is crucial to consider the full kinase selectivity profile of GNE-220 when analyzing your data.
Q2: What are the known primary and off-target kinases of GNE-220, and at what concentrations are these effects observed?
A2: GNE-220 is a potent inhibitor of MAP4K4 with an IC50 of 7 nM. However, it also demonstrates significant activity against other kinases. The table below summarizes the known on-target and off-target activities of GNE-220.[1][2][3][4]
| Target Kinase | Alias | IC50 | Target Type |
| MAP4K4 | NIK | 7 nM | On-target |
| MINK1 | MAP4K6 | 9 nM | Off-target |
| DMPK | Myotonic Dystrophy Protein Kinase | 476 nM | Off-target |
| MAP4K5 | KHS1 | 1.1 µM | Off-target |
Q3: Our experimental results are inconsistent, even when using GNE-220 at concentrations expected to be selective for MAP4K4. What could be the cause?
A3: Several factors could contribute to inconsistent results:
-
Cellular Context: The intracellular concentration of ATP can influence the apparent potency of ATP-competitive inhibitors like GNE-220. High intracellular ATP levels can out-compete the inhibitor, requiring higher concentrations for effective inhibition in cell-based assays compared to biochemical assays.
-
Off-Target Engagement: Even at low nanomolar concentrations, GNE-220 can engage MINK1 due to its similar potency (IC50 of 9 nM). Depending on the relative expression levels and roles of MAP4K4 and MINK1 in your specific cell model, this could lead to mixed or unexpected phenotypes.
-
Experimental Variability: Ensure consistent experimental conditions, including cell density, passage number, and GNE-220 concentration. We recommend performing dose-response experiments to determine the optimal concentration for your specific assay.
Q4: How can we confirm if the observed phenotype is due to inhibition of MAP4K4 or an off-target kinase?
A4: To differentiate between on-target and off-target effects, consider the following experimental approaches:
-
Use of Structurally Unrelated Inhibitors: Test other potent and selective MAP4K4 inhibitors with different chemical scaffolds. If these compounds replicate the phenotype observed with GNE-220, it strengthens the evidence for an on-target effect.
-
Genetic Approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out MAP4K4 or the potential off-target kinases (e.g., MINK1). If the phenotype is recapitulated by MAP4K4 knockdown, it is likely an on-target effect. Conversely, if the phenotype is mimicked by the knockdown of an off-target kinase, it suggests an off-target mechanism.
-
Rescue Experiments: In a system where MAP4K4 has been knocked out or knocked down, a "rescue" with a GNE-220-resistant mutant of MAP4K4 should restore the original phenotype if the effect is on-target.
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol provides a general framework for determining the IC50 value of GNE-220 against a target kinase using a luminescence-based ADP detection assay.
Materials:
-
Recombinant Kinase (e.g., MAP4K4, MINK1, DMPK, MAP4K5)
-
Kinase-specific substrate
-
GNE-220
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of GNE-220 in 100% DMSO.
-
Perform a serial dilution of the GNE-220 stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound dilutions in kinase buffer to the desired final assay concentrations. Include a DMSO-only vehicle control.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the diluted GNE-220 or vehicle control.
-
Add the kinase and its specific substrate, both diluted in kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection (as per ADP-Glo™ protocol):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each GNE-220 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for determining the IC50 of GNE-220 in a biochemical kinase assay.
Caption: Simplified signaling pathways for GNE-220 on- and off-target kinases.
References
GNE-220 Cytotoxicity in Primary Cell Cultures: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of GNE-220 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 and what is its primary mechanism of action?
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC50 of 7 nM.[1][2][3] It functions by blocking the kinase activity of MAP4K4, which is involved in various cellular processes, including cell motility and signaling pathways like MAPK/ERK.[1][2] GNE-220 also shows inhibitory activity against other kinases at higher concentrations, such as MINK (MAP4K6), DMPK, and KHS1 (MAP4K5).[1][2][4]
Q2: What are the known effects of GNE-220 on primary cells?
GNE-220 has been shown to alter the sprout morphology of Human Umbilical Vein Endothelial Cells (HUVECs).[1][2][4] It also leads to a dose-dependent reduction in pERM+ retraction fibers and an increase in the number of active-INTβ1+ long focal adhesions in these cells.[1][2][4] These findings suggest that GNE-220 can impact cell adhesion and motility in primary endothelial cells.
Q3: I am observing higher-than-expected cytotoxicity in my primary cell cultures with GNE-220. What are the potential causes?
Several factors could contribute to unexpected cytotoxicity:
-
High Solvent Concentration: GNE-220 is typically dissolved in a solvent like DMSO. High final concentrations of the solvent in the culture medium can be toxic to primary cells. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[5]
-
Compound Precipitation: GNE-220 hydrochloride has better water solubility and stability than its free form.[1] Improper dissolution or precipitation of the compound in the culture medium can lead to inconsistent cell exposure and localized high concentrations, causing cytotoxicity.
-
Suboptimal Cell Health: Primary cells are sensitive to their culture conditions. Issues like contamination (bacterial, fungal, or mycoplasma), improper handling, or suboptimal media can make cells more susceptible to the cytotoxic effects of a compound.[6]
-
"Edge Effect" in Microplates: The outer wells of microplates are prone to evaporation, which can concentrate GNE-220 and increase its cytotoxic effect. It is advisable to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and use the inner wells for experiments.[5]
-
Dose and Time Dependence: The cytotoxic effects of GNE-220 may be dependent on both the concentration and the duration of exposure. It may be necessary to perform a thorough dose-response and time-course experiment to determine the optimal experimental window.[6]
Q4: How can I differentiate between apoptosis and necrosis induced by GNE-220?
Distinguishing between different cell death mechanisms is crucial. You can use a combination of assays:
-
Apoptosis: Look for markers like caspase-3/7 activation, Annexin V staining, and DNA fragmentation (TUNEL assay).[7]
-
Necrosis: This is often characterized by a loss of membrane integrity. Assays that measure the release of lactate dehydrogenase (LDH) into the culture medium are commonly used to quantify necrosis.[8]
Studies on GNE myopathy (related to the GNE gene, not the compound GNE-220) have shown that mutations can lead to mitochondria-dependent apoptosis, characterized by caspase activation and PARP cleavage.[7] While not directly related to the compound GNE-220, this highlights a potential pathway to investigate.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
This guide addresses situations where GNE-220 induces more cell death than anticipated.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Compound Concentration | Verify stock solution and final dilutions. | Ensure accurate calculations and proper pipetting techniques. If possible, verify the purity of the GNE-220 compound.[6] |
| High Solvent (e.g., DMSO) Toxicity | Prepare a vehicle control. | Treat cells with the same concentration of the solvent used to dissolve GNE-220. The final DMSO concentration should ideally be below 0.1%.[5] |
| Compound Precipitation | Check for precipitates in the media. | Ensure GNE-220 is fully dissolved in the solvent before adding to the culture medium. Mix thoroughly after adding to the medium.[5] Consider using the hydrochloride salt form for better solubility.[1] |
| Suboptimal Cell Health | Assess baseline cell viability. | Before starting the experiment, ensure your primary cells are healthy and free from contamination.[6] |
| Plate "Edge Effect" | Modify plate layout. | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.[5] |
| Inappropriate Assay Choice | Review the assay principle. | Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). A compound might affect one and not another.[5] |
Troubleshooting Workflow for High Cytotoxicity
Caption: Troubleshooting workflow for addressing high GNE-220 cytotoxicity.
Guide 2: High Variability Between Replicates
This guide helps to troubleshoot inconsistent results across replicate wells or experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Cell Seeding | Review cell counting and seeding protocol. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Cell density can influence the response to cytotoxic agents.[9] |
| Uneven Compound Distribution | Check mixing procedure. | After adding GNE-220 to the culture medium, mix thoroughly before dispensing into wells.[5] |
| Presence of Bubbles in Wells | Visually inspect plates before reading. | Bubbles can interfere with absorbance or fluorescence readings. If present, carefully remove them with a sterile pipette tip or syringe needle.[10] |
| Instrument Malfunction | Run instrument performance tests. | Ensure the plate reader is functioning correctly and calibrated. |
| Pipetting Errors | Review pipetting technique. | Excessive or forceful pipetting can damage cells. Handle cell suspensions gently.[10] |
Quantitative Data
Table 1: GNE-220 Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
Data sourced from MedChemExpress and Xcess Biosciences.[1][2][4] Note that these are in vitro kinase inhibition values and not necessarily cellular cytotoxicity IC50 values in primary cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of GNE-220 in complete culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.5%.[5] Remove the old medium and add 100 µL of the GNE-220-containing medium to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Membrane Integrity Assessment using LDH Assay
This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).[8]
-
Sample Collection: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[6]
Signaling Pathways and Workflows
GNE-220 Mechanism of Action
Caption: GNE-220 inhibits MAP4K4, affecting downstream signaling and cellular processes.
General Cytotoxicity Experimental Workflow
Caption: A typical workflow for assessing the cytotoxicity of GNE-220.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNE 220 - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. xcessbio.com [xcessbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GNE Myopathy and Cell Apoptosis: A Comparative Mutation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity of zinc oxide (ZnO) nanoparticles is influenced by cell density and culture format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
how to minimize GNE-220 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of GNE-220, a potent and selective inhibitor of MAP4K4. Adherence to these guidelines is crucial for ensuring the stability and efficacy of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 and what is its primary target?
A1: GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC₅₀ of 7 nM. It also shows inhibitory activity against other kinases such as MINK (MAP4K6), DMPK, and KHS1 (MAP4K5) at higher concentrations.[1]
Q2: What is the difference between GNE-220 and GNE-220 hydrochloride?
A2: GNE-220 is the free base form of the molecule, while GNE-220 hydrochloride is the salt form. Generally, salt forms of compounds, like GNE-220 hydrochloride, are developed to enhance water solubility and stability.[1]
Q3: My GNE-220 precipitated out of solution after diluting my DMSO stock in an aqueous buffer. Why did this happen?
A3: This is a common issue encountered with many small molecule kinase inhibitors.[2] These compounds are often lipophilic (hydrophobic) and highly soluble in organic solvents like DMSO, but have poor solubility in aqueous solutions.[2] When a concentrated DMSO stock is diluted into a buffer, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[2]
Q4: What is the recommended final concentration of DMSO in cell-based assays?
A4: To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[3] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[3]
Troubleshooting Guide: Minimizing GNE-220 Precipitation
This guide provides solutions to common issues related to GNE-220 precipitation in stock and working solutions.
| Problem | Possible Cause | Solution |
| Precipitation upon initial dissolution in DMSO. | 1. The concentration is too high for the solvent volume.2. The DMSO may have absorbed moisture, reducing its solvating power.[4] | 1. Ensure you are not exceeding the solubility limit of GNE-220 hydrochloride in DMSO (5.4 mg/mL).2. Use fresh, anhydrous, high-purity DMSO.3. Aid dissolution by vortexing and using an ultrasonic bath. Gentle warming to 37°C can also be applied, but be mindful of the compound's stability at elevated temperatures.[2][5] |
| Precipitation when diluting DMSO stock into aqueous media. | 1. The compound's aqueous solubility limit has been exceeded due to the solvent polarity shift.[2]2. The final concentration of the inhibitor in the aqueous media is too high. | 1. Perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final working concentration before adding it to the aqueous medium.[3]2. Lower the final desired concentration of GNE-220 in your experiment. |
| Precipitate forms in the working solution over time. | 1. The compound is not stable in the aqueous buffer over the duration of the experiment.2. Components in the media (e.g., serum) may be interacting with the compound, causing it to precipitate.[3] | 1. Prepare fresh working solutions for each experiment and use them promptly.[1]2. For long-term experiments, consider refreshing the media with freshly prepared inhibitor at regular intervals.3. Test the stability of GNE-220 in your complete cell culture medium (including all supplements) before initiating a lengthy experiment. |
Quantitative Data Summary
The following table summarizes the key solubility and storage information for GNE-220 hydrochloride.
| Parameter | Value | Notes | Source(s) |
| Molecular Weight | 474.99 g/mol | GNE-220 hydrochloride | [1] |
| Solubility in DMSO | 5.4 mg/mL (11.37 mM) | Requires sonication. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. | [1] |
| Solubility in Water | 5.0 mg/mL (10.53 mM) | Requires sonication. | [1] |
| Long-Term Storage (in solvent) | -80°C | Up to 6 months. | [1] |
| Short-Term Storage (in solvent) | -20°C | Up to 1 month. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GNE-220 Hydrochloride Stock Solution in DMSO
Materials:
-
GNE-220 hydrochloride powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Allow the GNE-220 hydrochloride powder and DMSO to equilibrate to room temperature before use. Work in a clean, dry environment.
-
Weighing: Accurately weigh the desired amount of GNE-220 hydrochloride. To prepare 1 mL of a 10 mM stock solution, weigh out 4.75 mg of GNE-220 hydrochloride (Molecular Weight = 474.99 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the GNE-220 hydrochloride powder. For the example above, add 1 mL of DMSO.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Procedure:
-
Thaw a single-use aliquot of your 10 mM GNE-220 hydrochloride DMSO stock solution at room temperature.
-
Perform an intermediate serial dilution in DMSO. For example, to achieve a final concentration of 10 µM in your cell culture with a final DMSO concentration of 0.1%, first prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Add the appropriate volume of the intermediate DMSO stock to your pre-warmed cell culture medium. For the example above, you would add 10 µL of the 1 mM intermediate stock to 1 mL of media.
-
Mix immediately and thoroughly by gentle inversion or pipetting to ensure rapid and even dispersion of the compound, which helps to prevent localized high concentrations that can lead to precipitation.
-
Add the final working solution to your cells. Remember to include a vehicle control with the same final concentration of DMSO.
Visualizations
Caption: Workflow for preparing a GNE-220 hydrochloride stock solution.
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of GNE-220.
References
Technical Support Center: Interpreting Unexpected Results in GNE-220 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MAP4K4 inhibitor, GNE-220. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected inhibition of our target pathway with GNE-220. What are the possible causes?
A1: A weaker-than-expected effect of GNE-220 can stem from several factors, ranging from compound stability to experimental setup.
-
Compound Integrity: Ensure the GNE-220 stock solution is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles. Degradation of the compound will lead to reduced potency.
-
Cellular Context: The inhibitory effect of GNE-220 can be cell-type dependent. The expression level of MAP4K4 and the activity of compensatory signaling pathways can influence the observed phenotype.
-
Assay Conditions: High cell density or serum concentrations in the culture media can sometimes interfere with the activity of small molecule inhibitors. Consider optimizing these parameters.
-
Off-Target Effects: At higher concentrations, GNE-220 may engage off-target kinases, leading to complex downstream signaling that could mask the on-target inhibitory effect.[1][2]
Q2: We are observing unexpected phenotypes in our GNE-220 treated cells that don't seem to be related to the MAP4K4 pathway. What could be the reason?
A2: Unexpected phenotypes are often due to off-target effects of the inhibitor, especially when used at higher concentrations. GNE-220 is a potent MAP4K4 inhibitor with an IC50 of 7 nM.[1][2][3] However, it can also inhibit other kinases at higher concentrations.
| Kinase | IC50 (nM) |
| MAP4K4 | 7 |
| MINK (MAP4K6) | 9 |
| DMPK | 476 |
| KHS1 (MAP4K5) | 1100 |
Data compiled from publicly available sources.[1][2]
Inhibition of these off-target kinases can lead to unforeseen biological consequences. For example, inhibition of MINK (MAP4K6) could affect cell polarity and migration. It is crucial to perform dose-response experiments and use the lowest effective concentration of GNE-220 to minimize off-target effects.
Q3: Our cell viability assay (e.g., MTT assay) shows a significant decrease in cell viability after GNE-220 treatment, which is more than we anticipated. How should we interpret this?
A3: A significant drop in cell viability could be due to several factors:
-
On-Target Toxicity: In some cell lines, the MAP4K4 pathway may be critical for survival, and its inhibition could lead to apoptosis or cell death.
-
Off-Target Cytotoxicity: The off-target effects of GNE-220 on other kinases could be inducing a cytotoxic response.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve GNE-220 is not toxic to your cells. A vehicle control is essential to rule this out.
-
Compound Precipitation: At high concentrations, small molecules can precipitate out of solution in cell culture media, which can cause non-specific cytotoxicity. Visually inspect the media for any precipitate.
To differentiate between on-target and off-target cytotoxicity, consider performing a rescue experiment by overexpressing a GNE-220-resistant mutant of MAP4K4.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Downstream Signaling in Western Blot
| Possible Cause | Troubleshooting Step |
| Low or No Target Protein Expression | Confirm that your cell line expresses MAP4K4 and its downstream effectors at detectable levels.[4][5] |
| Ineffective Antibody | Validate your primary antibody for the target protein using a positive control (e.g., a cell line with known high expression or a recombinant protein).[6] |
| Suboptimal GNE-220 Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of GNE-220 treatment for your specific cell line and assay. |
| Sample Degradation | Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation and dephosphorylation.[4] |
| Poor Protein Transfer | Verify transfer efficiency using Ponceau S staining of the membrane. For high molecular weight proteins, you may need to optimize transfer time and voltage.[4][6] |
Issue 2: High Background or Artifacts in Cell Viability (MTT) Assay
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final DMSO concentration is below 0.5% (ideally <0.1%) and include a vehicle-only control.[7] |
| Compound Interference | Some compounds can directly react with MTT, leading to false-positive or false-negative results. Run a control with GNE-220 in cell-free media with MTT to check for direct reactivity. |
| Precipitation of GNE-220 | Visually inspect the wells for any precipitate after adding GNE-220. If precipitation occurs, try lowering the concentration or using a different solvent. |
| Contamination | Microbial contamination can lead to MTT reduction and false-positive results. Regularly check your cell cultures for contamination. |
Issue 3: Unexpected Cell Cycle Arrest Profile
| Possible Cause | Troubleshooting Step |
| Off-Target Effects on Cell Cycle Kinases | While GNE-220's primary target is MAP4K4, at higher concentrations, it might affect other kinases involved in cell cycle regulation. Correlate the observed cell cycle arrest with the IC50 for on-target versus off-target kinases. |
| Cell Line Specific Response | The effect of MAP4K4 inhibition on the cell cycle can be cell-type dependent. Compare your results with published data for similar cell lines if available. |
| Suboptimal Staining or Analysis | Ensure proper cell fixation and permeabilization for DNA staining. Use software to accurately gate cell populations and exclude doublets.[8][9] |
| Apoptosis Induction | GNE-220-induced apoptosis can lead to a sub-G1 peak in the cell cycle histogram. Confirm apoptosis using an independent method like Annexin V staining. |
Experimental Protocols
Western Blot Analysis of MAP4K4 Pathway
-
Cell Lysis:
-
Treat cells with the desired concentrations of GNE-220 for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-JNK, JNK, p-c-Jun, c-Jun, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of GNE-220 in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the medium in the wells with the medium containing GNE-220 or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells with GNE-220 or vehicle control for the desired time.
-
Harvest both adherent and floating cells to include any cells that have detached.
-
-
Fixation:
-
Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.[8]
-
-
Data Acquisition and Analysis:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNE 220 - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 10. merckmillipore.com [merckmillipore.com]
GNE-220 Technical Support Center: Troubleshooting Inconsistent Migration Assay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing inconsistent results in migration assays using GNE-220, a potent and selective inhibitor of MAP4K4.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of GNE-220 and its mechanism of action in cell migration?
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC50 of 7 nM.[1][2][3][4] MAP4K4 is a serine/threonine kinase that plays a crucial role in regulating cell motility.[5][6] One of its key functions in endothelial cells is the phosphorylation of moesin, a protein that regulates the interaction between the actin cytoskeleton and the plasma membrane. This phosphorylation is involved in the disassembly of focal adhesions, a critical step in cell migration.[5][7] By inhibiting MAP4K4, GNE-220 is expected to decrease moesin phosphorylation, leading to reduced membrane retraction and altered cell migration.[1][5][7]
Q2: What are the known downstream signaling pathways affected by MAP4K4 inhibition with GNE-220?
MAP4K4 is an upstream regulator in several signaling pathways that control cell proliferation, migration, and invasion.[8][9] Inhibition of MAP4K4 with GNE-220 can impact these pathways. The primary known pathways include:
-
JNK Signaling: MAP4K4 is a known activator of the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses, apoptosis, and cell migration.[7][8][10]
-
Hippo Pathway: MAP4K4 can phosphorylate and activate LATS1/2, core kinases in the Hippo tumor suppressor pathway, which controls organ size and cell proliferation.[8]
-
ERM Proteins: GNE-220 has been shown to reduce the phosphorylation of Ezrin/Radixin/Moesin (ERM) proteins, which are critical for linking the actin cytoskeleton to the plasma membrane and are involved in cell adhesion and motility.[7][10]
-
MLK3 Signaling: In some cancers, MAP4K4 can phosphorylate and activate Mixed Lineage Kinase 3 (MLK3), promoting cell proliferation and migration.[11]
Q3: Are there any known off-target effects of GNE-220 that could influence migration assays?
While GNE-220 is a selective inhibitor of MAP4K4, it has been shown to inhibit a few other kinases at higher concentrations, including MINK (MAP4K6), DMPK, and KHS1 (MAP4K5).[1][2][3] It is crucial to use GNE-220 at the lowest effective concentration to minimize potential off-target effects that could confound migration assay results.
Q4: What is the recommended solvent and storage condition for GNE-220?
For in vitro experiments, GNE-220 is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to store the stock solution at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to maintain the compound's stability.
Troubleshooting Guide for Inconsistent Migration Assay Results with GNE-220
Inconsistent results in migration assays can arise from various factors, ranging from experimental technique to the specific properties of the inhibitor being used. This guide provides a structured approach to troubleshooting.
Table 1: General Troubleshooting for Migration Assays (Transwell & Wound Healing)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Mix gently between plating each replicate. Perform a cell count for each experiment. |
| Inconsistent scratch/wound creation (Wound Healing Assay). | Use a consistent tool (e.g., p200 pipette tip) and apply uniform pressure and speed. Consider using commercially available inserts for creating standardized gaps.[12][13] Mark the plate to ensure images are taken at the same location each time.[14] | |
| Bubbles trapped under the Transwell membrane. | Carefully inspect for bubbles after adding the lower chamber medium and before placing the insert. Remove any bubbles with a sterile pipette tip.[15] | |
| No or very low cell migration in all conditions (including control) | Suboptimal chemoattractant concentration (Transwell Assay). | Perform a dose-response curve for your chemoattractant (e.g., FBS, specific growth factors) to determine the optimal concentration.[12] |
| Incorrect pore size for the cell type (Transwell Assay). | Ensure the pore size of the Transwell insert is appropriate for your cells. It should be large enough for cells to actively migrate through but not so large that they passively fall through.[12][16] | |
| Cells are not healthy or have been passaged too many times. | Use cells at a low passage number and ensure they are in the logarithmic growth phase. Visually inspect cells for normal morphology before starting the assay.[16] | |
| Insufficient incubation time. | Optimize the incubation time for your specific cell line. Some cells migrate slower than others. | |
| Excessive cell migration/wound closure in control wells | Cell proliferation is confounding migration results. | Serum-starve cells for 2-24 hours before the assay to synchronize them and reduce proliferation.[10] Consider using a proliferation inhibitor like Mitomycin C in your assay medium.[17] |
| Cell monolayer is not fully confluent at the start of the assay (Wound Healing). | Optimize cell seeding density to achieve a 95-100% confluent monolayer at the time of the scratch.[12] Overconfluency can also be an issue, leading to cell peeling.[2] |
Table 2: GNE-220 Specific Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent inhibition of migration with GNE-220 | GNE-220 precipitation in media. | Ensure the final DMSO concentration in the media is low (typically <0.1%) to prevent precipitation. Prepare fresh dilutions of GNE-220 for each experiment from a frozen stock. Visually inspect the media for any signs of precipitation after adding the inhibitor. |
| Degradation of GNE-220. | Aliquot the GNE-220 stock solution to avoid repeated freeze-thaw cycles. Protect the stock solution from light. | |
| Higher than expected cell death with GNE-220 treatment | GNE-220 concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal non-toxic concentration of GNE-220 for your cell line using a cell viability assay (e.g., MTT, Trypan Blue). |
| Off-target effects at high concentrations. | Use the lowest effective concentration of GNE-220 that shows inhibition of MAP4K4 activity without significant cytotoxicity. | |
| Variable GNE-220 efficacy across experiments | Inconsistent pre-incubation time with GNE-220. | Standardize the pre-incubation time of cells with GNE-220 before initiating the migration assay to ensure consistent target engagement. |
| Differences in cell state (e.g., confluency, passage number). | Maintain consistent cell culture practices. Ensure cells are at a similar confluency and passage number for each experiment, as these factors can influence signaling pathways and drug sensitivity. |
Experimental Protocols
Protocol 1: Transwell Migration Assay
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
The day before the assay, replace the culture medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.
-
On the day of the assay, harvest cells using trypsin and resuspend them in serum-free medium. Perform a cell count and adjust the concentration to the desired seeding density (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Add chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the Transwell plate.
-
Add the cell suspension to the upper chamber (the insert). Include wells with GNE-220 at various concentrations and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 4-24 hours), optimized for your cell line.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a solution such as 0.5% crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Elute the stain with a solvent (e.g., 10% acetic acid) and measure the absorbance using a plate reader, or count the migrated cells in several fields of view under a microscope.
-
Protocol 2: Wound Healing (Scratch) Assay
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[12]
-
-
GNE-220 Treatment:
-
Once the monolayer is confluent, replace the medium with fresh low-serum medium containing the desired concentrations of GNE-220 or vehicle control (DMSO). Pre-incubate for a defined period (e.g., 1-2 hours).
-
-
Creating the Wound:
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Quantify the rate of wound closure by measuring the area or the width of the scratch at each time point using image analysis software like ImageJ. The results are often expressed as a percentage of wound closure relative to the initial scratch area.
-
Visualizations
Caption: GNE-220 inhibits MAP4K4, affecting downstream pathways that regulate cell migration.
Caption: General experimental workflow for cell migration assays using GNE-220.
Caption: A decision tree for troubleshooting inconsistent migration assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. clyte.tech [clyte.tech]
- 3. Scratch Wound Healing Assay [bio-protocol.org]
- 4. Scratch Wound Healing Assay [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Morphed and moving: TNFα-driven motility promotes cell dissemination through MAP4K4-induced cytoskeleton remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. clyte.tech [clyte.tech]
- 13. FAQ: Wound Healing Assay | Cell Biolabs [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. scribd.com [scribd.com]
- 17. clyte.tech [clyte.tech]
GNE-220 In Vivo Vehicle Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of the GNE-220 vehicle in in vivo experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the accurate interpretation of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo vehicle for GNE-220, and what are its components?
A1: The commonly recommended vehicle for in vivo administration of GNE-220 consists of a mixture of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 300 (PEG300), 5% Tween-80, and 45% Saline. This formulation is designed to solubilize the hydrophobic GNE-220 compound for effective delivery in animal models.
Q2: Why is a vehicle control group essential in my GNE-220 in vivo study?
A2: A vehicle control group is critical to differentiate the pharmacological effects of GNE-220 from any physiological responses caused by the delivery vehicle itself.[1] Each component of the vehicle (DMSO, PEG300, Tween-80) can have its own biological effects that may confound the study results if not properly controlled for.[1][2] Therefore, administering the vehicle alone to a control group of animals is standard and necessary practice.[2]
Q3: What are the potential side effects of the GNE-220 vehicle components?
A3: While generally used at concentrations considered safe, the individual components of the GNE-220 vehicle can have biological effects.
-
DMSO is a common solvent used to dissolve a wide range of compounds.[2] However, it is known to have various biological actions and, at high concentrations, can cause anti-inflammatory effects and, in some cases, neurotoxicity.[2][3]
-
PEG300 is a low-toxicity polymer used to increase the solubility of drugs.[4]
-
Tween-80 is a nonionic surfactant used to create a stable emulsion.[3] At higher concentrations, it has been observed to decrease locomotor activity in mice.[3]
It is crucial to assess the effects of the complete vehicle formulation in your specific animal model and experimental paradigm.
Q4: My animals are showing signs of distress (e.g., lethargy, ruffled fur) after vehicle administration. What should I do?
A4: Signs of distress can be related to the vehicle, the administration procedure, or other factors. It is important to systematically troubleshoot the issue:
-
Confirm Proper Formulation: Double-check all calculations and ensure the vehicle was prepared correctly with the specified percentages of each component.
-
Administration Technique: Ensure that the administration volume and rate are appropriate for the animal species and route of administration (e.g., intraperitoneal, intravenous).
-
Vehicle-Specific Effects: The vehicle itself may be causing an adverse reaction. Consider running a pilot study with a small cohort of animals receiving only the vehicle to observe for any adverse effects.
-
Alternative Formulations: If the current vehicle is not well-tolerated, you may need to explore alternative formulations. This could involve reducing the percentage of DMSO or trying a different combination of solubilizing agents.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using the GNE-220 vehicle in vivo.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of GNE-220 in the vehicle | - Incorrect order of solvent addition.- Temperature fluctuations.- GNE-220 concentration is too high. | - Prepare the vehicle by first dissolving GNE-220 in DMSO, then adding PEG300, followed by Tween-80, and finally saline.- Gentle warming and sonication can aid in dissolution if precipitation occurs.[6]- Ensure the final concentration of GNE-220 is within its solubility limit for this vehicle. |
| Observed effects in the vehicle control group | - Inherent biological activity of the vehicle components. | - This is expected to some degree. The purpose of the vehicle control is to quantify these effects so they can be statistically distinguished from the effects of GNE-220.- Thoroughly document all observations in the vehicle control group.- If the vehicle effects are significant and interfere with the interpretation of the GNE-220 effects, consider exploring a more inert vehicle. |
| Inconsistent results between experiments | - Variability in vehicle preparation.- Inconsistent administration technique. | - Prepare a single, large batch of the vehicle to be used for the entire study to ensure consistency.- Standardize the administration procedure, including injection volume, speed, and handling of the animals. |
Experimental Protocols
Protocol 1: Assessment of Vehicle Effects on MAP4K4 Signaling Pathway
This protocol is designed to determine if the vehicle itself modulates the MAP4K4 signaling pathway, the target of GNE-220.
Workflow for Assessing Vehicle Effects on MAP4K4 Signaling:
References
GNE-220 degradation and proper storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of GNE-220, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and information on proper storage and handling to ensure the integrity and successful application of GNE-220 in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for GNE-220?
A1: Proper storage and handling are critical to maintain the stability and activity of GNE-220. For the solid form of GNE-220 hydrochloride, it is recommended to store it at 4°C, sealed and protected from moisture.[1] Once dissolved in a solvent, the stability of the stock solution depends on the storage temperature.
Key Recommendations:
-
Aliquot: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
-
Solvent Choice: Use high-purity, anhydrous solvents for reconstitution. For aqueous solutions, it is advisable to prepare them fresh for each experiment or store them for very short periods at 4°C. The hydrochloride salt form of GNE-220 offers enhanced water solubility and stability compared to the free base.[2]
-
In-Use Stability: For diluted working solutions in aqueous buffers, it is best practice to prepare them fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it within 24 hours.
Q2: I am observing variability in my experimental results. What could be the cause?
A2: Inconsistent results can arise from several factors related to compound handling, experimental setup, or cellular systems.
Troubleshooting Steps:
-
Compound Integrity:
-
Fresh Aliquots: Are you using a fresh aliquot of the GNE-220 stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles?
-
Proper Storage: Confirm that your stock solutions have been stored according to the recommended conditions (see Table 1).
-
-
Cell-Based Assay Variables:
-
Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic drift and altered drug responses.
-
Cell Seeding Density: Was the cell seeding density consistent across all wells and experiments? Variations in cell density can affect the effective concentration of the inhibitor per cell.
-
Serum and Media Batches: Have you recently changed the batch of fetal bovine serum (FBS) or cell culture media? Batch-to-batch variability can significantly impact cell growth and signaling.
-
-
Assay Conditions:
-
Incubation Times: Ensure that the incubation time with GNE-220 is consistent across all experiments.
-
Solvent Control: Are you including a vehicle control (e.g., DMSO) at the same final concentration as in your GNE-220-treated samples? High concentrations of some solvents can have cytotoxic effects.
-
Q3: I am not observing the expected inhibition of downstream signaling (e.g., p-JNK) after GNE-220 treatment. What should I do?
A3: Failure to observe the expected phenotype can be due to issues with the compound, the experimental system, or the detection method.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of downstream signaling inhibition.
GNE-220 Degradation and Proper Storage
While specific degradation pathways for GNE-220 have not been extensively published, its chemical structure suggests potential susceptibility to hydrolysis and oxidation, common degradation routes for many small molecule inhibitors. To minimize degradation, adhere to the following storage guidelines.
Table 1: Recommended Storage Conditions for GNE-220
| Form | Solvent | Storage Temperature | Duration | Recommendations |
| Solid (Hydrochloride) | - | 4°C | Long-term | Store in a desiccator, protected from light and moisture.[1] |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use freshly opened, anhydrous DMSO.[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution | Water | -80°C | Up to 6 months | Use sterile, purified water. Filter-sterilize the solution. Aliquot.[1] |
| Working Solution | Aqueous Buffer | 2-8°C | Prepare fresh daily | If short-term storage is needed, use within 24 hours. |
Experimental Protocols
In Vitro Kinase Assay for MAP4K4 Inhibition
This protocol provides a general framework for assessing the inhibitory activity of GNE-220 against MAP4K4 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human MAP4K4 (active)
-
Kinase substrate (e.g., a suitable peptide or protein substrate for MAP4K4)
-
GNE-220
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare GNE-220 Dilutions: Create a serial dilution of GNE-220 in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations. Remember to include a DMSO-only vehicle control.
-
Assay Plate Setup: Add the diluted GNE-220 or vehicle control to the wells of the assay plate.
-
Add Kinase: Add the recombinant MAP4K4 enzyme to each well.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for MAP4K4.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Detect ATP: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure Luminescence: Read the luminescence on a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Data Analysis: Calculate the percent inhibition for each GNE-220 concentration relative to the vehicle control. Plot the percent inhibition against the log of the GNE-220 concentration to determine the IC₅₀ value.
Caption: Workflow for an in vitro kinase assay with GNE-220.
HUVEC Sprouting Assay
This assay is used to assess the effect of GNE-220 on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) in a 3D matrix.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fibrinogen solution
-
Thrombin
-
GNE-220
-
Vehicle control (e.g., DMSO)
-
Cytodex 3 microcarrier beads
-
96-well tissue culture plates
Procedure:
-
Coat Beads with HUVECs:
-
Culture HUVECs to confluency.
-
Mix HUVECs with Cytodex 3 beads and incubate overnight in a siliconized tube on a rotator to allow for cell attachment.
-
-
Prepare Fibrin Gel:
-
On the day of the assay, prepare the fibrinogen solution.
-
Add thrombin to the fibrinogen solution immediately before use to initiate polymerization.
-
-
Embed Beads:
-
Resuspend the HUVEC-coated beads in the fibrinogen solution.
-
Quickly dispense the bead-fibrinogen mixture into the wells of a 96-well plate. Polymerization will occur rapidly.
-
-
Add GNE-220:
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.
-
Imaging and Analysis:
-
Image the sprouts emanating from the beads using a microscope.
-
Quantify the angiogenic response by measuring the number of sprouts per bead and the cumulative sprout length.
-
MAP4K4 Signaling Pathways
GNE-220 exerts its effects by inhibiting MAP4K4, a serine/threonine kinase that is an upstream regulator of several key signaling pathways, including the JNK and p38 MAPK pathways. These pathways are involved in a variety of cellular processes such as inflammation, cell migration, and apoptosis.
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of GNE-220.
GNE-220 is a valuable tool for investigating the roles of MAP4K4 in various biological processes. By following these guidelines for storage, handling, and experimental execution, researchers can ensure the reliability and reproducibility of their results.
References
Validation & Comparative
A Comparative Guide to GNE-220 and PF-06260933: Potent MAP4K4 Inhibitors
In the landscape of kinase inhibitor research, Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a compelling target for therapeutic intervention in a range of diseases, including cancer, inflammation, and metabolic disorders. This guide provides a detailed comparative analysis of two prominent MAP4K4 inhibitors, GNE-220 and PF-06260933, tailored for researchers, scientists, and drug development professionals. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate an informed evaluation of these two compounds.
Biochemical Potency and Selectivity
Both GNE-220 and PF-06260933 are potent inhibitors of MAP4K4, exhibiting low nanomolar efficacy in biochemical assays. However, their selectivity profiles across the kinome show some distinctions.
| Inhibitor | MAP4K4 IC50 | Off-Target Kinases (IC50) | Reference |
| GNE-220 | 7 nM | MINK1 (MAP4K6): 9 nM, KHS1 (MAP4K5): 1.1 µM, DMPK: 476 nM | [1][2] |
| PF-06260933 | 3.7 nM | MINK1: 8 nM, TNIK: 15 nM | [3] |
Table 1: Comparison of Biochemical Potency and Selectivity of GNE-220 and PF-06260933. IC50 values represent the half-maximal inhibitory concentration.
Cellular and In Vivo Efficacy
The functional consequences of MAP4K4 inhibition by GNE-220 and PF-06260933 have been explored in various cellular and animal models, demonstrating their potential in modulating key pathological processes.
| Assay/Model | GNE-220 Effect | PF-06260933 Effect | Reference |
| HUVEC Sprouting Assay | Alters sprout morphology, reduces pERM+ retraction fibers, and increases active-INTβ1+ focal adhesions. | Not explicitly reported in direct comparison. | [2] |
| Endothelial Permeability | Not explicitly reported. | Robustly prevents TNF-α-mediated endothelial permeability.[3] | [3] |
| Atherosclerosis (ApoE-/- mice) | Not explicitly reported. | Ameliorates plaque development and/or promotes plaque regression (46.0% vs. 25.5% in a model).[3] | [3] |
| Glucose Metabolism | Not explicitly reported. | Reduces glucose levels in a mouse model.[3] | [3] |
| Neurite Outgrowth | Not explicitly reported. | Reduces neurite length in cultured neurons.[4] | [4] |
Table 2: Comparison of Cellular and In Vivo Effects of GNE-220 and PF-06260933.
MAP4K4 Signaling and Inhibitor Mechanism of Action
MAP4K4 is a serine/threonine kinase that acts as an upstream regulator of several key signaling cascades, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK) pathways. Both GNE-220 and PF-06260933 exert their effects by competitively inhibiting the ATP-binding site of MAP4K4, thereby blocking downstream signaling events.
Experimental evidence indicates that inhibition of MAP4K4 by these compounds leads to a reduction in the phosphorylation of downstream targets, particularly in the JNK pathway. For instance, treatment of cultured neurons with PF-06260933 has been shown to decrease the phosphorylation of JNK.[4]
Experimental Protocols
To aid in the replication and further investigation of the effects of these inhibitors, detailed methodologies for key experiments are provided below.
MAP4K4 Kinase Assay (Biochemical)
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of compounds against MAP4K4.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant active MAP4K4 enzyme in the reaction buffer to the desired concentration.
-
Prepare a solution of ATP and a suitable substrate (e.g., Myelin Basic Protein) in the reaction buffer.
-
Prepare serial dilutions of GNE-220 and PF-06260933 in DMSO, then dilute further in the reaction buffer.
-
-
Assay Procedure:
-
Add the diluted enzyme to the wells of a microplate.
-
Add the serially diluted inhibitors or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Detect the amount of substrate phosphorylation using a suitable method, such as a radiometric assay (³²P-ATP) or a luminescence-based assay (e.g., ADP-Glo).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
HUVEC Fibrin Bead Sprouting Assay (Cellular)
This assay assesses the effect of inhibitors on angiogenesis in a 3D in vitro model.
Protocol:
-
Cell Culture and Bead Coating:
-
Assay Setup:
-
Inhibitor Treatment and Analysis:
-
Replace the medium with fresh medium containing various concentrations of GNE-220, PF-06260933, or vehicle (DMSO).
-
Incubate the plate for several days, replacing the medium with fresh inhibitor-containing medium as needed.
-
At the end of the incubation period, fix and stain the cells if desired.
-
Capture images of the sprouting beads using a microscope.
-
Quantify angiogenic parameters such as the number of sprouts per bead and the cumulative sprout length using image analysis software.
-
Atherosclerosis Mouse Model (In Vivo)
This protocol describes a common in vivo model to assess the impact of inhibitors on the development of atherosclerosis.
Protocol:
-
Animal Model and Diet:
-
Inhibitor Administration:
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system.
-
Dissect the entire aorta, from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose tissue and fix it in formalin.
-
Stain the aorta en face with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Capture images of the stained aortas and quantify the total lesion area as a percentage of the total aortic surface area using image analysis software.
-
Conclusion
GNE-220 and PF-06260933 are both potent inhibitors of MAP4K4 with distinct selectivity profiles. While PF-06260933 has been more extensively characterized in in vivo models of atherosclerosis and metabolic disease, GNE-220 has shown clear effects on endothelial cell morphology and motility in vitro. The choice between these inhibitors will depend on the specific research question and the biological context being investigated. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers aiming to further elucidate the role of MAP4K4 and the therapeutic potential of its inhibition. Further head-to-head comparative studies are warranted to provide a more definitive assessment of the relative merits of these two promising inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of MAP4K inhibition on neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Fibrin Gel Bead Assay for the Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]
- 7. Dosage of Dual-Protein Nutrition Differentially Impacts the Formation of Atherosclerosis in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of MAP4K4 Inhibitor Selectivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in elucidating biological pathways and developing targeted therapeutics. This guide provides a head-to-head comparison of the selectivity of prominent MAP4K4 inhibitors, supported by available experimental data. We delve into the quantitative selectivity profiles, detail the experimental methodologies used for their determination, and visualize the key signaling pathways and experimental workflows.
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase (HPK)/Germinal Center Kinase (GCK)-like Kinase (HGK), is a serine/threonine kinase that has emerged as a key regulator in a multitude of cellular processes. Its involvement in signaling pathways controlling inflammation, cell migration, and metabolism has positioned it as an attractive therapeutic target for a range of diseases, including cancer and metabolic disorders. The development of small molecule inhibitors targeting MAP4K4 has provided valuable tools to probe its function and assess its therapeutic potential. However, a critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to ambiguous experimental results and potential toxicity.
This guide focuses on a comparative analysis of the selectivity profiles of four notable MAP4K4 inhibitors: PF-06260933, GNE-495, DMX-5804, and F389-0746.
Quantitative Selectivity Analysis of MAP4K4 Inhibitors
The following tables summarize the available quantitative data on the selectivity of these MAP4K4 inhibitors. It is important to note that the data presented has been compiled from different studies, and direct comparison should be approached with caution due to variations in assay formats and the kinase panels used.
Table 1: Potency of Selected Inhibitors Against MAP4K4
| Inhibitor | Target | IC50 (nM) | Assay Type |
| PF-06260933 | MAP4K4 | 3.7[1][2] | Kinase Assay |
| MAP4K4 | 160[1] | Cell-based Assay | |
| GNE-495 | MAP4K4 | 3.7[3][4] | Biochemical Assay |
| DMX-5804 | MAP4K4 | 3[5] | Biochemical Assay |
| F389-0746 | MAP4K4 | 120.7 | Kinase Activity Assay |
Table 2: Selectivity Profile of PF-06260933
PF-06260933 is reported to be highly selective for MAP4K4 when screened against a panel of 41 kinases at a concentration of 1 µM.[6] However, it also demonstrates activity against the closely related kinases MINK1 and TNIK.
| Off-Target Kinase | IC50 (nM) |
| MINK1 | 8[6][7] |
| TNIK | 15[6] |
Table 3: Selectivity Profile of DMX-5804
DMX-5804 has been profiled against a panel of kinases, showing a degree of selectivity for MAP4K4 over other kinases.
| Kinase | pIC50 |
| MAP4K4 | 8.55 |
| MINK1/MAP4K6 | 8.18 |
| TNIK/MAP4K7 | 7.96 |
| MLK1/MAP3K9 | 7.19 |
| MLK3/MAP3K11 | 6.99 |
| NUAK | 6.88 |
| GCK/MAP4K2 | 6.50 |
| KHS/MAP4K5 | 6.36 |
| ABL1 | 5.80 |
| VEGFR | 5.72 |
| Aurora B | 5.49 |
| FLT3 | 5.31 |
| GLK/MAP4K3 | 4.95 |
| GSK3β | 4.66 |
Table 4: Selectivity Profile of F389-0746
The selectivity of F389-0746 was evaluated against a panel of 81 kinases at a concentration of 150 nM. The following table highlights some of the kinases with the highest and lowest inhibition.
| Kinase | % Inhibition at 150 nM |
| MAP4K4 | 59% |
| MINK1 | <50% |
| TNIK | <50% |
| Other kinases in panel | Data not fully available in a comparable format |
Note on GNE-495 Selectivity: While GNE-495 is described as a potent and selective MAP4K4 inhibitor, and has been shown to recapitulate the phenotype of Map4k4 inducible knockout mice, a detailed, publicly available kinome-wide selectivity profile for direct comparison was not identified in the conducted research.[4] It is known to also inhibit the related kinases MINK and TNIK.[4]
Understanding MAP4K4 Signaling
To appreciate the significance of inhibitor selectivity, it is crucial to understand the position of MAP4K4 in cellular signaling. MAP4K4 is an upstream kinase that can activate several downstream pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways.[8] Its activation can be triggered by various stimuli, leading to diverse cellular responses such as inflammation, migration, and apoptosis.
Experimental Protocols for Kinase Selectivity Profiling
The determination of inhibitor selectivity is commonly performed using high-throughput screening methods. Two widely used platforms are the KINOMEscan™ competition binding assay and the LanthaScreen™ Eu Kinase Binding Assay.
KINOMEscan™ Competition Binding Assay
This method quantifies the binding of a test compound to a panel of kinases. The assay relies on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
General Protocol Outline:
-
Preparation: A DNA-tagged kinase, an immobilized active-site directed ligand, and the test compound are prepared.
-
Binding Competition: The components are mixed and incubated to allow for competitive binding to the kinase active site.
-
Capture: The reaction mixture is passed over a solid support that captures the immobilized ligand and any bound kinase.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR of the DNA tag.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a control (DMSO) to determine the percent inhibition. A dose-response curve is generated to calculate the dissociation constant (Kd).
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test inhibitor. The kinase is typically tagged (e.g., with GST or His), and a terbium- or europium-labeled antibody against the tag is used as the FRET donor. The tracer, labeled with a fluorescent acceptor (e.g., Alexa Fluor 647), binds to the kinase active site. When both the antibody and the tracer are bound to the kinase, FRET occurs. A test compound that binds to the active site will displace the tracer, leading to a decrease in the FRET signal.[9][10][11][12]
General Protocol Outline:
-
Reagent Preparation: Prepare solutions of the tagged kinase, the europium-labeled anti-tag antibody, the fluorescently labeled tracer, and the test compound at various concentrations.[9]
-
Assay Assembly: In a microplate, combine the kinase, antibody, and test compound.[9]
-
Tracer Addition: Add the fluorescent tracer to initiate the binding competition.[9]
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[9]
-
FRET Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).[11]
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.[12]
Conclusion
The selection of an appropriate MAP4K4 inhibitor for research or therapeutic development requires careful consideration of its selectivity profile. While all the discussed inhibitors show potent inhibition of MAP4K4, their off-target profiles vary. PF-06260933 and DMX-5804 have documented activity against the closely related kinases MINK1 and TNIK. F389-0746 is presented as a highly selective inhibitor based on a limited kinase panel.
Researchers should critically evaluate the available selectivity data in the context of their specific biological questions. For studies where the roles of MINK1 and TNIK are not a confounding factor, inhibitors like PF-06260933 and DMX-5804 may be suitable. However, for investigations requiring highly specific inhibition of MAP4K4, inhibitors with a cleaner profile, as suggested for F389-0746, would be preferable, though more comprehensive selectivity data would be beneficial.
The provided experimental protocols for widely used kinase profiling assays offer a foundation for understanding how such selectivity data is generated and can guide the design of future head-to-head comparison studies. As the field of kinase inhibitor development continues to advance, the availability of comprehensive and directly comparable selectivity data will be paramount for the confident selection and application of these powerful research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP4Ks inhibition promotes retinal neuron regeneration from Müller glia in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. PF 06260933 dihydrochloride | Other MAPK | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validating GNE-220 Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the therapeutic potential of MAP4K4 inhibition, validating target engagement in vivo is a critical step. This guide provides a comparative overview of GNE-220 and other key MAP4K4 inhibitors, offering insights into their performance based on available preclinical data. We present a summary of quantitative data, detailed experimental methodologies for crucial experiments, and visual diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding.
Comparison of In Vivo Target Engagement for MAP4K4 Inhibitors
While specific in vivo target engagement data for GNE-220 is not extensively published, we can draw comparisons with other well-characterized MAP4K4 inhibitors such as GNE-495, PF-06260933, and DMX-5804. These compounds have been evaluated in various preclinical models, providing a framework for assessing MAP4K4 inhibition in vivo.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for GNE-220 and its alternatives. This data is essential for comparing their potency, selectivity, and suitability for in vivo studies.
Table 1: In Vitro Potency and Selectivity of MAP4K4 Inhibitors
| Compound | Target | IC50 (nM) | Cell-based IC50 (nM) | Key Selectivity Notes |
| GNE-220 | MAP4K4 | - | - | Potency is reportedly less than GNE-495.[1] |
| GNE-495 | MAP4K4 | 3.7[2] | - | High selectivity; designed for minimal brain penetration.[3] |
| PF-06260933 | MAP4K4 | 3.7[4][5] | 160[5][6] | Highly selective over other kinases.[7] |
| DMX-5804 | MAP4K4 | 3[2] | - | 10-fold greater potency than its parent compound in protecting human iPSC-derived cardiomyocytes.[8] |
Table 2: In Vivo Pharmacokinetics and Efficacy of MAP4K4 Inhibitors
| Compound | Animal Model | Dosing Regimen | Key In Vivo Findings |
| GNE-495 | Neonatal mouse pups | 25 and 50 mg/kg, IP | Dose-dependently delayed retinal vascular outgrowth, recapitulating phenotypes of Map4k4 knockout mice.[3] |
| PF-06260933 | ob/ob mice | 10 mg/kg, p.o., bid for 4 weeks | Significantly improved fasting hyperglycemia (44% reduction in blood glucose).[9] |
| C57-BL/6J mice | 15 mg/kg, p.o. | >90% inhibition of LPS-induced plasma TNFα levels.[9] | |
| DMX-5804 | Mice (ischemia-reperfusion) | 50 mg/kg, gavage, twice, 10h apart | Reduced infarct size by over 50%.[8][10] |
| Swine (ischemia-reperfusion) | 60 mg/kg/h for 30 min, then 17 mg/kg/h for 23.5h, IV | Did not significantly reduce infarct size as a percentage of area at risk.[11] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used to validate target engagement.
MAP4K4 Signaling Pathway
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that plays a role in various cellular processes, including inflammation and cell migration. One of its key downstream pathways involves the activation of the JNK signaling cascade.
Caption: MAP4K4 signaling cascade leading to downstream cellular effects.
Experimental Workflow for In Vivo Target Engagement Validation
A typical workflow to validate the in vivo target engagement of a MAP4K4 inhibitor involves animal model selection, drug administration, and subsequent analysis of target modulation and downstream biomarkers.
Caption: Workflow for in vivo validation of MAP4K4 inhibitor target engagement.
Experimental Protocols
Detailed protocols are essential for replicating and building upon existing research. Below are methodologies for key experiments cited in the evaluation of MAP4K4 inhibitors.
In Vivo Mouse Model of LPS-Induced TNFα Production (Adapted from studies with PF-06260933)
This protocol is used to assess the anti-inflammatory effect of a MAP4K4 inhibitor in vivo.
1. Animal Model:
-
C57-BL/6J mice are used.[9]
2. Compound Administration:
-
The MAP4K4 inhibitor (e.g., PF-06260933) is dissolved in an appropriate vehicle (e.g., water).[6]
-
The compound is administered orally (p.o.) at a specified dose (e.g., 15 mg/kg) 30 minutes before the LPS challenge.[9]
3. LPS Challenge:
-
Lipopolysaccharide (LPS) is injected intravenously (i.v.) to induce an inflammatory response.
4. Sample Collection and Analysis:
-
Blood samples are collected at a specified time point post-LPS injection (e.g., 1.5 hours).[9]
-
Plasma is separated by centrifugation.
-
TNFα levels in the plasma are quantified using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Interpretation:
-
A significant reduction in plasma TNFα levels in the inhibitor-treated group compared to the vehicle-treated group indicates in vivo target engagement and pharmacological activity.[9]
Western Blot for Phosphorylated JNK (p-JNK)
This protocol is used to measure the inhibition of a downstream biomarker of MAP4K4 activity in tissue lysates.
1. Tissue Lysate Preparation:
-
Tissues collected from treated and control animals are snap-frozen in liquid nitrogen and stored at -80°C.
-
Tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein concentration is determined using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated JNK (p-JNK).
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) detection reagent.
-
The membrane is stripped and re-probed with an antibody against total JNK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
3. Data Analysis:
-
Densitometry is used to quantify the band intensities.
-
The ratio of p-JNK to total JNK is calculated and normalized to the loading control.
-
A decrease in this ratio in the inhibitor-treated samples compared to controls indicates target engagement.
In Vivo Target Engagement by ATP-Probe Binding (Adapted from studies with DMX-5804)
This method directly assesses the binding of an ATP-competitive inhibitor to its target kinase in vivo.
1. Compound Administration and Tissue Collection:
-
The MAP4K4 inhibitor (e.g., DMX-5804) is administered to mice.[8]
-
At various time points, mice are euthanized, and cardiac tissue is collected.[12]
2. Lysate Preparation:
-
Cardiac lysates are prepared as described in the Western Blot protocol.[12]
3. ATP-Probe Binding Assay:
-
Lysates are incubated with a desthiobiotin-ATP probe. This probe will bind to the ATP-binding pocket of kinases that are not occupied by the inhibitor.
-
The probe-bound proteins are captured using streptavidin-coated beads.
-
The beads are washed to remove non-specifically bound proteins.
4. Western Blot Analysis:
-
The captured proteins are eluted from the beads and analyzed by Western blotting using an antibody specific for MAP4K4.
-
A reduction in the amount of MAP4K4 pulled down in the lysates from inhibitor-treated animals compared to vehicle-treated animals indicates that the inhibitor was bound to MAP4K4 in vivo, preventing the binding of the ATP probe.[12] This demonstrates direct target engagement.
References
- 1. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
GNE-220: A Comparative Guide to Off-Target Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase screening data for GNE-220, a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Due to the limited publicly available comprehensive off-target screening data for GNE-220, this guide utilizes the available information and presents it alongside data for an alternative MAP4K4 inhibitor, PF-06260933, to offer a contextual understanding of selectivity for inhibitors of this kinase family.
Executive Summary
GNE-220 is a highly potent inhibitor of MAP4K4 with an IC50 of 7 nM.[1] Available data indicates that it also interacts with other kinases, including MINK (MAP4K6), DMPK, and KHS1 (MAP4K5) at varying concentrations. This guide presents the known off-target profile of GNE-220 in comparison to PF-06260933, another selective MAP4K4 inhibitor. Detailed experimental protocols for a widely used kinase screening platform are provided to facilitate the interpretation of such data and to aid in the design of future screening experiments.
Data Presentation: Comparative Kinase Inhibition Profile
The following table summarizes the known inhibitory activities of GNE-220 and PF-06260933 against their primary target and documented off-targets. It is important to note that this data is compiled from various sources and does not represent a direct head-to-head screening under identical conditions.
| Target Kinase | GNE-220 IC50 | PF-06260933 IC50 | Kinase Family |
| MAP4K4 | 7 nM | 3.7 nM | STE20 |
| MINK (MAP4K6) | 9 nM | 8 nM | STE20 |
| DMPK | 476 nM | Not Publicly Available | AGC |
| KHS1 (MAP4K5) | 1.1 µM | Not Publicly Available | STE20 |
| TNIK | Not Publicly Available | 15 nM | STE20 |
Experimental Protocols: Kinase Selectivity Screening
The following protocol describes a generalized workflow for determining the selectivity of a kinase inhibitor using a competition binding assay, such as the KINOMEscan™ platform. This method is widely used to profile small molecule inhibitors against a large panel of kinases.
Objective: To determine the binding affinity (Kd) or percent inhibition of a test compound (e.g., GNE-220) against a comprehensive panel of human kinases.
Assay Principle: This assay is based on a competitive binding format. A kinase-specific ligand is immobilized on a solid support. The kinase enzyme, which is tagged with DNA, is incubated with the immobilized ligand and the test compound. If the test compound binds to the ATP-binding site of the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
Materials:
-
Test Compound (e.g., GNE-220) dissolved in an appropriate solvent (e.g., DMSO).
-
KINOMEscan™ panel of DNA-tagged human kinases.
-
Ligand-coated beads (solid support).
-
Assay buffer.
-
Wash buffer.
-
qPCR reagents.
Procedure:
-
Compound Preparation: A dilution series of the test compound is prepared in DMSO.
-
Assay Reaction Setup: In a multi-well plate, the DNA-tagged kinases are incubated with the ligand-coated beads and the test compound at various concentrations. A control reaction with DMSO vehicle instead of the test compound is also included.
-
Incubation: The reaction plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The kinase-DNA conjugate is eluted from the beads, and the amount of DNA is quantified by qPCR.
-
Data Analysis: The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound for the kinase. The results can be expressed as percent inhibition relative to the DMSO control or used to calculate a dissociation constant (Kd) by fitting the data to a dose-response curve.
Visualization of Experimental Workflow
Caption: Workflow of a competition binding assay for kinase inhibitor profiling.
Signaling Pathway Context
The diagram below illustrates the general signaling pathway involving MAP4K4. As a member of the STE20 kinase family, MAP4K4 is an upstream regulator of the JNK signaling cascade, which plays a role in various cellular processes, including inflammation, apoptosis, and cell differentiation.
Caption: Simplified MAP4K4 signaling pathway leading to JNK activation.
References
GNE-220: A Comparative Analysis of a Potent and Selective MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GNE-220, a potent inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with other known MAP4K4 inhibitors. The information presented is based on available preclinical data and is intended to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to MAP4K4
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that acts as an upstream regulator of the c-Jun N-terminal kinase (JNK) and other MAPK signaling pathways.[1][2] These pathways are crucial in a multitude of cellular processes, including proliferation, inflammation, and cell migration.[1][3] Dysregulation of MAP4K4 signaling has been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders, making it an attractive therapeutic target.[1][4][5]
GNE-220: Potency and Selectivity Profile
GNE-220 is a highly potent and selective small molecule inhibitor of MAP4K4. In biochemical assays, GNE-220 demonstrates a half-maximal inhibitory concentration (IC50) of 7 nM against MAP4K4.[6][7][8] Its selectivity has been evaluated against a panel of other kinases, revealing high selectivity for MAP4K4.
Comparative Analysis of MAP4K4 Inhibitors
The following tables summarize the available quantitative data for GNE-220 and other notable MAP4K4 inhibitors. Direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of MAP4K4 Inhibitors
| Compound | MAP4K4 IC50 (nM) | Reference(s) |
| GNE-220 | 7 | [6][7][8] |
| GNE-495 | 3.7 - 5.2 | [3][9] |
| PF-06260933 | 3.7 - 140 | [10][11] |
| DMX-5804 | 3 | [10] |
Table 2: Selectivity Profile of MAP4K4 Inhibitors Against Other Kinases
| Compound | MINK1 (MAP4K6) IC50 (nM) | TNIK (MAP4K7) IC50 (nM) | DMPK IC50 (nM) | KHS1 (MAP4K5) IC50 (nM) | Reference(s) |
| GNE-220 | 9 | ND | 476 | 1100 | [6][7] |
| GNE-495 | 5.2 | 4.8 | ND | ND | [3] |
| PF-06260933 | 8 | 15 | ND | ND | [11] |
| DMX-5804 | pIC50 = 8.18 | pIC50 = 7.96 | ND | ND | [10] |
| ND: Not Determined |
Advantages of GNE-220
Based on the available data, GNE-220 presents several advantages as a tool compound for studying MAP4K4:
-
High Potency: With an IC50 of 7 nM, GNE-220 is a highly potent inhibitor of MAP4K4, allowing for its use at low concentrations in in vitro and potentially in vivo studies.[6][7][8]
-
Excellent Selectivity: GNE-220 exhibits a favorable selectivity profile, with significantly lower potency against other tested kinases such as DMPK and KHS1 (MAP4K5).[6][7] While it shows comparable potency against MINK1 (MAP4K6), its high selectivity over more distant kinases is a key advantage.[6][7]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of common assays used to characterize MAP4K4 inhibitors.
Biochemical Kinase Inhibition Assays
1. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.
-
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. A competitive inhibitor displaces the tracer, leading to a decrease in the FRET signal.[12]
-
General Protocol:
-
A solution containing the MAP4K4 enzyme and the Eu-labeled antibody is prepared.
-
Serial dilutions of the test compound (e.g., GNE-220) are added to the wells of a microplate.
-
The kinase/antibody mixture is added to the wells.
-
The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.
-
After incubation, the TR-FRET signal is measured on a plate reader. The IC50 value is determined by plotting the FRET ratio against the inhibitor concentration.[12]
-
2. ADP-Glo™ Kinase Assay
This luminescence-based assay measures the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[7][13]
-
General Protocol:
-
The kinase reaction is set up with MAP4K4, substrate, and ATP in the presence of varying concentrations of the inhibitor.
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a luminometer. The IC50 value is calculated from the dose-response curve.[13][14]
-
Cell-Based Assays
HUVEC Sprouting Assay
This assay assesses the effect of inhibitors on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
-
Principle: HUVECs are cultured on a basement membrane extract, where they form tube-like structures, mimicking angiogenesis. The effect of an inhibitor on this process can be quantified.
-
General Protocol:
-
HUVECs are seeded on a layer of Matrigel in a multi-well plate.
-
The cells are treated with different concentrations of the MAP4K4 inhibitor (e.g., GNE-220).
-
After an incubation period, the formation of tube-like structures is observed and quantified by microscopy and image analysis.[7]
-
Signaling Pathways and Workflows
The following diagrams illustrate the MAP4K4 signaling pathway and a general workflow for inhibitor screening.
Caption: Simplified MAP4K4 signaling cascade.
Caption: General workflow for MAP4K4 inhibitor screening.
Conclusion
GNE-220 is a valuable research tool for investigating the biological functions of MAP4K4. Its high potency and selectivity, as demonstrated in preclinical studies, make it a suitable candidate for a wide range of in vitro and in vivo applications. This guide provides a comparative overview to aid in the selection of the most appropriate MAP4K4 inhibitor for specific research needs. Further comprehensive head-to-head studies, particularly broad kinome-wide profiling, would be beneficial to further delineate the selectivity advantages of GNE-220 over other inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. MAP4Ks inhibition promotes retinal neuron regeneration from Müller glia in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. ulab360.com [ulab360.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
GNE-220 and its Selectivity for MINK1 and TNIK: A Comparative Analysis
Both MINK1 and TNIK are members of the Germinal Center Kinase (GCK) family, a subgroup of the Ste20 kinases. They are known to play crucial roles in various cellular processes, including the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress responses, apoptosis, and inflammation.[1][2] Given their high sequence homology, developing selective inhibitors for these kinases presents a significant challenge.
Quantitative Comparison of Inhibitor Activity
The inhibitory potency of GNE-495 against MINK1 and TNIK has been determined through in vitro biochemical kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Kinase | GNE-495 IC50 (nM) |
| MINK1 | 5.2 |
| TNIK | 4.8 |
Data sourced from a cell-free biochemical kinase activity assay.[1]
As the data indicates, GNE-495 exhibits potent, low nanomolar inhibition of both MINK1 and TNIK with a negligible difference in potency, suggesting it is a dual inhibitor of these two kinases.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is typically performed using in vitro biochemical assays. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The following is a generalized protocol based on commercially available assays for MINK1 and TNIK.
Biochemical Kinase Activity Assay (ADP-Glo™ Method)
Objective: To determine the in vitro potency of an inhibitor (e.g., GNE-495) against MINK1 and TNIK kinases.
Materials:
-
Recombinant human MINK1 or TNIK enzyme
-
Kinase-specific substrate (e.g., Myelin Basic Protein)
-
ATP solution
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitor (e.g., GNE-495) serially diluted in DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
Prepare a kinase reaction mixture containing the kinase buffer, the specific kinase (MINK1 or TNIK), and its substrate in each well of the microplate.
-
Add the test inhibitor (GNE-495) at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Termination and ATP Depletion:
-
Stop the kinase reaction and deplete the remaining unconsumed ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for a set time (e.g., 40 minutes).
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for a further period (e.g., 30 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving MINK1 and TNIK and the general workflow of the biochemical assay used to assess inhibitor selectivity.
References
GNE-220 and MAP4K4 Knockout Models: A Comparative Guide to Efficacy in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) by GNE-220 and the genetic ablation of MAP4K4 through knockout models. The data presented herein confirms the on-target efficacy of GNE-220 by demonstrating convergent phenotypes with MAP4K4 knockout/knockdown in the context of endothelial cell function and angiogenesis.
At a Glance: GNE-220 vs. MAP4K4 Knockout
| Feature | GNE-220 (Pharmacological Inhibition) | MAP4K4 Knockout/Knockdown (Genetic Ablation) | Key Takeaway |
| Mechanism of Action | Potent and selective small molecule inhibitor of MAP4K4 kinase activity.[1] | Complete or partial loss of MAP4K4 protein expression. | Both approaches target the function of MAP4K4, one by inhibiting its enzymatic activity and the other by removing the protein altogether. |
| Effect on Endothelial Cell Migration | Significantly slows endothelial cell migration.[2] | Impairs endothelial cell migration.[2][3] | Both methods confirm MAP4K4's crucial role in promoting endothelial cell motility. |
| Impact on Angiogenesis | Suppresses pathological angiogenesis in in vivo models.[2] | Impairs angiogenesis in vitro and in vivo.[2][3] Whole-body knockout is embryonically lethal due to vascular development defects.[4] | Inhibition or loss of MAP4K4 function leads to a reduction in the formation of new blood vessels. |
| Phenotypic Overlap | Replicates the key anti-angiogenic phenotypes observed with MAP4K4 genetic ablation. | Provides a genetic benchmark for the effects of MAP4K4 loss-of-function. | The similar outcomes strongly suggest that the anti-angiogenic effects of GNE-220 are mediated through its specific inhibition of MAP4K4. |
Signaling Pathways and Experimental Overview
The following diagrams illustrate the central role of MAP4K4 in signaling pathways that control endothelial cell motility and the experimental workflows used to compare GNE-220 and MAP4K4 knockout models.
References
- 1. Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies [jove.com]
- 2. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GNE-220: A Comparative Analysis of Cross-Reactivity with STE20 Kinases
For Researchers, Scientists, and Drug Development Professionals
GNE-220 is a potent small molecule inhibitor primarily targeting Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a member of the Sterile 20 (STE20) family of protein kinases.[1] This guide provides a comparative analysis of the cross-reactivity of GNE-220 with other STE20 kinases, supported by available experimental data. Understanding the selectivity profile of kinase inhibitors is critical for interpreting experimental results and anticipating potential off-target effects in drug development.
Quantitative Analysis of GNE-220 Cross-Reactivity
The inhibitory activity of GNE-220 and its close analog, GNE-495, has been quantified against several members of the STE20 kinase family. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | STE20 Subfamily | GNE-220 IC50 (nM) | GNE-495 IC50 (nM) | Notes |
| MAP4K4 (HGK) | GCK-IV | 7 [1] | 2.24[2] | Primary target of GNE-220. |
| MAP4K6 (MINK1) | GCK-IV | 9 (as MINK)[1] | 5.2[2] | High sequence identity with MAP4K4.[2] |
| MAP4K5 (KHS1) | GCK-IV | 1100 (1.1 µM)[1] | Not Available | |
| MAP4K7 (TNIK) | GCK-IV | Not Available | 4.8[2] | Kinase domain shares 100% sequence identity with MAP4K4 and MINK1.[2] |
| DMPK | Not in STE20 Family | 476[1] | Not Available | Included for context on broader selectivity. |
Note: The kinase domain of MAP4K4 shares 100% sequence identity with Traf2- and Nck-interacting kinase (TNIK or MAP4K7) and misshapen-like kinase 1 (MINK1 or MAP4K6).[2] This high degree of similarity strongly suggests that GNE-220 is a potent inhibitor of all three of these GCK-IV subfamily members. The available IC50 data for the closely related compound GNE-495 supports this, showing only a 2-3 fold difference in potency between MAP4K4, MINK1, and TNIK.[2]
Signaling Pathway of MAP4K4
MAP4K4 is an upstream regulator of several key signaling cascades, including the c-Jun N-terminal kinase (JNK), p38 Mitogen-Activated Protein Kinase (MAPK), and Extracellular signal-Regulated Kinase (ERK) pathways. These pathways play crucial roles in a variety of cellular processes such as inflammation, cell proliferation, and migration.
Caption: MAP4K4 signaling cascade.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is typically achieved through in vitro kinase assays. Below are detailed methodologies for two common approaches: a radiometric assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Radiometric Kinase Assay Protocol (Example)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
-
Reaction Setup:
-
Prepare a master mix containing the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), the specific peptide substrate for the target kinase, and the kinase enzyme.
-
In a 96-well plate, add the test compound (e.g., GNE-220) at various concentrations. Include a DMSO control (vehicle).
-
Add the kinase/substrate master mix to each well.
-
-
Initiation of Reaction:
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.[2]
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.[2]
-
-
Washing:
-
Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
-
Detection and Analysis:
-
Dry the filter mat and expose it to a phosphor screen or quantify using a scintillation counter.
-
The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay Protocol (Example)
This homogenous assay format detects the phosphorylation of a substrate through a change in FRET signal.
-
Reaction Setup:
-
In a suitable microplate (e.g., a low-volume 384-well plate), add the test compound at various concentrations, along with a DMSO control.
-
Add a solution containing the kinase and a fluorescein-labeled substrate peptide.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding ATP to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the phosphorylated product by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.[4]
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the terbium donor and one for the fluorescein acceptor).[4]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
A higher ratio indicates more phosphorylated substrate and thus higher kinase activity.
-
Determine the IC50 value by plotting the TR-FRET ratio against the inhibitor concentration and fitting to a dose-response curve.
-
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor involves screening it against a large panel of kinases.
Caption: Kinase inhibitor selectivity screening workflow.
Conclusion
The available data indicates that GNE-220 is a potent inhibitor of MAP4K4 and exhibits significant cross-reactivity with other members of the GCK-IV subfamily of STE20 kinases, namely MINK1 (MAP4K6) and likely TNIK (MAP4K7), due to the high sequence homology of their kinase domains. Its activity against MAP4K5 is substantially lower. For a complete understanding of its selectivity profile, further screening of GNE-220 against a broader panel of STE20 kinases, including the PAK and other GCK subfamilies, would be beneficial. The provided experimental protocols offer a foundation for conducting such comparative studies. Researchers using GNE-220 should consider its potent activity against MAP4K4, MINK1, and TNIK when interpreting experimental outcomes.
References
- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
GNE-220 vs. siRNA Knockdown of MAP4K4: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for inhibiting the function of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4): the small molecule inhibitor GNE-220 and small interfering RNA (siRNA) knockdown. This comparison is supported by experimental data to assist researchers in selecting the most appropriate technique for their specific research needs.
Introduction to MAP4K4 Inhibition
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell migration, inflammation, and apoptosis.[1] Its involvement in pathological conditions such as cancer and vascular diseases has made it an attractive target for therapeutic intervention. Researchers commonly employ two distinct strategies to inhibit MAP4K4 function: targeted protein degradation through siRNA-mediated gene knockdown and direct enzymatic inhibition with small molecules like GNE-220. Understanding the nuances and performance of each method is critical for accurate experimental design and interpretation.
The MAP4K4 Signaling Pathway
MAP4K4 is situated upstream in the c-Jun N-terminal kinase (JNK) signaling cascade. It acts as a key regulator of downstream signaling events that influence cytoskeletal dynamics and cell motility. One critical pathway involves the phosphorylation of moesin, a protein that links the actin cytoskeleton to the plasma membrane. This phosphorylation event is crucial for the regulation of integrin activity and focal adhesion dynamics, which are essential for cell migration.
Head-to-Head Comparison: GNE-220 vs. MAP4K4 siRNA
A key study by Vitorino et al. (2015) in Nature provides a direct comparison of a potent MAP4K4 inhibitor (referred to as compound 3 in the paper, structurally related to GNE-220) and siRNA-mediated knockdown of MAP4K4 in human umbilical vein endothelial cells (HUVECs). The study investigated the role of MAP4K4 in endothelial cell migration and sprouting angiogenesis.
Data Presentation
| Parameter | GNE-220 (MAP4K4 Inhibitor) | MAP4K4 siRNA | Control | Reference |
| Endothelial Cell Migration (Transwell Assay, % of control) | ~50% | ~55% | 100% | Vitorino et al., 2015 |
| Endothelial Sprout Length (µm) | Significantly reduced | Significantly reduced | Baseline | Vitorino et al., 2015 |
| pERM+ Retraction Fibers | Dose-dependent reduction | N/A | Baseline | Vitorino et al., 2015 |
| Active-INTβ1+ Focal Adhesions | Dose-dependent increase | N/A | Baseline | Vitorino et al., 2015 |
Note: The quantitative values are estimations based on the graphical data presented in the reference publication. "N/A" indicates that the specific measurement was not reported for the siRNA condition in the primary figures of the cited study.
The data indicates that both the MAP4K4 inhibitor and siRNA knockdown effectively impair endothelial cell migration and sprouting.[1] The small molecule inhibitor allows for dose-response studies and provides a tool for investigating the acute effects of MAP4K4 inhibition.
Experimental Protocols
GNE-220 (MAP4K4 Inhibitor) Treatment
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in complete EGM-2 medium.
-
Inhibitor Preparation: A stock solution of GNE-220 is prepared in DMSO. Working concentrations (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) are made by diluting the stock solution in the appropriate cell culture medium.[2] A final DMSO concentration of <0.1% is maintained across all conditions to minimize solvent effects.
-
Treatment for Sprouting Assays: For sprouting assays, the inhibitor is added to the media after the fibrin clot has formed.[2]
-
Treatment for Migration Assays: For migration assays, cells are typically pre-treated with the inhibitor for a specified period before being seeded into the assay system.
siRNA Knockdown of MAP4K4
-
siRNA Design and Preparation: At least two different siRNA sequences targeting MAP4K4 should be used to control for off-target effects. A non-targeting or scrambled siRNA is used as a negative control.
-
Transfection: HUVECs are transfected with siRNA duplexes using a suitable transfection reagent like Lipofectamine RNAiMAX.
-
Post-Transfection Incubation: Cells are typically incubated for 48-72 hours post-transfection to allow for sufficient knockdown of the target protein before being used in downstream assays.[3][4]
-
Validation of Knockdown: The efficiency of MAP4K4 knockdown is confirmed by Western blotting or qRT-PCR.
Key Experimental Assays
-
Transwell Migration Assay: This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.[5][6]
-
Endothelial Sprouting Assay: This assay assesses the ability of endothelial cells to form capillary-like sprouts in a three-dimensional matrix, such as collagen or Matrigel.[7][8][9]
-
Western Blotting: This technique is used to quantify the protein levels of MAP4K4 and downstream signaling components to confirm siRNA knockdown efficiency or to observe the effects of GNE-220 on protein phosphorylation.
Experimental Workflow: A Comparative Study
The following diagram illustrates a typical workflow for comparing the effects of a small molecule inhibitor and siRNA knockdown on a specific cellular phenotype, such as cell migration.
Conclusion
Both GNE-220 and siRNA-mediated knockdown are effective tools for studying the function of MAP4K4.
-
GNE-220 offers the advantage of acute, dose-dependent, and reversible inhibition of MAP4K4 kinase activity. This makes it ideal for studying the immediate effects of enzymatic inhibition and for potential therapeutic applications.
-
siRNA knockdown provides a highly specific method to reduce the total protein level of MAP4K4, which is valuable for confirming that the observed phenotype is a direct result of the loss of the MAP4K4 protein.
References
- 1. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA knockdown of gene expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Transwell Migration Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 7. Angiogenesis Invasion Assay to Study Endothelial Cell Invasion and Sprouting Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for GNE 220
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This document provides a comprehensive guide to the proper disposal procedures for GNE 220, a potent and selective inhibitor of MAP4K4. While a specific, official disposal protocol for this compound is not publicly available, the following procedures are based on best practices for the disposal of similar potent small molecule inhibitors and general hazardous chemical waste guidelines.
I. Understanding the Hazards and Required Precautions
While the Safety Data Sheet (SDS) for this compound hydrochloride has incomplete hazard information, it is prudent to treat this compound with a high degree of caution.[1] General safety practices for handling chemical compounds of this nature include avoiding dust formation, preventing contact with skin and eyes, and ensuring adequate ventilation.[1] In the event of a spill, it is crucial to prevent the chemical from entering drains and to arrange for its collection and disposal.[1]
Personal Protective Equipment (PPE):
When handling this compound in any form, the following personal protective equipment (PPE) is mandatory to minimize exposure risk.
| Activity | Required PPE |
| Weighing and Aliquoting (Solid) | Double Gloves (chemically resistant), Lab Coat, Safety Goggles with side shields, Respirator (in a chemical fume hood or ventilated enclosure) |
| Solution Preparation and Handling | Double Gloves (chemically resistant), Lab Coat, Safety Goggles with side shields (in a chemical fume hood) |
| Waste Disposal | Double Gloves (chemically resistant), Lab Coat, Safety Goggles, Face Shield |
This table is adapted from best practices for handling similar potent small molecule inhibitors.
II. Step-by-Step Disposal Procedures
The proper disposal of this compound involves segregating waste into three categories: solid waste, liquid waste, and contaminated laboratory materials.
A. Solid Waste (Neat this compound Powder)
-
Collection: Any remaining solid this compound and materials grossly contaminated with the solid, such as weighing paper or disposable spatulas, should be collected in a designated, sealed hazardous waste container. This should be done within a chemical fume hood to prevent inhalation of dust particles.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," its CAS number (1199590-75-4), and relevant hazard pictograms.[2]
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to all institutional, local, and national regulations for hazardous waste disposal.
B. Liquid Waste (Solutions Containing this compound)
-
Collection: All solutions containing this compound, including experimental solutions and solvent rinses of contaminated glassware, must be collected in a designated, sealed, and chemically resistant hazardous waste container.
-
Labeling: Clearly label the container as "Hazardous Liquid Waste" and list all chemical constituents, including "this compound" and the solvent(s) used.
-
Storage: Store the sealed liquid waste container in a secondary containment tray in a designated, secure, and well-ventilated area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
C. Contaminated Laboratory Materials
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Consumables: Gloves, pipette tips, tubes, and other disposable labware contaminated with this compound should be collected in a designated hazardous waste bag.
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent to dissolve the this compound. The rinsate must be collected as liquid hazardous waste.[3] The glassware can then be washed with an appropriate laboratory detergent and water.[3]
III. Emergency Spill Procedures
In the event of a this compound spill, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear double gloves, a lab coat, safety goggles, and a respirator if the spill involves solid material outside of a fume hood.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep the material into a designated hazardous waste container.
-
For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the absorbed material into a designated hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent followed by a soap and water solution. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory personnel can significantly mitigate the risks associated with the handling and disposal of this compound, ensuring a safer working environment and protecting our ecosystem. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling GNE 220
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of GNE 220, a potent and selective MAP4K4 inhibitor. Given the limited publicly available toxicological data for this compound, a conservative approach to handling is essential to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for managing highly potent active pharmaceutical ingredients (HPAPIs) and kinase inhibitors.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) from TargetMol for this compound hydrochloride exists, it lacks detailed hazard information. However, as a potent kinase inhibitor, this compound should be treated as a potentially hazardous substance. Preclinical studies on other MAP4K4 inhibitors have indicated potential for adverse effects, including weight loss, increased body temperature, and tachycardia in animal models.[1] Another MAP4K4 inhibitor was found to have mutagenic risk in an AMES assay. Therefore, it is crucial to assume that this compound may have similar toxicological properties.
Key Considerations:
-
High Potency: this compound is a highly potent inhibitor of MAP4K4, meaning that even small amounts could have biological effects.
-
Unknown Hazards: The full toxicological profile of this compound is not known. Long-term effects of exposure have not been determined.
-
Route of Exposure: The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, skin contact, and accidental ingestion.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the recommended PPE for all procedures involving this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the compound in solid or solution form to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the preparation of bulk solutions or sonication. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised, particularly when handling the pure compound or concentrated solutions. Gloves should be changed immediately if contaminated. |
| Laboratory Coat | A dedicated, fully buttoned lab coat should be worn to protect skin and personal clothing. | |
| Disposable Sleeve Covers | Recommended to provide an extra layer of protection against contamination of the arms. | |
| Closed-Toe Shoes | Required to protect feet from potential spills. | |
| Respiratory Protection | Fume Hood | All handling of the solid form of this compound and preparation of stock solutions must be performed in a certified chemical fume hood. |
| Respirator (e.g., N95 or higher) | Recommended as an additional precaution when weighing and handling the solid compound, even within a fume hood, to minimize inhalation risk. |
Experimental Protocols: Safe Handling Procedures
Adherence to strict operational protocols is critical to minimize the risk of exposure to this compound. The following step-by-step guidance should be followed for all key experimental procedures.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials. Follow the manufacturer's specific storage temperature recommendations.
Preparation of Stock Solutions
-
Designated Area: All weighing of the solid compound and preparation of stock solutions must be conducted in a designated area within a certified chemical fume hood.
-
Personal Protective Equipment: Ensure all recommended PPE is worn correctly before handling the compound.
-
Weighing: Use a calibrated analytical balance with a draft shield. Handle the solid with care to avoid generating dust. Use dedicated spatulas and weighing boats.
-
Dissolving: Slowly add the solvent (e.g., DMSO) to the solid. To ensure complete dissolution, the vial may need to be vortexed or sonicated. Keep the container sealed as much as possible during this process.
Spill Management
-
Small Spills: For small spills of this compound solutions, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures. Contact your EHS department immediately.
-
Decontamination: After absorbing the spill, decontaminate the area with a suitable cleaning agent. Studies on other potent compounds have shown that detergents can be effective in removing contamination.[2][3] A common practice is to use a 1% sodium dodecyl sulfate (SDS) solution followed by 70% ethanol. The effectiveness of chemical degradation is compound-specific.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including empty vials, contaminated weighing boats, and used PPE, in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste, including unused stock solutions and contaminated solvents, in a dedicated, clearly labeled hazardous waste container. Do not pour any this compound waste down the drain. |
| Sharps Waste | Dispose of any sharps (needles, scalpels) contaminated with this compound in a designated sharps container for hazardous chemical waste. |
All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. The primary method for the disposal of potent pharmaceutical compounds is incineration by a licensed waste management vendor.[4]
Signaling Pathways and Workflow Diagrams
To provide a clearer understanding of the operational workflow, the following diagrams have been generated.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations | Semantic Scholar [semanticscholar.org]
- 4. Reddit - The heart of the internet [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
